Naltriben mesylate
Description
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Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C26H25NO4/c28-18-8-7-15-11-20-26(29)12-17-16-3-1-2-4-19(16)30-22(17)24-25(26,21(15)23(18)31-24)9-10-27(20)13-14-5-6-14/h1-4,7-8,14,20,24,28-29H,5-6,9-13H2/t20?,24-,25-,26+/m0/s1 |
InChI Key |
ZHVWWEYETMPAMX-OOGIKFLQSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8O6 |
Origin of Product |
United States |
Foundational & Exploratory
Naltriben Mesylate: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518), and its mesylate salt, is a highly selective antagonist of the delta (δ)-opioid receptor, demonstrating a notable preference for the δ₂ subtype.[1][2] This characteristic has established it as a critical pharmacological tool for elucidating the physiological and pathological roles of δ-opioid receptor subtypes.[1][3] Beyond its canonical role as a δ-opioid antagonist, emerging research has revealed that naltriben also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, thereby influencing intracellular calcium levels and downstream signaling cascades.[4][5] Furthermore, at higher concentrations, naltriben exhibits a more complex pharmacological profile, including kappa (κ)-opioid receptor agonism and noncompetitive mu (μ)-opioid receptor antagonism.[1][6] This guide provides a comprehensive overview of the multifaceted mechanism of action of naltriben mesylate, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism: Delta-Opioid Receptor Antagonism
Naltriben's primary mechanism of action is its potent and selective antagonism of the δ-opioid receptor.[1] It is structurally related to other δ-selective antagonists like naltrindole.[7] This antagonism is crucial for distinguishing the roles of δ₁ and δ₂ receptor subtypes in various physiological processes.[1]
Receptor Binding and Selectivity
Naltriben demonstrates a high affinity for δ-opioid receptors. In vivo studies in mice have shown that [³H]naltriben binding is saturable and can be displaced by the δ-opioid antagonist naltrindole, but not by antagonists for the μ-opioid or κ-opioid receptors.[2] This highlights its selectivity for the δ-opioid receptor.
Table 1: Competitive Binding Affinities of Naltriben
| Radioligand | Receptor Target | Preparation | Ki (nM) | Reference |
| [³H]DAMGO | μ-opioid | Rat cortex membranes | 19.79 ± 1.12 | [6] |
| [³H]diprenorphine | κ₂-opioid | Rat cortex membranes | 82.75 ± 6.32 | [6] |
Note: Further quantitative data on the binding affinity (Ki) of naltriben for δ₁ and δ₂ receptor subtypes from competitive binding assays would be beneficial for a complete understanding of its selectivity profile.
Downstream Signaling Pathways of δ-Opioid Receptor Antagonism
As a G-protein coupled receptor (GPCR) antagonist, naltriben blocks the intracellular signaling cascades typically initiated by the binding of endogenous or exogenous δ-opioid agonists. The canonical signaling pathway for δ-opioid receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Secondary Mechanism: TRPM7 Channel Activation
Recent studies have identified a novel mechanism of action for naltriben as an activator of the TRPM7 channel.[4][5] This activity is independent of its effects on opioid receptors and contributes to its influence on cellular processes such as migration and invasion, particularly in the context of glioblastoma.[5][8]
Modulation of Intracellular Calcium
Activation of TRPM7 by naltriben leads to an influx of calcium (Ca²⁺) into the cell.[5][8] This increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling events.
Downstream Signaling: The MAPK/ERK Pathway
The naltriben-induced activation of TRPM7 has been shown to specifically enhance the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) signaling pathway.[5][8] This potentiation of MAPK/ERK signaling is linked to increased cell migration and invasion.[5] Interestingly, naltriben does not appear to affect the PI3K/Akt pathway.[5][8]
Dose-Dependent Effects and Off-Target Activities
At higher concentrations, the pharmacological profile of naltriben becomes more complex, extending beyond its primary targets.
-
Kappa-Opioid Agonism: High doses of naltriben can act as a κ-opioid agonist.[1][3] This effect can complicate the interpretation of results in studies where high concentrations of naltriben are used.[3]
-
Noncompetitive Mu-Opioid Antagonism: Naltriben can also act as a noncompetitive antagonist at μ-opioid receptors.[6] This means it can inhibit the signaling of μ-opioid agonists in a manner that cannot be overcome by increasing the agonist concentration.
Experimental Protocols
The characterization of naltriben's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of naltriben for different opioid receptor subtypes.
-
Objective: To quantify the affinity of naltriben for μ, δ, and κ-opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor of interest (e.g., rat cerebral cortex).[6]
-
Incubate the membranes with a specific radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]naltrindole for δ-receptors, [³H]U69,593 for κ-receptors).
-
Add increasing concentrations of unlabeled naltriben to compete with the radioligand for binding to the receptor.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of naltriben that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the effect of naltriben on ion channel activity, such as the TRPM7 channel.
-
Objective: To determine if naltriben modulates the currents of the TRPM7 channel.[5]
-
Methodology:
-
Culture cells expressing the TRPM7 channel (e.g., human glioblastoma U87 cells).[5]
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply voltage ramps to elicit and measure whole-cell currents.
-
Perfuse the cell with a solution containing naltriben at a specific concentration.
-
Record the changes in the current-voltage (I-V) relationship to assess the effect of naltriben on channel activity.
-
Western Blotting
Western blotting is used to investigate the effects of naltriben on downstream signaling pathways by measuring the phosphorylation state of key proteins.
-
Objective: To assess the activation of signaling pathways like MAPK/ERK by measuring the levels of phosphorylated proteins (e.g., p-ERK).[5]
-
Methodology:
-
Treat cells with naltriben for a specified period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the protein of interest (e.g., anti-p-ERK and anti-total-ERK).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative level of protein phosphorylation.
-
Conclusion
This compound is a multifaceted pharmacological agent. Its primary and most well-characterized mechanism of action is as a potent and selective antagonist of the δ₂-opioid receptor. This property makes it an invaluable tool for opioid research. However, its activity as a TRPM7 channel activator and its dose-dependent effects on κ- and μ-opioid receptors reveal a more complex pharmacological profile that must be considered when designing and interpreting experimental studies. A thorough understanding of these multiple mechanisms is essential for leveraging naltriben as a precise research tool and for exploring its potential therapeutic applications.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Delta-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective and potent antagonist of the delta-opioid receptor (δ-opioid receptor), playing a crucial role in the pharmacological dissection of the opioid system. Its ability to preferentially block δ-opioid receptors over mu (μ)- and kappa (κ)-opioid receptors has made it an invaluable tool in neuroscience research and a lead compound in the development of novel therapeutics. This technical guide provides an in-depth overview of the delta-opioid receptor selectivity of naltriben mesylate, presenting quantitative binding data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Naltriben is a derivative of naltrexone (B1662487) and is recognized for its high affinity for the δ-opioid receptor.[1] While it is a potent δ-antagonist, some studies suggest it may exhibit κ-opioid agonist activity at higher concentrations.[2] This dual pharmacology underscores the importance of understanding its complete receptor interaction profile.
Quantitative Receptor Binding Profile
The selectivity of this compound for the δ-opioid receptor is quantitatively defined by its binding affinity (Ki) for the different opioid receptor subtypes. The Ki value represents the concentration of the drug that occupies 50% of the receptors in the absence of a competing radioligand and is a measure of the drug's affinity for a receptor. A lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound for human cloned δ, μ, and κ opioid receptors expressed in Chinese Hamster Ovary (CHO) cells.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Delta (δ) | 0.07 | [3] |
| Mu (μ) | 19.79 ± 1.12 | [4] |
| Kappa (κ) | 82.75 ± 6.32 | [4] |
As the data illustrates, this compound exhibits a significantly higher affinity for the δ-opioid receptor compared to the μ- and κ-opioid receptors, demonstrating its high selectivity.
Experimental Protocols
The determination of a compound's receptor binding affinity and functional activity relies on standardized and reproducible experimental protocols. The following are detailed methodologies for two key in vitro assays used to characterize the pharmacological profile of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Materials:
- Receptor Source: Cell membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human δ, μ, or κ opioid receptor.
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-naltrindole for δ-receptors, [³H]-DAMGO for μ-receptors, [³H]-U69,593 for κ-receptors).
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
- Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., naloxone) to determine the amount of non-specific binding of the radioligand.
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter: To measure radioactivity.
2. Procedure:
- Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
- Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist).
- Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay is used to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR) like the opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. Antagonists, like this compound, will block the agonist-stimulated [³⁵S]GTPγS binding.
1. Materials:
- Receptor Source: Cell membranes expressing the opioid receptor of interest.
- [³⁵S]GTPγS: Radiolabeled guanosine (B1672433) triphosphate analog.
- GDP: Guanosine diphosphate, to enhance the agonist signal.
- Agonist: A known agonist for the target receptor (e.g., DPDPE for δ-receptors).
- Test Compound: this compound.
- Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.
- Filtration Apparatus and Scintillation Counter.
2. Procedure:
- Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
- Assay Setup: In a 96-well plate, add assay buffer, GDP, the agonist at a concentration that produces a submaximal response (e.g., EC80), and varying concentrations of this compound.
- Pre-incubation: Add the membrane preparation and pre-incubate for a short period.
- Initiation: Add [³⁵S]GTPγS to initiate the reaction.
- Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
- Termination, Washing, and Quantification: Follow the same steps as in the radioligand binding assay.
3. Data Analysis:
- Calculate the specific [³⁵S]GTPγS binding.
- Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
- Determine the IC50 value of this compound for the inhibition of agonist-stimulated G-protein activation. This provides a measure of its antagonist potency.
Visualizations
Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of an opioid receptor and the mechanism of action of an antagonist like this compound. Opioid receptors are G protein-coupled receptors (GPCRs) that, upon agonist binding, activate intracellular signaling cascades. Antagonists bind to the receptor but do not elicit a response, thereby blocking the effects of agonists.[5]
References
- 1. ovid.com [ovid.com]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate's Binding Affinity for δ1 vs. δ2 Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of naltriben (B52518) mesylate for the δ1 and δ2 subtypes of the delta-opioid receptor (DOR). Naltriben is a potent and selective antagonist for the δ-opioid receptor and has been instrumental in differentiating the pharmacological and physiological roles of its subtypes. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a critical resource for researchers in opioid pharmacology and drug development.
Quantitative Binding Affinity of Naltriben Mesylate
This compound exhibits a notable selectivity for the δ-opioid receptor over other opioid receptor types. Furthermore, within the δ-opioid receptor subtypes, it displays a preferential affinity for the δ2 receptor, particularly in in-vivo studies. The distinction between δ1 and δ2 subtypes is an area of active research, with growing evidence suggesting that the δ2 receptor may represent a δ-opioid receptor homomer, while the δ1 receptor may be a heterodimer of the μ- and δ-opioid receptors.
The binding affinities of naltriben for various opioid receptors are summarized in the table below. The data highlights its potent and selective antagonism at the δ-opioid receptor, with a particular emphasis on its higher affinity for the putative δ2 receptor subtype.
| Receptor Subtype | Ligand | Ki (nM) | pKi | Cell Line/Tissue | Notes | Reference |
| δ-Opioid Receptor (putative δ2 homomer) | Naltriben | 0.01 | 12.0 ± 0.2 | HEK 293 cells expressing DOR | Higher affinity for the δ homomer. | [1] |
| δ-Opioid Receptor (putative δ1/μ-δ heterodimer) | Naltriben | 2.51 | 10.6 ± 0.4 | HEK 293 cells expressing MOR and DOR | Lower affinity for the μ-δ heterodimer. | [1] |
| δ-Opioid Receptor (general) | This compound | 0.013 | - | CHO-DG44 cells (mouse receptor) | Demonstrates high affinity for the δ receptor. | [2] |
| μ-Opioid Receptor | This compound | 12 | - | COS-7 cells (rat receptor) | ~923-fold lower affinity than for δ2. | [2] |
| κ-Opioid Receptor | This compound | 13 | - | PC12 cells (mouse receptor) | ~1000-fold lower affinity than for δ2. | [2] |
It is important to note that some in-vitro studies using cell membranes expressing only the human δ-opioid receptor have reported a lack of selectivity of naltriben between different δ-agonist binding sites, which contrasts with in-vivo findings.[3] This discrepancy may arise from the complex pharmacology of the δ-opioid receptor subtypes in a native environment, including the formation of heterodimers, which may not be fully recapitulated in all in-vitro systems.
Experimental Protocols
The determination of naltriben's binding affinity for δ1 and δ2 receptors relies on precise and well-controlled experimental procedures. A representative protocol for a competitive radioligand binding assay is detailed below.
Radioligand Binding Assay for δ-Opioid Receptor Subtypes
This protocol describes a method to determine the binding affinity (Ki) of naltriben for the putative δ1 (μ-δ heterodimer) and δ2 (δ homomer) receptors expressed in mammalian cells.
Objective: To quantify the binding affinity of this compound for δ1 and δ2 opioid receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Lines:
-
HEK 293 cells stably expressing the human δ-opioid receptor (DOR) (for δ2 binding).
-
HEK 293 cells stably co-expressing the human μ-opioid receptor (MOR) and DOR (for δ1 binding).
-
-
Radioligand: [³H]DPDPE (a δ-opioid receptor agonist).
-
Competitor: this compound.
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Membrane Preparation:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.
-
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture the respective HEK 293 cell lines to confluency.
-
Harvest the cells and homogenize them in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of the radioligand [³H]DPDPE (typically at a concentration close to its Kd).
-
Add increasing concentrations of this compound to the wells.
-
To determine non-specific binding, add a high concentration of a non-labeled δ-opioid ligand (e.g., naloxone) to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of naltriben.
-
Plot the percentage of specific binding against the logarithm of the naltriben concentration.
-
Determine the IC50 value (the concentration of naltriben that inhibits 50% of the specific binding of [³H]DPDPE) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value for naltriben using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Molecular Interactions
The δ-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/Go proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Naltriben, as an antagonist, blocks these downstream effects.
Proposed Model of δ1 and δ2 Receptor Subtypes
Caption: Proposed structural models for δ1 and δ2 opioid receptor subtypes.
Experimental Workflow for Determining Binding Affinity
Caption: Workflow for radioligand binding assay to determine naltriben's affinity.
General δ-Opioid Receptor Signaling Pathway
Caption: Naltriben antagonizes the δ-opioid receptor signaling cascade.
Conclusion
This compound is a valuable pharmacological tool for the study of δ-opioid receptors, demonstrating high affinity and selectivity. The available evidence strongly suggests a preferential binding of naltriben to the δ2 receptor subtype, which is hypothesized to be a δ-opioid receptor homomer, as compared to the δ1 subtype, potentially a μ-δ heterodimer. This differential affinity underscores the importance of considering receptor dimerization in drug development and screening. The methodologies and signaling pathways outlined in this guide provide a foundational understanding for researchers aiming to further elucidate the complex pharmacology of the δ-opioid receptor system and to develop novel therapeutics with improved subtype selectivity and efficacy. Further research is warranted to fully understand the functional consequences of naltriben's interaction with these distinct receptor complexes and to reconcile the differences observed between in-vivo and in-vitro studies.
References
- 1. The δ1 opioid receptor is a heterodimer that opposes the actions of the δ2 receptor on alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Several delta-opioid receptor ligands display no subtype selectivity to the human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Pharmacological Profile of Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the delta-opioid receptor (DOR), playing a crucial role in experimental pharmacology to investigate the physiological and pathological roles of the delta-opioid system. Its high affinity for DOR, coupled with significantly lower affinity for mu (MOR) and kappa (KOR) opioid receptors, establishes it as a valuable tool for delineating receptor-specific effects. This document provides an in-depth technical overview of Naltriben mesylate's pharmacological properties, including its binding profile, functional activity, and the experimental methodologies used for its characterization.
Chemical and Physical Properties
-
Formal Name: (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate[1]
-
Synonyms: NTB, NIH 10924
Pharmacodynamics: Receptor Binding and Functional Activity
Naltriben's primary mechanism of action is the competitive antagonism of the delta-opioid receptor. It has also been described as an inverse agonist in some systems, meaning it can reduce the basal or constitutive activity of the receptor.[1]
Receptor Binding Affinity
This compound exhibits exceptionally high affinity for the delta-opioid receptor, with substantially lower affinity for mu- and kappa-opioid receptors. The equilibrium dissociation constants (Ki) from competitive binding assays are summarized below.
| Receptor Target | Binding Affinity (Ki, nM) | Cell/Tissue System |
| Delta-Opioid Receptor (δ) | 0.013 | CHO-DG44 cells expressing mouse δ₂-receptor |
| Mu-Opioid Receptor (μ) | 12 | COS-7 cells expressing rat μ-receptor |
| 19 | N/A | |
| 19.79 | Rat cortex membranes | |
| Kappa-Opioid Receptor (κ) | 13 | PC12 cells expressing mouse κ-receptor |
| 152 | N/A | |
| Data compiled from multiple sources.[1][2][3] |
Receptor Selectivity
The selectivity of Naltriben for the delta-opioid receptor is a key feature of its pharmacological profile. Based on the Ki values, its selectivity can be quantified.
| Selectivity Ratio | Fold Selectivity |
| μ / δ | ~923 - 1461 |
| κ / δ | ~1000 - 11692 |
| Calculated from Ki values in the preceding table. |
Naltriben is frequently cited for its selectivity for the δ₂ subtype of the delta-opioid receptor in vivo.[2][4][5]
Functional Antagonism
As an antagonist, Naltriben effectively blocks the intracellular signaling initiated by DOR agonists. The primary signaling pathway for DOR, a G-protein coupled receptor (GPCR), is through the inhibitory G-protein, Gi/o.[6] This inhibition leads to a decrease in the production of cyclic AMP (cAMP) by adenylyl cyclase. Naltriben's antagonism prevents this cascade.
At higher concentrations, Naltriben may exhibit agonist activity at kappa-opioid receptors and can act as a noncompetitive antagonist at mu-receptors.[3][5][7]
Off-Target Activity: TRPM7 Activation
Notably, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][8] This action induces calcium influx in cells expressing the channel (EC₅₀ = 20.7 µM in HEK293 cells) and can influence cellular processes like migration and invasion, as demonstrated in glioblastoma cells.[1][9] This off-target effect is critical to consider when interpreting experimental results.
Signaling Pathways
The delta-opioid receptor is a canonical Gi/o-coupled receptor. Naltriben, by binding to the receptor, prevents the agonist-induced conformational change necessary for G-protein activation, thereby blocking all downstream signaling events.
Key Experimental Methodologies
The pharmacological profile of this compound has been established through various in vitro and in vivo assays. Detailed below are the core protocols for two fundamental in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (Naltriben) by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the Ki of Naltriben for opioid receptors.
Materials:
-
Receptor Source: Cell membranes from cell lines (e.g., HEK293, CHO) stably expressing the human or rodent delta-, mu-, or kappa-opioid receptor.[10]
-
Radioligand: A high-affinity radiolabeled ligand, such as [³H]naltrindole or [³H]diprenorphine for DOR.[11]
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with cofactors like MgCl₂.[12]
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Naloxone) to determine background binding.
-
Filtration System: Glass fiber filters (e.g., GF/B) and a cell harvester.[13]
-
Scintillation Counter: To measure radioactivity.
Protocol:
-
Preparation: Thaw receptor membrane aliquots on ice. Prepare serial dilutions of Naltriben.
-
Incubation: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of Naltriben. Include wells for total binding (no competitor) and non-specific binding.
-
Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[13]
-
Termination: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.[13]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Allow filters to dry, then add scintillation cocktail and measure the radioactivity in each filter using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the Naltriben concentration. The IC₅₀ (concentration of Naltriben that inhibits 50% of specific binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
[³⁵S]GTPγS Functional Assay
This is a functional assay that measures the activation of G-proteins, a primary step in GPCR signaling. It can be used to confirm the antagonist properties of Naltriben.
Objective: To demonstrate that Naltriben blocks agonist-induced G-protein activation at the DOR.
Materials:
-
Receptor Source: Cell membranes containing the DOR.
-
Non-hydrolyzable GTP analog: [³⁵S]GTPγS.[15]
-
DOR Agonist: A known DOR agonist (e.g., SNC80, DPDPE).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[15]
-
GDP: Guanosine diphosphate, to ensure G-proteins are in an inactive state before agonist stimulation.[16]
-
Filtration or Scintillation Proximity Assay (SPA) system. [17]
Protocol:
-
Pre-incubation: Incubate membranes with Naltriben (at various concentrations) and GDP in the assay buffer for a short period (e.g., 15-30 minutes) at 30°C.[15]
-
Stimulation: Add a fixed, stimulatory concentration of the DOR agonist to the wells.
-
G-protein Activation: Immediately add [³⁵S]GTPγS to initiate the binding reaction. In response to the agonist, the Gα subunit of the activated Gi protein will exchange GDP for [³⁵S]GTPγS.[17]
-
Incubation: Incubate the reaction for a defined time (e.g., 60 minutes) at 30°C.[15]
-
Termination & Measurement: Terminate the reaction by rapid filtration (similar to the binding assay) or by adding SPA beads.[18] Measure the amount of incorporated [³⁵S]GTPγS.
-
Data Analysis: Naltriben's antagonistic activity is demonstrated by a concentration-dependent reduction in the agonist-stimulated [³⁵S]GTPγS binding. The data can be used to calculate an IC₅₀ or a pA₂ value to quantify its antagonist potency.
Conclusion
This compound is a cornerstone pharmacological tool for the study of the delta-opioid receptor system. Its high affinity and selectivity for the DOR, combined with its proven antagonist properties in functional assays, make it indispensable for isolating and characterizing DOR-mediated physiological and therapeutic effects. Researchers must remain cognizant of its potential for off-target activity at TRPM7 channels and its complex interactions with other opioid receptors at high concentrations to ensure accurate interpretation of experimental outcomes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naltriben - Wikipedia [en.wikipedia.org]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Function as a δ2-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben mesylate is a highly potent and selective antagonist for the δ-opioid receptor, with a particular preference for the δ2 subtype.[1][2] This characteristic has established it as an invaluable pharmacological tool for differentiating between δ-opioid receptor subtypes (δ1 and δ2) and elucidating their distinct physiological and pathological roles.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The document is intended to serve as a core resource for researchers in neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
Naltriben is a derivative of naltrexone (B1662487) and is closely related to the more widely used δ-opioid receptor antagonist, naltrindole (B39905).[1][4] The mesylate salt form is commonly used in research settings.
| Property | Value | Citation(s) |
| Chemical Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate | [5] |
| Synonyms | NTB, NIH 10924, Naltriben methanesulfonate, Naltrindole benzofuran | [5][6][7] |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [5][6] |
| Molecular Weight | 511.6 g/mol | [5][6] |
| CAS Number | 122517-78-6 | [5][6] |
| Solubility | Soluble in DMSO | [5][6] |
Mechanism of Action: Antagonism of the δ-Opioid Receptor
This compound exerts its effects by competitively binding to the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1] The DOR is endogenously activated by enkephalins and plays a significant role in analgesia, mood regulation, and other neurological functions.[8][9]
The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/Go).[8][10] Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein subunits (Gα and Gβγ). This initiates a cascade of intracellular signaling events, primarily:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[10]
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically involves the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[10]
Naltriben, as an antagonist, binds to the receptor but does not induce the conformational change necessary for G-protein activation. By occupying the binding site, it prevents endogenous ligands and exogenous agonists from activating the receptor, thereby blocking the downstream signaling pathways. Some studies also classify Naltriben as an inverse agonist, meaning it can reduce the basal or constitutive activity of the receptor.[5]
It is important to note that Naltriben also exhibits activity at other targets, including acting as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator and displaying κ-opioid agonist activity at high doses.[1][2][5][11][12]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize key binding affinity (Ki) and antagonist potency (pA2) values.
Table 3.1: Opioid Receptor Binding Affinities (Ki)
The Ki value represents the concentration of the competing ligand (Naltriben) that will bind to half of the receptors if no radioligand were present. A lower Ki value indicates higher binding affinity.
| Receptor Subtype | Ki Value (nM) | Cell Line / Tissue | Species | Citation(s) |
| δ-Opioid | 0.013 | CHO-DG44 | Mouse | [5] |
| δ-Opioid | 0.013 | - | - | [6] |
| μ-Opioid | 12 | COS-7 | Rat | [5] |
| μ-Opioid | 19 | - | - | [6] |
| κ-Opioid | 13 | PC12 | Mouse | [5] |
| κ-Opioid | 152 | - | - | [6] |
As shown, Naltriben has over 900-fold selectivity for the δ-opioid receptor compared to the μ- and κ-opioid receptors based on these Ki values.
Table 3.2: Antagonist Potency (pA2, IC50)
The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[13][14] The IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
| Assay Type | Agonist Used | pA2 / IC50 Value | Species / Model | Citation(s) |
| Antinociception | Morphine | pA₂: 8.5 - 8.9 (Naltrexone for comparison) | Rat Tail-Withdrawal | [15] |
| Locomotor Activity | Morphine | ID₅₀: 0.014 mg/kg (Nalmefene for comparison) | Mouse | [16][17] |
Experimental Protocols
This section details standardized protocols for characterizing the antagonist activity of this compound both in vitro and in vivo.
In Vitro Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Naltriben by measuring its ability to displace a radiolabeled ligand from the δ-opioid receptor.[18]
Objective: To calculate the Ki of this compound at the δ-opioid receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human or rodent δ-opioid receptor (e.g., CHO cells).[19]
-
Radiolabeled δ-opioid receptor ligand (e.g., [³H]naltrindole or [³H]DPDPE).
-
This compound stock solution and serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[19]
-
Non-specific binding determinator (e.g., 1 µM unlabeled naltrindole).[19]
-
Glass fiber filters (e.g., Whatman GF/C).[19]
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Incubation: In a final volume of 1 mL, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.[19]
-
Total and Non-Specific Binding: For total binding, omit Naltriben. For non-specific binding, add a high concentration of an unlabeled ligand.[19]
-
Equilibration: Incubate the mixture at 25°C for 60 minutes to reach binding equilibrium.[19]
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing immediately with ice-cold assay buffer to separate bound from free radioligand.[19]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Naltriben to generate a competition curve. The IC50 is determined from this curve, and the Ki is calculated using the Cheng-Prusoff equation.
In Vivo Protocol: Antinociception Assay (Rat Tail-Withdrawal Test)
This assay assesses the ability of Naltriben to block the analgesic effects of a δ-opioid agonist in a model of acute pain.[15][20]
Objective: To determine the in vivo antagonist potency of this compound against agonist-induced antinociception.
Materials:
-
Male Sprague-Dawley rats.[2]
-
This compound for subcutaneous (s.c.) or intracerebroventricular (i.c.v.) administration.
-
Opioid agonist (e.g., morphine or a selective δ-agonist like [D-Ala²,Glu⁴]deltorphin).[2]
-
Warm water bath maintained at a constant temperature (e.g., 55°C).[15]
-
Timer/stopwatch.
Methodology:
-
Acclimation: Acclimate rats to the testing environment and handling procedures.
-
Baseline Latency: Measure the baseline tail-withdrawal latency by immersing the distal portion of the rat's tail in the warm water and recording the time to flick or withdraw the tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Antagonist Administration: Administer a specific dose of this compound (e.g., 1 mg/kg, s.c.) and allow for a pretreatment period (e.g., 5-15 minutes).[2]
-
Agonist Administration: Administer the opioid agonist.
-
Post-Treatment Latency: At the time of peak agonist effect (e.g., 20-30 minutes post-injection), re-measure the tail-withdrawal latency.
-
Data Analysis: Convert the latency times to a percentage of maximum possible effect (%MPE). Compare the %MPE in animals treated with agonist alone versus those pretreated with Naltriben. Generate dose-response curves to determine the dose of Naltriben required to cause a rightward shift in the agonist dose-response curve, from which a pA2 value can be calculated.[15]
Conclusion
This compound is a cornerstone research tool for the pharmacological investigation of the δ-opioid system. Its high potency and selectivity for the δ2 receptor subtype allow for precise dissection of the roles of different δ-opioid receptors in the central and peripheral nervous systems. The data and protocols outlined in this guide provide a foundational framework for utilizing this compound effectively in experimental designs aimed at understanding opioid pharmacology and developing novel therapeutics. Researchers should remain mindful of its off-target effects, particularly at higher concentrations, to ensure accurate interpretation of experimental results.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. This compound supplier |CAS: 122517-78-6 (free base: 111555-58-9) |δ2 opioid receptor antagonist | AOBIOUS [aobious.com]
- 8. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 14. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo pharmacological resultant analysis reveals noncompetitive interactions between opioid antagonists in the rat tail-withdrawal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo characterization of the opioid antagonist nalmefene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Activation of TRPM7 by Naltriben Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the off-target effects of Naltriben (B52518) mesylate on the Transient Receptor Potential Melastatin 7 (TRPM7) channel. While primarily characterized as a selective δ2-opioid receptor antagonist, emerging research has identified Naltriben as a potent activator of TRPM7, a ubiquitously expressed ion channel involved in a myriad of physiological and pathological processes. This document summarizes the key quantitative data, details the experimental methodologies used to characterize this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Naltriben's interaction with the TRPM7 channel. This data is crucial for understanding the potency and functional consequences of this off-target activation.
| Parameter | Value | Cell Line / System | Reference |
| EC50 for TRPM7 Activation | ~20 μM | Recombinant TRPM7 | [1][2] |
| Effect on TRPM7-like Current Density (at 100 mV) | Increase from 9.7 ± 2.4 pA/pF to 31.3 ± 4.9 pA/pF | U87 Human Glioblastoma Cells | [1] |
| Selectivity | No effect on TRPM2, TRPM8, and TRPV1 at 50 μM | Heterologous expression system | [1][2] |
Signaling Pathway and Functional Consequences
Naltriben's activation of TRPM7 leads to an influx of Ca2+ into the cell, which in turn modulates downstream signaling pathways. In the context of glioblastoma, this has been shown to enhance cell migration and invasion through the upregulation of the MAPK/ERK signaling pathway.[1][3]
Caption: Signaling pathway of Naltriben-induced TRPM7 activation.
Experimental Protocols
The characterization of Naltriben's effect on TRPM7 has primarily been achieved through electrophysiological and calcium imaging techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through the TRPM7 channel in the cell membrane.
Objective: To measure the effect of Naltriben on TRPM7 channel activity.
Methodology:
-
Cell Preparation: U87 human glioblastoma cells are cultured on glass coverslips.
-
Recording Setup: The coverslips are transferred to a recording chamber on an inverted microscope.
-
Pipette Solution (Intracellular): The patch pipette is filled with a solution designed to chelate intracellular Mg2+, which is a known inhibitor of TRPM7, thereby isolating the channel's activity. A typical solution contains (in mM): 120 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA, 5 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
External Solution (Extracellular): The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Recording: A high-resistance seal (>1 GΩ) is formed between the patch pipette and the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration. Currents are recorded using a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) applied every 5 seconds.
-
Drug Application: A baseline current is established before Naltriben is applied to the external solution. The potentiation of the outward current at positive potentials is characteristic of TRPM7 activation.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Fura-2 Ca2+ Imaging
This method is used to measure changes in intracellular calcium concentration following the application of Naltriben.
Objective: To visualize and quantify the influx of calcium mediated by TRPM7 activation.
Methodology:
-
Cell Loading: U87 cells are incubated with the Ca2+ indicator dye Fura-2 AM.
-
Imaging Setup: The cells are placed on an inverted microscope equipped with a ratiometric imaging system.
-
Perfusion: The cells are continuously perfused with an external solution.
-
Baseline Measurement: A stable baseline of the Fura-2 fluorescence ratio (340 nm/380 nm excitation) is recorded.
-
Drug Application: Naltriben is added to the perfusion solution.
-
Data Acquisition: The change in the Fura-2 ratio is recorded over time, with an increase indicating a rise in intracellular Ca2+.
Concluding Remarks
This compound, in addition to its well-established role as a δ-opioid receptor antagonist, demonstrates a significant off-target activating effect on the TRPM7 channel. This interaction leads to a cascade of intracellular events, notably an increase in intracellular calcium and the activation of the MAPK/ERK pathway, which has been shown to promote cancer cell migration and invasion.[1][3] Researchers and drug development professionals should be cognizant of this off-target activity when utilizing Naltriben as a pharmacological tool, particularly in studies where TRPM7 signaling may be a confounding factor. The methodologies outlined in this guide provide a framework for the further investigation of Naltriben's effects on TRPM7 and other potential off-target interactions.
References
Naltriben Mesylate: An In-depth Examination of its Activity at Mu and Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a widely recognized antagonist of the delta-opioid receptor (δ-OR), instrumental in the characterization of δ-OR subtypes. However, its pharmacological profile is not exclusively limited to this receptor. A growing body of evidence indicates that at varying concentrations, Naltriben mesylate also interacts with mu (μ-OR) and kappa (κ-OR) opioid receptors, exhibiting a complex interplay of antagonistic and agonistic activities. This technical guide provides a comprehensive analysis of this compound's activity at μ-OR and κ-OR, presenting quantitative binding data, detailed experimental methodologies, and a visual representation of the associated signaling pathways to elucidate its multifaceted pharmacological character.
Quantitative Analysis of Receptor Binding Affinity
The interaction of this compound with μ-OR and κ-OR has been quantified through competitive binding assays, which determine the inhibition constant (Ki). This value represents the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled ligand. The following tables summarize the reported Ki values for Naltriben at these receptors.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Mu-Opioid Receptor (μ-OR) | [³H]DAMGO | Rat cortex membranes | 19.79 ± 1.12 | [1] |
| Kappa-Opioid Receptor (κ-OR) | [³H]diprenorphine | Rat cortex membranes | 82.75 ± 6.32 | [1] |
Table 1: Binding Affinity of this compound for Mu and Kappa Opioid Receptors.
Functional Activity at Mu and Kappa Opioid Receptors
Beyond simple binding, functional assays are crucial to determine the cellular response elicited by this compound. Studies have revealed a nuanced functional profile at μ-OR and κ-OR.
Activity at the Mu-Opioid Receptor
At the μ-OR, Naltriben has been shown to act as a noncompetitive antagonist.[1] In functional assays measuring the inhibition of high K+-stimulated [³H]norepinephrine release in rat cerebral cortex slices, the μ-OR agonist DAMGO attenuates this release. Naltriben at a concentration of 30 nM was observed to shift the dose-response curve of DAMGO to the right and reduce its maximal effect, which is characteristic of noncompetitive antagonism.[1]
Activity at the Kappa-Opioid Receptor
Conversely, at higher concentrations (above 100 nM), this compound exhibits agonist activity at κ-OR.[1] This was demonstrated by its ability to inhibit high K+-stimulated [³H]norepinephrine release, an effect that was attenuated by the κ-OR antagonist nor-BNI.[1] Furthermore, in vivo studies in rats have suggested that high doses of Naltriben possess kappa receptor agonist-like activity.[2]
The following table summarizes the functional activity of this compound at μ-OR and κ-OR.
| Receptor | Activity | Assay | Key Findings | Reference |
| Mu-Opioid Receptor (μ-OR) | Noncompetitive Antagonist | [³H]Norepinephrine Release | Shifted DAMGO dose-response curve to the right and attenuated maximal effect. | [1] |
| Kappa-Opioid Receptor (κ-OR) | Agonist (at higher concentrations) | [³H]Norepinephrine Release | Inhibited release, an effect blocked by nor-BNI. | [1] |
| Kappa-Opioid Receptor (κ-OR) | Agonist-like activity (at high doses) | In vivo antinociception | High doses of NTB showed kappa agonist-like effects. | [2] |
Table 2: Functional Activity of this compound at Mu and Kappa Opioid Receptors.
Signaling Pathways of Mu and Kappa Opioid Receptors
Both μ-OR and κ-OR are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[3][4] Activation of these receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5][6] This canonical pathway contributes to the primary analgesic effects of opioids.[7] Additionally, these receptors can signal through β-arrestin pathways, which are often associated with some of the adverse effects of opioid agonists.[7][8]
Canonical G-protein signaling pathway for μ- and κ-opioid receptors.
β-Arrestin signaling and receptor regulation pathway.
Experimental Protocols
The characterization of this compound's activity at μ-OR and κ-OR relies on a suite of standardized in vitro and in vivo experimental procedures.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To quantify the affinity of this compound for μ-OR and κ-OR.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from rat cortex or transfected cell lines).
-
Radiolabeled ligand with high affinity for the target receptor (e.g., [³H]DAMGO for μ-OR, [³H]diprenorphine for κ-OR).
-
This compound at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. DSpace [kuscholarworks.ku.edu]
- 7. researchgate.net [researchgate.net]
- 8. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the δ₂-opioid receptor, making it an invaluable tool in pharmacological research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and its dual mechanism of action as a δ-opioid receptor antagonist and a transient receptor potential melastatin 7 (TRPM7) channel activator. Detailed experimental protocols for its synthesis and for the characterization of its binding affinity are provided, along with visual representations of its key signaling pathways.
Chemical Structure and Properties
Naltriben is a derivative of naltrexone (B1662487), characterized by the fusion of a benzofuran (B130515) ring to the morphinan (B1239233) skeleton. The mesylate salt enhances its solubility and stability for experimental use.
Chemical Name: (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,9,14b-hexahydro-4,8-methano-8aH-bisbenzofuro[3,2-e:2′,3′-g]isoquinoline-1,8a-diol, methanesulfonate[1] Synonyms: NIH 10924, NTB[1] CAS Number: 122517-78-6[1]
Physicochemical Properties
A summary of the key physicochemical properties of Naltriben mesylate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₅NO₄ • CH₃SO₃H | [1] |
| Molecular Weight | 511.6 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1][2] |
| Purity | ≥98% | [2] |
| Storage | Desiccate at room temperature or store at -20°C for long-term stability. | [2] |
Synthesis of this compound
The synthesis of Naltriben can be achieved via a Fischer indole (B1671886) synthesis from naltrexone. The resulting Naltriben free base is then converted to its mesylate salt.
Synthesis of Naltriben Free Base
A reported green chemistry approach involves the Fischer synthesis of Naltriben from naltrexone hydrochloride and O-phenylhydroxylamine in an aqueous solution of hydrochloric acid.[1][2]
Experimental Protocol:
-
Naltrexone hydrochloride and O-phenylhydroxylamine are dissolved in 6.0 N hydrochloric acid.
-
The reaction mixture is heated, typically in boiling water, for a specified period to facilitate the Fischer cyclization.[1][2]
-
Upon cooling, the product precipitates out of the aqueous solution.
-
The crude Naltriben is collected by filtration.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Preparation of this compound
The mesylate salt is prepared by reacting the Naltriben free base with methanesulfonic acid.
Experimental Protocol:
-
Dissolve the purified Naltriben free base in a suitable organic solvent, such as isopropanol (B130326) or a mixture of dimethylsulfoxide and isopropanol.[3]
-
Add one molar equivalent of methanesulfonic acid to the solution.
-
The mixture may be gently heated to ensure complete dissolution.[3]
-
Cool the solution to allow for the crystallization of this compound. The process can be aided by seeding with a small crystal of the product.[3]
-
Collect the crystalline product by filtration, wash with a cold solvent, and dry under vacuum.
Mechanism of Action
This compound exhibits a dual pharmacology, acting as a potent δ₂-opioid receptor antagonist and as an activator of the TRPM7 ion channel.
Delta-Opioid Receptor Antagonism
This compound is a highly selective antagonist for the δ₂ subtype of the δ-opioid receptor.[4] Opioid receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4][5][6][7]
Signaling Pathway:
Upon binding of an agonist, the δ-opioid receptor activates the Gi/o protein, leading to the dissociation of its α and βγ subunits.[5][7] The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] The Gβγ subunits can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels. This results in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Naltriben, as an antagonist, blocks these effects by preventing agonist binding to the receptor.
TRPM7 Channel Activation
In addition to its effects on opioid receptors, Naltriben has been identified as an activator of the TRPM7 channel.[8][9][10] TRPM7 is a non-selective cation channel that is permeable to Ca²⁺ and Mg²⁺.
Signaling Pathway:
Naltriben binding to the TRPM7 channel leads to its opening and a subsequent influx of Ca²⁺ into the cell.[8][9] This increase in intracellular Ca²⁺ can then trigger various downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[8][9][10] Activation of the MAPK/ERK pathway can influence a variety of cellular processes, including cell migration and invasion.[8][9]
Pharmacological Data
The binding affinity of this compound for opioid receptors is typically determined through competitive radioligand binding assays.
| Receptor Subtype | Ki (nM) | Cell Line/Tissue | Radioligand | Reference |
| δ-Opioid Receptor | 0.013 - 0.29 | CHO cells, Rat Brain | [³H]Naltrindole, [³H]DPDPE | [11][12][13] |
| μ-Opioid Receptor | 12 - 19 | COS-7 cells, Rat Cortex | [³H]DAMGO | [11] |
| κ-Opioid Receptor | 13 - 152 | PC12 cells, Rat Brain | [³H]U-69,593 | [12] |
Experimental Protocols
Competitive Radioligand Binding Assay for Ki Determination
This protocol outlines a general method for determining the inhibitory constant (Ki) of this compound at the δ-opioid receptor.
Materials:
-
Cell membranes expressing the δ-opioid receptor (e.g., from CHO cells or rat brain tissue)
-
Radioligand: [³H]Naltrindole or [³H]DPDPE (D-Pen², D-Pen⁵)enkephalin)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-labeled ligand).
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a critical pharmacological tool for investigating the δ-opioid system and, more recently, the function of the TRPM7 ion channel. Its high selectivity for the δ₂-opioid receptor allows for the fine dissection of opioid receptor subtype pharmacology. Its activity as a TRPM7 activator opens new avenues for research into the physiological and pathological roles of this ion channel. The detailed protocols and pathway diagrams provided in this guide are intended to support researchers in the effective utilization of this compound in their studies.
References
- 1. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and analogs - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US8912325B2 - Process for preparation of imatinib and its mesylate salt - Google Patents [patents.google.com]
- 4. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, opioid receptor binding, and bioassay of naltrindole analogues substituted in the indolic benzene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben: A Technical Guide to a Seminal Delta-Opioid Receptor Antagonist and Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) (NTB) is a cornerstone of opioid research, a potent and selective antagonist of the delta-opioid receptor (δOR), which has been instrumental in delineating the subtypes and physiological roles of this receptor class. Initially developed as a tool to differentiate between δ1 and δ2 receptor subtypes, its utility has expanded our understanding of pain modulation, addiction, and other neurological processes. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacological profile of Naltriben. It details its binding affinities, the experimental protocols for its characterization, and its impact on elucidating δOR and other signaling pathways, including its more recently discovered role as a TRPM7 channel activator.
Discovery and Synthesis
Naltriben was first described as the benzofuran (B130515) analog of naltrindole (B39905) in a seminal 1991 paper by Sofuoglu, Portoghese, and Takemori.[1] Its synthesis was part of a broader effort to develop highly selective ligands for opioid receptor subtypes. The core structure of Naltriben is derived from naltrexone (B1662487), a non-selective opioid antagonist. The key modification involves the fusion of a benzofuran ring system to the naltrexone scaffold, a chemical alteration that confers high affinity and selectivity for the δOR. While at high doses, Naltriben has been observed to exhibit some kappa-opioid (κOR) agonist activity, its primary and most potent action is as a δOR antagonist.[1][2]
Pharmacological Profile: A Tale of Two Targets
Naltriben's pharmacological identity is twofold, primarily as a potent δOR antagonist and secondarily as a TRPM7 (Transient Receptor Potential Melastatin 7) channel activator. This dual activity underscores the importance of careful experimental design and interpretation when using this tool.
Delta-Opioid Receptor Antagonism
Naltriben is a highly selective antagonist for the δOR, with a preference for the δ2 subtype over the δ1 subtype.[1] This selectivity has been crucial in differentiating the physiological functions of these two receptor populations.
The binding affinity of Naltriben for the mu (μOR), delta (δOR), and kappa (κOR) opioid receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| μ-Opioid Receptor (μOR) | [³H]DAMGO | Rat cerebral cortex membranes | 19.79 ± 1.12 | [3] |
| κ-Opioid Receptor (κOR) | [³H]diprenorphine | Rat cerebral cortex membranes | 82.75 ± 6.32 | [3] |
The determination of Naltriben's binding affinity for opioid receptors is typically achieved through competitive radioligand binding assays.
Objective: To determine the Ki of Naltriben for μ, δ, and κ opioid receptors by measuring its ability to displace a selective radioligand from the receptor.
Materials:
-
Membrane Preparations: Homogenates of brain tissue (e.g., rat cerebral cortex) or cell lines expressing the specific opioid receptor subtype.
-
Radioligands:
-
μOR: [³H]DAMGO (a selective μ-agonist)
-
δOR: [³H]Naltrindole (a selective δ-antagonist)
-
κOR: [³H]Diprenorphine (a non-selective antagonist, used in the presence of unlabeled μ and δ ligands to isolate κ binding) or a selective κ-agonist like [³H]U69,593.
-
-
Unlabeled Ligands: Naltriben, and for non-specific binding determination, a high concentration of a non-selective opioid antagonist like naloxone.
-
Assay Buffer: Typically a Tris-HCl buffer with cofactors like MgCl2.
-
Filtration Apparatus: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in a cold buffer and centrifuged to pellet the membranes containing the receptors. The pellet is washed and resuspended in the assay buffer.
-
Assay Setup: A series of tubes are prepared containing:
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of unlabeled Naltriben.
-
A constant amount of the membrane preparation.
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Naltriben that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
TRPM7 Channel Activation
More recently, a non-opioid-related activity of Naltriben has been identified: the activation of the TRPM7 channel.[4][5] TRPM7 is a ubiquitously expressed ion channel involved in cellular magnesium homeostasis and various physiological and pathological processes, including cancer cell migration.[4]
| Channel | Effect | EC50 | Reference |
| TRPM7 | Activation | ~20 µM | [4] |
The activation of TRPM7 channels by Naltriben is typically studied using the whole-cell patch-clamp technique.
Objective: To measure the effect of Naltriben on the ionic currents mediated by TRPM7 channels in living cells.
Materials:
-
Cell Line: A cell line endogenously expressing TRPM7 (e.g., U87 glioblastoma cells) or a cell line engineered to overexpress the channel (e.g., HEK293 cells).[4]
-
Patch-Clamp Rig: Including a microscope, micromanipulators, an amplifier, and a data acquisition system.
-
Glass Micropipettes: Pulled to a fine tip.
-
Intracellular Solution: Contained within the micropipette, mimicking the cell's internal ionic environment.
-
Extracellular Solution: Bathing the cells, mimicking the external physiological environment.
-
Naltriben Solution: Prepared at the desired concentration.
Procedure:
-
Cell Preparation: Cells are grown on coverslips suitable for microscopy.
-
Pipette Positioning: A glass micropipette filled with intracellular solution is brought into close contact with the cell membrane.
-
Giga-seal Formation: A gentle suction is applied to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp and Recording: The cell's membrane potential is clamped at a holding potential. A voltage ramp protocol (e.g., from -100 mV to +100 mV) is applied to elicit TRPM7-like currents.[4]
-
Naltriben Application: The extracellular solution is perfused with a solution containing Naltriben, and the resulting changes in the whole-cell current are recorded.
-
Data Analysis: The amplitude and voltage-dependence of the Naltriben-activated currents are analyzed to determine the potency and efficacy of Naltriben as a TRPM7 activator.
Signaling Pathways and Experimental Workflows
Antagonism of Delta-Opioid Receptor Signaling
Delta-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o). Activation of δORs by agonists leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Naltriben, as an antagonist, blocks this effect.
Diagram of Delta-Opioid Receptor Antagonism by Naltriben:
Caption: Naltriben competitively blocks agonist binding to the δOR, preventing the inhibition of adenylyl cyclase.
Activation of TRPM7 Signaling
Naltriben's activation of TRPM7 leads to an influx of cations, primarily Ca²⁺ and Mg²⁺, which can then trigger various downstream signaling cascades, such as the MAPK/ERK pathway, particularly relevant in the context of cancer cell migration.[4]
Diagram of TRPM7 Activation by Naltriben:
Caption: Naltriben activates the TRPM7 channel, leading to Ca²⁺ influx and subsequent activation of pro-migratory signaling.
Conclusion
Naltriben remains an indispensable tool in opioid pharmacology. Its high affinity and selectivity for the delta-opioid receptor have been fundamental to our understanding of the δOR system. The discovery of its activity at TRPM7 channels has added a layer of complexity to its pharmacological profile, highlighting the potential for off-target effects and opening new avenues of research into its biological actions. This technical guide provides a comprehensive overview of Naltriben's discovery, pharmacological characterization, and the experimental methodologies used to study its interactions with its molecular targets, serving as a valuable resource for researchers in the field.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben: A Technical Guide to its Application in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) (NTB) is a highly selective and potent antagonist of the delta-opioid receptor (DOR), playing a pivotal role in the pharmacological dissection of the opioid system.[1] Structurally a benzofuran (B130515) analog of naltrindole (B39905), Naltriben's primary utility lies in its ability to differentiate between subtypes of the delta-opioid receptor, particularly its preferential antagonism of the δ2 subtype in rodent models.[1][2] This selectivity has established it as an indispensable chemical tool for researchers investigating the complex roles of DORs in various physiological and pathological processes within the central nervous system.
The delta-opioid system, comprising the DORs and their endogenous peptide ligands (enkephalins), is widely distributed throughout the brain.[3] It is critically involved in modulating pain, mood, emotional responses, learning, and memory.[3][4] Consequently, the DOR is an attractive therapeutic target for a range of neurological and psychiatric disorders, including chronic pain, depression, anxiety, and neurodegenerative diseases.[5][6][7] This guide provides an in-depth overview of Naltriben's mechanism of action, its application in preclinical models of neurological disorders, and detailed experimental protocols for its use, aiming to equip researchers with the foundational knowledge to effectively leverage this compound in their studies.
Core Mechanism of Action
Naltriben functions primarily as a competitive antagonist at the delta-opioid receptor. Its high affinity for the receptor allows it to bind to the orthosteric site, thereby preventing the binding and subsequent signal transduction of both endogenous enkephalins and exogenous DOR agonists.[8] The DOR is a G-protein coupled receptor (GPCR) that typically couples to inhibitory Gαi/o proteins. Agonist activation of DORs leads to a cascade of intracellular events, including:
-
Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from presynaptic terminals.[9]
By blocking agonist binding, Naltriben prevents these downstream effects, making it an ideal tool to confirm that a specific biological response is mediated by DOR activation.
Receptor Subtype Selectivity
A key feature of Naltriben is its selectivity for the δ2-opioid receptor subtype over the δ1 subtype, particularly demonstrated in mouse models.[2][10] This property allows for the pharmacological isolation of δ2-mediated effects. However, it is crucial to note that this selectivity can be species- and dose-dependent. For instance, studies in rats and human tissues suggest Naltriben may have more equivalent potency at both δ1 and δ2 sites.[2][11]
Off-Target Activity
Researchers must be aware of Naltriben's potential off-target effects, especially at higher concentrations. At high doses, Naltriben can exhibit κ-opioid receptor (KOR) agonist activity.[1][2] There is also evidence suggesting it can act as a noncompetitive antagonist at μ-opioid receptors (MOR).[12] More recently, Naltriben was identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a discovery that has implications for its use in cancer research but also requires consideration in neurological studies.[13][14]
Data Presentation: Pharmacological Profile of Naltriben
Quantitative data on Naltriben's binding affinity and functional effects are critical for proper experimental design and interpretation.
Table 1: Opioid Receptor Binding Affinities of Naltriben
| Receptor Subtype | Test System | Radioligand | Ki (nM) | Reference(s) |
| μ (mu) | Rat cerebral cortex membranes | [³H]DAMGO | 19.79 ± 1.12 | [12] |
| δ (delta) | Human cerebral cortex membranes | [³H]DPDPE (δ₁) | Equiponent | [11] |
| Human cerebral cortex membranes | [³H]Ile-Delt II (δ₂) | Equiponent | [11] | |
| Mouse brain | [³H]naltriben | - | [10] | |
| κ (kappa) | Rat cerebral cortex membranes | [³H]diprenorphine | 82.75 ± 6.32 | [12] |
Note: Ki (inhibitory constant) is a measure of binding affinity; a lower Ki value indicates higher affinity. "Equipotent" indicates similar potency in displacing the respective radioligands for δ₁ and δ₂ subtypes in that specific study.
Table 2: Exemplary In Vivo Applications of Naltriben in Neurological Models
| Neurological Model | Species | Naltriben Dose & Route | Effect Observed | Reference(s) |
| Antinociception | Rat | 1 mg/kg (s.c.) | Antagonized antinociceptive effects of δ₁ ([D-Pen²,D-Pen⁵]enkephalin) and δ₂ ([D-Ala²,Glu⁴]deltorphin) agonists. | [2] |
| Rat | 3 mg/kg (s.c.) | Loss of antagonism due to confounding κ-opioid agonist activity. | [2] | |
| Alcohol Seeking | Rat (Alcohol Preferring) | Not specified | Selectively attenuated alcohol intake. | [15] |
| Parkinson's Disease | (Hypothetical) | - | Used to block the neuroprotective effects of DOR agonists in models like MPTP or 6-OHDA administration to confirm DOR involvement. | [7] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Naltriben competitively blocks DORs, preventing agonist-mediated signal transduction.
Experimental Workflow Diagram
Caption: Workflow for testing Naltriben's effect on DOR-mediated anxiolysis in vivo.
Logical Relationship Diagram
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta opioid receptors in brain function and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. The delta‐opioid receptor and Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ligand binding profiles of delta-opioid receptor in human cerebral cortex membranes: evidence of delta-opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The delta2-opioid receptor antagonist naltriben selectively attenuates alcohol intake in rats bred for alcohol preference | Semantic Scholar [semanticscholar.org]
A Technical Guide to Naltriben Mesylate in Cancer Cell Migration Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of naltriben (B52518) mesylate's role in the complex process of cancer cell migration. Naltriben, traditionally known as a selective antagonist for the delta-opioid receptor (DOR), exhibits a multifaceted character in oncological research. Recent findings have unexpectedly revealed its function as an activator of the TRPM7 channel in certain cancer types, leading to a pro-migratory phenotype. This document synthesizes the current understanding, presents key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways to equip researchers with a comprehensive resource for future studies.
Introduction: The Dual Identity of Naltriben
Naltriben is a well-established pharmacological tool used to probe the function of the δ-opioid receptor. In the context of cancer, the opioid system is of significant interest, as studies have suggested that opioid receptor agonists can promote tumor progression and metastasis.[1][2] Therefore, DOR antagonists like naltriben were initially investigated for their potential to inhibit these effects.
However, compelling research, particularly in glioblastoma (GBM), has uncovered a paradoxical role for naltriben. In these cells, naltriben acts as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a cation channel implicated in cellular motility.[3][4][5] This activation triggers a signaling cascade that ultimately enhances cancer cell migration and invasion.[3][6] This guide will dissect these two contrasting mechanisms, focusing on the experimentally-validated pro-migratory pathway in glioblastoma.
Signaling Pathways and Mechanisms of Action
Naltriben's effect on cancer cell migration is highly context-dependent, dictated by the specific molecular landscape of the cancer cell type.
Theoretical Role as a DOR Antagonist in Suppressing Migration
In certain cancers, such as breast cancer, endogenous or exogenous opioids may promote metastasis by activating the δ-opioid receptor, which in turn stimulates pro-oncogenic pathways like JAK/STAT.[1][2] In this scenario, a DOR antagonist like naltriben would be expected to block this signaling cascade, thereby reducing cell migration and metastatic potential.
Validated Role as a TRPM7 Activator in Promoting Migration
In U87 human glioblastoma cells, naltriben's dominant effect is the potentiation of TRPM7 channel activity.[3][4] This leads to a robust influx of calcium (Ca²⁺), which acts as a crucial second messenger. The elevated intracellular Ca²⁺ activates the MAPK/ERK signaling pathway, while notably leaving the PI3K/Akt pathway unaffected.[3][6] Activated ERK (p-ERK) then promotes the upregulation of Matrix Metalloproteinase-2 (MMP-2), an enzyme that degrades the extracellular matrix, thereby facilitating cell migration and invasion.[3][7]
References
- 1. Opioids drive breast cancer metastasis through the δ-opioid receptor and oncogenic STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opioids drive breast cancer metastasis through the δ-opioid receptor and oncogenic STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Understanding the In Vivo Pharmacokinetics of Naltriben Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a highly selective delta-opioid receptor antagonist, playing a crucial role in the elucidation of opioid receptor pharmacology and the development of novel therapeutics. A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes this compound—is fundamental for preclinical and clinical research. This technical guide provides a comprehensive overview of the available in vivo pharmacokinetic data for this compound, supplemented with comparative data from structurally related opioid antagonists to offer a broader context. Detailed experimental protocols and relevant biological pathways are also presented to facilitate further research and drug development efforts.
Quantitative Pharmacokinetic Data
Direct quantitative pharmacokinetic parameters for this compound in vivo are not extensively reported in publicly available literature. However, valuable insights can be drawn from studies on the parent compound, naltrexone (B1662487), and the structurally similar delta-opioid antagonist, naltrindole. The following tables summarize key pharmacokinetic parameters for these related compounds to provide a comparative reference.
Table 1: Comparative Pharmacokinetic Parameters of Opioid Antagonists
| Parameter | Naltrexone | Naltrindole | This compound |
| Animal Model | Rat, Dog, Human | Mouse, Rat | Mouse |
| Route of Administration | IV, SC, Oral | IV | IV |
| Terminal Elimination Half-life (t½) | ~4.6 hours (Rat, SC)[1] | Data not available | Data not available |
| 85.1 ± 9.0 min (Dog, IV)[2] | |||
| ~4 hours (Human, Oral)[3] | |||
| Metabolism | Extensive hepatic metabolism to 6-β-naltrexol (active) and glucuronide conjugates.[3][4][5][6] | Data not available | Likely undergoes hepatic metabolism similar to naltrexone. |
| Primary Excretion Route | Renal (as metabolites).[3][4] | Data not available | Data not available |
| Oral Bioavailability | Low; ~1% in dogs due to significant first-pass metabolism.[7] | Data not available | Expected to be low due to structural similarity to naltrexone. |
Note: The data for this compound is inferred or qualitative based on available studies. SC: Subcutaneous, IV: Intravenous.
In Vivo Brain Distribution of Naltriben
A pivotal study by Lever et al. (1998) investigated the regional kinetics and pharmacological profile of [³H]naltriben in the mouse brain following intravenous administration.[8] While specific pharmacokinetic parameters were not detailed, the study provided significant qualitative data on its distribution.
Key Findings:
-
High Uptake and Retention: Following intravenous injection, [³H]naltriben demonstrated high uptake and retention in brain regions rich in delta-opioid receptors, including the striatum, cortical regions, and olfactory tubercles.[8]
-
Low Uptake Regions: Conversely, regions with lower densities of delta-opioid receptors, such as the superior colliculi and cerebellum, exhibited low uptake of the radiolabeled compound.[8]
-
Saturable Binding: The in vivo binding of [³H]naltriben was found to be saturable, a characteristic of specific receptor binding.[8]
-
Selective Blockade: The binding was effectively blocked by the delta-opioid receptor antagonist naltrindole, but not by antagonists for mu or kappa-opioid receptors, confirming its selectivity for the delta-opioid receptor in a living system.[8]
These findings underscore the ability of Naltriben to penetrate the blood-brain barrier and selectively engage its target receptors in the central nervous system.
Experimental Protocols
This section details the methodologies employed in the key in vivo study of this compound, providing a framework for designing similar preclinical investigations.
In Vivo Brain Kinetic and Pharmacological Profile Study (Lever et al., 1998)
-
Animal Model: Male CD-1 mice.[8]
-
Radioligand: [³H]naltriben.[8]
-
Administration: Intravenous (i.v.) injection.[8]
-
Methodology:
-
CD-1 mice were administered [³H]naltriben intravenously.
-
At various time points post-injection, animals were euthanized, and brains were rapidly removed and dissected.
-
Specific brain regions (striatum, cortical regions, olfactory tubercles, superior colliculi, and cerebellum) were isolated.
-
The amount of radioactivity in each brain region was quantified to determine the uptake and retention of [³H]naltriben.
-
-
Pharmacological Characterization:
-
Saturation Studies: To demonstrate saturable binding, increasing doses of unlabeled Naltriben were co-administered with [³H]naltriben.
-
Competition Studies: To assess receptor selectivity, various opioid receptor antagonists (naltrindole for delta, cyprodime (B53547) for mu, and U50,488H for kappa) were co-administered with [³H]naltriben to determine their ability to block its binding.[8]
-
Visualizations
Experimental Workflow for In Vivo Brain Distribution Study
Caption: Workflow for studying the in vivo brain distribution of [³H]this compound in mice.
Proposed Signaling Pathway of this compound at the Delta-Opioid Receptor
Caption: Proposed mechanism of this compound antagonism at the delta-opioid receptor.
Metabolism and Excretion
It is plausible that this compound undergoes similar biotransformation processes, including hepatic oxidation, reduction, and subsequent glucuronidation, prior to renal elimination. The benzofuran (B130515) ring of Naltriben may also be subject to hydroxylation. Further studies are required to definitively characterize the metabolic fate of this compound.
Analytical Methodologies
The quantification of this compound in biological matrices is essential for pharmacokinetic studies. While specific validated assays for Naltriben are not widely published, methods used for other opioid antagonists can be adapted.
-
Radioligand Binding Assays: As demonstrated in the study by Lever et al. (1998), the use of radiolabeled Naltriben ([³H]naltriben) allows for sensitive detection in tissue homogenates.[8]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the quantification of small molecules in complex biological fluids like plasma and brain homogenates. An LC-MS/MS method would offer high selectivity and sensitivity for the simultaneous measurement of Naltriben and its potential metabolites.
-
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical Detection: These methods can also be developed for the quantification of Naltriben, although they may have lower sensitivity compared to LC-MS/MS.
Conclusion
This technical guide consolidates the current understanding of the in vivo pharmacokinetics of this compound. While direct quantitative data remains limited, the available information on its brain distribution, coupled with comparative data from related opioid antagonists, provides a solid foundation for researchers. The detailed experimental protocols and proposed analytical methodologies offer practical guidance for future studies aimed at fully elucidating the pharmacokinetic profile of this important research tool. Further investigation into the metabolism, excretion, and oral bioavailability of this compound is warranted to support its continued use and potential therapeutic development.
References
- 1. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of naloxone and naltrexone in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. getnaltrexone.com [getnaltrexone.com]
- 4. uu.nl [uu.nl]
- 5. The metabolism of naltrexone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naltrexone metabolism and concomitant drug concentrations in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Naltriben Mesylate on Glioblastoma Cell Invasion: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma is a highly aggressive and invasive primary brain tumor with a grim prognosis. The invasive nature of glioblastoma cells is a major obstacle to effective treatment, as it allows tumor cells to migrate and infiltrate healthy brain tissue, leading to tumor recurrence. Recent research has identified the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel as a potential therapeutic target in glioblastoma. This technical guide delves into the effects of Naltriben (B52518) mesylate, a known TRPM7 activator, on glioblastoma cell invasion. We will explore the underlying signaling pathways, present key quantitative data from seminal studies, and provide detailed experimental protocols for the assays used to elucidate these effects.
Introduction
Naltriben, traditionally recognized as a selective δ2-opioid receptor antagonist, has been identified as a potent activator of the TRPM7 channel.[1][2] Aberrant expression and activity of the TRPM7 channel have been linked to the progression of several cancers, including glioblastoma.[1][3] The study by Wong et al. (2017) provides critical insights into how Naltriben mesylate, by activating TRPM7, paradoxically enhances the migratory and invasive properties of glioblastoma cells. This guide will focus on the findings of this pivotal study to provide a comprehensive technical overview for researchers in the field.
Quantitative Data Summary
The following tables summarize the key quantitative findings from Wong et al. (2017), demonstrating the effect of this compound on the U87 human glioblastoma cell line.
Table 1: Effect of Naltriben (50 µM) on U87 Glioblastoma Cell Migration (Scratch Wound Assay) [3]
| Time (hours) | Mean Wound Closure (%) - Control | Mean Wound Closure (%) - Naltriben (50 µM) |
| 4 | 21.2 ± 3.9 | 49.1 ± 2.8 |
| 8 | 27.7 ± 8.1 | 92.6 ± 4.3 |
| 12 | 44.3 ± 5.9 | 98.7 ± 0.2 |
Data are presented as mean ± SEM. Naltriben treatment significantly increased wound closure at all time points (p < 0.01).
Table 2: Effect of Naltriben (50 µM) on U87 Glioblastoma Cell Invasion (Matrigel Invasion Assay) [4]
| Treatment Group | Relative Invasion (%) |
| Control | 100 ± 12.1 |
| Naltriben (50 µM) | 229.3 ± 27.4 |
Data are presented as mean ± SEM. Naltriben treatment significantly increased cell invasion (p < 0.01).
Table 3: Effect of Naltriben (50 µM) on Protein Expression and Phosphorylation in U87 Glioblastoma Cells [3]
| Protein/Phospho-Protein Ratio | Control Group (Relative Level %) | Naltriben (50 µM) Group (Relative Level %) |
| MMP-2/β-actin | 88.3 ± 28.2 | 226.6 ± 25.1 |
| p-ERK1/2 / t-ERK1/2 | 22.7 ± 5.2 | 57.8 ± 9.3 |
| p-Akt / t-Akt | No significant change | No significant change |
Data are presented as mean ± SEM. Naltriben treatment significantly increased the expression of MMP-2 and the phosphorylation of ERK1/2 (p < 0.05).
Signaling Pathway
This compound enhances glioblastoma cell invasion through the activation of the TRPM7 ion channel, which leads to an influx of Ca2+.[1][3] This increase in intracellular calcium subsequently activates the MAPK/ERK signaling cascade.[1][3][5] The activated ERK pathway upregulates the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for the degradation of the extracellular matrix, thereby facilitating tumor cell invasion.[1][3] Notably, this effect appears to be independent of the PI3K/Akt signaling pathway.[1][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Wong et al. (2017).
Cell Culture
The human glioblastoma cell line U87 was used for all experiments. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Scratch Wound Assay (Cell Migration)
-
U87 cells were seeded in 6-well plates and grown to confluence.
-
A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.
-
The wells were washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Fresh media containing either vehicle control (DMSO) or 50 µM this compound was added.
-
Images of the scratch were captured at 0, 4, 8, and 12 hours using an inverted microscope.
-
The width of the scratch was measured at multiple points, and the percentage of wound closure was calculated relative to the initial scratch width at 0 hours.
Matrigel Invasion Assay
-
Transwell inserts with 8 µm pore size were coated with a thin layer of Matrigel and allowed to solidify.
-
U87 cells were serum-starved for 24 hours.
-
Cells were resuspended in serum-free media containing either vehicle control or 50 µM this compound and seeded into the upper chamber of the Transwell inserts.
-
The lower chamber was filled with media containing 10% FBS as a chemoattractant.
-
After 12 hours of incubation, non-invading cells on the upper surface of the membrane were removed with a cotton swab.
-
Invading cells on the lower surface of the membrane were fixed with methanol (B129727) and stained with crystal violet.
-
The number of invading cells was quantified by counting the stained cells in several random microscopic fields.
Western Immunoblotting
-
U87 cells were treated with vehicle control or 50 µM this compound for 24 hours.
-
Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane was incubated overnight at 4°C with primary antibodies against MMP-2, p-ERK1/2, t-ERK1/2, p-Akt, t-Akt, and β-actin.
-
After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities were quantified using densitometry software.
Fura-2 Ca2+ Imaging
-
U87 cells were grown on glass coverslips.
-
Cells were loaded with 2 µM Fura-2 AM for 30 minutes in the dark at room temperature.
-
Coverslips were then mounted on a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Cells were alternately excited at 340 nm and 380 nm, and the emission was collected at 510 nm.
-
After establishing a baseline fluorescence ratio, this compound was added to the perfusion solution, and the change in the Fura-2 ratio (indicating intracellular Ca2+ concentration) was recorded.
Experimental Workflow
The following diagram illustrates the general workflow for investigating the effect of this compound on glioblastoma cell invasion.
Conclusion
The available evidence strongly indicates that this compound enhances glioblastoma cell invasion in vitro.[1][3] This effect is mediated through the activation of the TRPM7 ion channel and the subsequent upregulation of the MAPK/ERK signaling pathway, leading to increased expression of MMP-2.[1][3] These findings highlight the TRPM7-MAPK/ERK-MMP-2 axis as a critical pathway in glioblastoma invasion and suggest that TRPM7 inhibitors, rather than activators, may hold therapeutic promise. This technical guide provides researchers and drug development professionals with a concise yet comprehensive overview of the key data, signaling mechanisms, and experimental methodologies related to the effects of this compound on glioblastoma cell invasion.
References
- 1. [PDF] Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells | Semantic Scholar [semanticscholar.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
Naltriben's Bifunctional Profile: A Technical Guide to its Kappa-Opioid Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naltriben (B52518) (NTB) is widely recognized and utilized in pharmacological research as a potent and selective antagonist for the delta-opioid receptor (δ-OR), particularly the δ₂ subtype. However, foundational research has revealed a more complex, dose-dependent pharmacological profile. At elevated concentrations, Naltriben exhibits agonist activity at the kappa-opioid receptor (κ-OR). This technical guide provides an in-depth analysis of the core research establishing Naltriben's kappa-opioid agonist properties. It consolidates quantitative data from key studies, details the experimental protocols used for its characterization, and visualizes the relevant signaling pathways and experimental workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Dual-Identity of Naltriben
Naltriben's primary pharmacological identity is that of a selective δ-opioid receptor antagonist. This activity has been instrumental in differentiating the roles of δ₁ and δ₂ receptor subtypes in various physiological processes, including antinociception.[1] However, a nuanced understanding of its mechanism of action is critical, as evidence demonstrates that at higher doses, Naltriben's selectivity diminishes, and it engages the kappa-opioid receptor as an agonist.
This bifunctional activity was notably observed in in-vivo studies where the expected antagonist effect of Naltriben at the delta receptor was unexpectedly lost at higher doses.[1] This loss of effect was partially reversed by the administration of a κ-OR antagonist, nor-binaltorphimine (nor-BNI), suggesting that the high-dose Naltriben was producing a kappa-agonist effect that functionally opposed its delta-antagonist activity.[1] Further studies have confirmed that Naltriben can act as an agonist for kappa₂ receptors in the rat cerebral cortex.[2] This guide focuses on this lesser-known, yet significant, aspect of Naltriben's pharmacology.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on Naltriben's interaction with opioid receptors, with a focus on its kappa-agonist and binding properties.
Table 1: In Vitro Binding Affinity of Naltriben at Opioid Receptors
| Receptor Subtype | Radioligand Used for Displacement | Preparation | Ki (nM) | Reference |
| μ-Opioid | [³H]DAMGO | Rat Cortex Membranes | 19.79 ± 1.12 | [2] |
| κ-Opioid | [³H]Diprenorphine (in presence of DAMGO and DPDPE) | Rat Cortex Membranes | 82.75 ± 6.32 | [2] |
Table 2: In Vivo Dose-Dependent Activity of Naltriben in Rats
| Naltriben Dose (s.c.) | Observed Effect | Interpretation | Reference |
| 1 mg/kg | Antagonism of δ₁ and δ₂ receptor agonists | Selective δ-opioid antagonist activity | [1] |
| 3 mg/kg | Loss of antagonism of δ-receptor agonists | Emergence of κ-opioid agonist-like activity | [1] |
| 3 mg/kg + nor-BNI (κ-antagonist) | Partial restoration of δ₂ agonist antagonism | Confirmation of κ-agonist-like activity | [1] |
Key Signaling Pathways
Activation of the kappa-opioid receptor by an agonist like Naltriben initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR), the κ-OR primarily couples to inhibitory G-proteins (Gαi/o). The canonical signaling pathway is depicted below.
Upon agonist binding, the Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which results in neuronal hyperpolarization and reduced excitability.
Experimental Protocols
The foundational research on Naltriben's kappa-agonist activity utilized established pharmacological assays. Below are detailed methodologies representative of those used in the key cited experiments.
Radioligand Binding Assay (for Ki Determination)
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radioactively labeled ligand.
Objective: To determine the binding affinity (Ki) of Naltriben for kappa-opioid receptors.
Materials:
-
Biological Sample: Rat cerebral cortex membranes.
-
Radioligand: [³H]Diprenorphine (a non-selective opioid ligand).
-
Competing Ligands: Naltriben (test compound), DAMGO (to saturate μ-receptors), DPDPE (to saturate δ-receptors).
-
Assay Buffer: Tris-HCl buffer (pH 7.4).
-
Filtration: GF/B glass fiber filters and a cell harvester.
-
Detection: Scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Incubation: In test tubes, combine the washed membranes, a fixed concentration of [³H]Diprenorphine, saturating concentrations of DAMGO and DPDPE (to ensure [³H]Diprenorphine only labels κ-OR), and varying concentrations of Naltriben.
-
Incubation Conditions: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific [³H]Diprenorphine binding against the concentration of Naltriben. Calculate the IC₅₀ (the concentration of Naltriben that inhibits 50% of the specific binding) from the resulting competition curve. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
In Vivo Antinociception Assay (Tail-Flick Test)
This behavioral assay assesses the analgesic or antagonist properties of a compound by measuring the latency of a rodent to move its tail from a noxious heat source.
Objective: To determine the functional in vivo effect of Naltriben on delta-agonist-induced antinociception and to unmask its kappa-agonist activity.
Materials:
-
Animals: Sprague-Dawley rats.
-
Agonists: DELT (δ₂ agonist), DPDPE (δ₁ agonist).
-
Antagonists: Naltriben (test compound), nor-binaltorphimine (nor-BNI, κ-antagonist).
-
Apparatus: Tail-flick analgesia meter with a radiant heat source.
Methodology:
-
Baseline Measurement: Determine the baseline tail-flick latency (TFL) for each rat by applying the heat source to the tail and recording the time until the tail is withdrawn. A cut-off time is set to prevent tissue damage.
-
Naltriben Administration: Administer different doses of Naltriben (e.g., 1 mg/kg or 3 mg/kg) subcutaneously (s.c.).
-
Agonist Administration: After a short pretreatment interval (e.g., 5 minutes), administer a δ-agonist (DELT or DPDPE) intrathecally (i.t.).
-
Post-Treatment Measurement: At set time points after agonist administration, measure the TFL again.
-
Antagonism Assessment: To test for kappa-agonist effects, pretreat a group of animals with the κ-antagonist nor-BNI before administering the high dose of Naltriben, followed by the δ-agonist.
-
Data Analysis: Convert the TFL data to a percentage of the maximum possible effect (%MPE). Compare the %MPE between groups (vehicle, agonist only, Naltriben + agonist, nor-BNI + Naltriben + agonist) to determine the antagonist or agonist-like effects of Naltriben at different doses.
Conclusion and Future Directions
The foundational research on Naltriben reveals a pharmacological profile that is more complex than its common designation as a selective δ-opioid antagonist. The evidence for dose-dependent kappa-opioid receptor agonism is a critical consideration for researchers using this tool compound. This dual activity necessitates careful dose selection and interpretation of experimental results, particularly in in-vivo studies where higher systemic concentrations may be achieved.
For drug development professionals, the unique scaffold of Naltriben, which can exhibit both high-affinity δ-antagonism and κ-agonism, may offer insights into the design of novel opioid ligands with mixed-receptor profiles. Future research should aim to further quantify the efficacy (Emax) and potency (EC₅₀) of Naltriben at the kappa-opioid receptor in various functional assays (e.g., GTPγS binding, cAMP inhibition) to provide a more complete picture of its agonist activity. Understanding the structural determinants that switch Naltriben from a δ-antagonist to a κ-agonist could unlock new avenues for the development of sophisticated, multi-target opioid modulators.
References
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Naltriben Mesylate in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naltriben (B52518) mesylate is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ2 subtype.[1][2] It is an invaluable tool in neuroscience research for investigating the physiological and pathological roles of δ-opioid receptors, including their involvement in pain, addiction, and mood disorders.[3] These application notes provide detailed protocols for the in vivo administration of naltriben mesylate to mice, covering various routes of administration and a common behavioral assay.
Data Presentation
Table 1: this compound Administration Parameters in Mice
| Parameter | Intravenous (i.v.) | Intraperitoneal (i.p.) | Subcutaneous (s.c.) |
| Dosage Range | Not explicitly defined in reviewed literature; tracer doses for imaging. | 1 - 10 mg/kg[4] | 0.5 - 3 mg/kg |
| Vehicle | Sterile Saline (0.9% NaCl) | Sterile Saline (0.9% NaCl), potentially with a small amount of DMSO and/or Tween 80 to aid solubility. | Sterile Saline (0.9% NaCl) |
| Injection Volume | 5 - 10 µL/g body weight | < 10 mL/kg body weight[5] | 5 - 10 mL/kg per site |
| Needle Gauge | 27-30G | 25-27G | 26-27G[2] |
| Typical Mouse Strain | CD-1[6] | Swiss mice[7] | Not specified |
Note: The solubility of this compound should be empirically determined for the specific vehicle and concentration. A small percentage of a solubilizing agent like DMSO (e.g., <5%) may be required, but its potential effects on the experiment should be considered.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free 0.9% saline
-
Dimethyl sulfoxide (B87167) (DMSO) (optional, for research grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Determine the required concentration of this compound based on the desired dosage (mg/kg) and the average weight of the mice.
-
Weigh the appropriate amount of this compound powder in a sterile container.
-
To prepare a vehicle of saline, add the sterile saline to the powder. If solubility is an issue, a stock solution can be first prepared in a minimal amount of DMSO and then diluted with sterile saline to the final concentration. The final DMSO concentration should be kept to a minimum (ideally below 5%) to avoid vehicle-induced effects.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a new sterile vial.
-
Store the solution appropriately, protected from light. For short-term storage, 4°C is often suitable, but for long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
Administration Protocols
General Considerations:
-
All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[8]
-
Warm the injection solution to room or body temperature before administration to minimize discomfort to the animal.[8]
-
Properly restrain the mouse to ensure accurate and safe injection.
a. Intraperitoneal (i.p.) Injection
Procedure:
-
Restrain the mouse by grasping the loose skin over the neck and back, ensuring the abdomen is exposed and slightly tilted downwards.
-
Identify the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[5]
-
Insert a 25-27 gauge needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
b. Subcutaneous (s.c.) Injection
Procedure:
-
Grasp the loose skin over the shoulders or flank of the mouse to form a "tent".[10]
-
Insert a 26-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.[11]
-
Gently aspirate to check for blood. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal of the solution.
-
Return the mouse to its cage and monitor for any signs of irritation at the injection site.
Experimental Example: Formalin-Induced Nociception Assay
This assay is used to assess the antinociceptive (pain-relieving) or pronociceptive effects of a compound.[7]
Materials:
-
This compound solution
-
Vehicle solution (control)
-
5% formalin solution in saline
-
Observation chambers with mirrors for clear viewing of paws
-
Timer
Procedure:
-
Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.
-
Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to the mice. The timing of administration before the formalin injection should be based on the expected pharmacokinetics of this compound (typically 30 minutes for i.p. administration).[7]
-
After the appropriate pre-treatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and start the timer.
-
Record the total time the mouse spends licking or biting the injected paw. This is typically done in two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection. This phase reflects direct chemical stimulation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-formalin injection. This phase is associated with inflammatory pain.[7]
-
-
Compare the paw licking/biting time between the this compound-treated group and the vehicle-treated group to determine the effect of δ-opioid receptor antagonism on nociceptive behavior.
Mandatory Visualizations
Signaling Pathway
Caption: Delta-opioid receptor signaling cascade.
Experimental Workflow
Caption: General workflow for in vivo naltriben studies.
References
- 1. uac.arizona.edu [uac.arizona.edu]
- 2. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 3. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 4. wjarr.com [wjarr.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. research-support.uq.edu.au [research-support.uq.edu.au]
- 11. ltk.uzh.ch [ltk.uzh.ch]
Application Notes and Protocols for Preparing Naltriben Mesylate Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and selective antagonist of the delta-opioid receptor (δ-opioid receptor), making it a valuable tool in neuroscience research, pain studies, and cancer research. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of this compound in a cell culture setting, along with information on its mechanism of action and relevant experimental considerations.
Physicochemical and Biological Properties
This compound acts as an antagonist at the δ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of this compound to this receptor inhibits downstream signaling pathways typically initiated by endogenous or exogenous opioids.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₂₅NO₄・CH₃SO₃H | |
| Molecular Weight | 511.6 g/mol | |
| Appearance | White solid | |
| Solubility | Soluble in DMSO to 50 mM with gentle warming | |
| Storage (Solid) | Desiccate at room temperature for short-term, -20°C for long-term (≥ 4 years) | |
| Storage (DMSO Stock) | 1 month at -20°C; 6 months at -80°C | |
| Mechanism of Action | Selective δ-opioid receptor antagonist |
Signaling Pathway of the Delta-Opioid Receptor
The delta-opioid receptor is primarily coupled to inhibitory G proteins (Gi/Go). Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, it can modulate ion channels and activate the mitogen-activated protein kinase (MAPK) pathway. This compound, as an antagonist, blocks these effects.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.2 µm syringe filter (PTFE or nylon membrane)
-
Sterile syringe
-
Sterile, light-protective cryovials for aliquoting
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 5.116 mg of this compound.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Sterile Filtration: In a sterile environment (e.g., a laminar flow hood), draw the this compound solution into a sterile syringe. Attach a sterile 0.2 µm syringe filter to the syringe and filter the solution into a new sterile tube. This step is crucial to ensure the sterility of the stock solution for cell culture use.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protective cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions and Cell Treatment
This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for treating cells in culture.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.
-
Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the experimental groups.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the stock solution to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.
-
Cell Treatment: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Cytotoxicity Assay Using MTT
This protocol provides a general method for assessing the cytotoxicity of this compound in a given cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or solubilization buffer
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a range from 0.1 µM to 100 µM) and a vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Quantitative Data Summary
The following table summarizes the known concentrations of this compound used in various cell culture experiments and their observed effects.
| Cell Line | Concentration(s) Tested | Observed Effect(s) | Reference(s) |
| U87 (human glioblastoma) | 25, 50, 75, 100 µM | Dose-dependent reduction in cell viability; enhanced migration and invasion at 50 µM. | |
| Primary mouse hippocampal neurons | 1 and 10 µM | Induced axonal retraction. | |
| CHO-DG44 (expressing mouse δ-opioid receptor) | Not specified for cell-based assay | Ki of 0.013 nM in binding assays. | |
| PC12 (expressing mouse κ-opioid receptor) | Not specified for cell-based assay | Ki of 13 nM in binding assays. | |
| COS-7 (expressing rat μ-opioid receptor) | Not specified for cell-based assay | Ki of 12 nM in binding assays. |
Note: Specific IC₅₀ values for this compound are not widely reported in the literature for a broad range of cancer cell lines. Researchers should determine the IC₅₀ experimentally for their specific cell line of interest using a protocol such as the MTT assay described above.
Stability Considerations
While the solid form of this compound is stable for years when stored correctly, the stability of its solutions is a critical factor for experimental success.
-
DMSO Stock Solution: As a general guideline, DMSO stock solutions of many compounds are stable for up to one month at -20°C and for longer periods at -80°C. It is recommended to use freshly prepared solutions or to validate the stability of stored stock solutions if used after an extended period.
-
Cell Culture Medium: The stability of this compound in cell culture medium at 37°C has not been extensively reported. For long-term experiments, it is advisable to perform a stability study by incubating the compound in the medium under experimental conditions and analyzing its concentration at different time points using methods like HPLC.
These application notes and protocols are intended to serve as a comprehensive guide for the effective use of this compound in cell culture. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in your research.
Application Notes and Protocols for Naltriben Mesylate in Competitive Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben mesylate is a potent and highly selective antagonist of the delta (δ)-opioid receptor, with a preference for the δ₂ subtype. This characteristic makes it an invaluable tool in pharmacological research for elucidating the physiological and pathological roles of δ-opioid receptors, screening new drug candidates, and characterizing their receptor binding profiles. These application notes provide detailed protocols for utilizing this compound in competitive antagonism studies, including radioligand binding assays and functional assays, to determine the affinity and potency of unlabelled ligands for the δ-opioid receptor.
Mechanism of Action
This compound acts as a competitive antagonist at the δ-opioid receptor. This means it binds to the same site as endogenous and exogenous agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating downstream signaling cascades. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/Go). Agonist activation of the δ-opioid receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. This compound blocks these effects by competing with agonists for receptor binding. It is important to note that at high concentrations, Naltriben may exhibit agonist activity at kappa (κ)-opioid receptors.
Data Presentation
The following table summarizes key quantitative data for this compound, which is essential for designing and interpreting competitive antagonism studies.
| Parameter | Value | Receptor | Species | Assay Type | Reference |
| pKi | 10.9 | δ-opioid | Mouse | Radioligand Binding | |
| Ki | ~0.2 nM | δ-opioid | Mouse | Radioligand Binding | |
| IC₅₀ (vs. SNC-162) | 9.3 nM | δ-opioid | - | HTRF cAMP Gi Assay |
Note: Ki is the dissociation constant of the inhibitor, representing the concentration of competing ligand that will bind to half the binding sites at equilibrium. pKi is the negative logarithm of the Ki value. IC₅₀ is the concentration of an inhibitor that reduces the response to an agonist by 50%.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound for the δ-opioid receptor by measuring its ability to compete with a radiolabeled ligand for binding to cell membranes expressing the receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human δ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity δ-opioid receptor radioligand (e.g., [³H]-Naltrindole).
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Test Compound: Stock solution of the unlabelled compound of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For incubation.
-
Glass Fiber Filters: (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration Apparatus: Cell harvester.
-
Scintillation Vials and Fluid.
-
Liquid Scintillation Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the δ-opioid receptor to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
25 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled δ-opioid ligand like Naltrindole (10 µM) for non-specific binding.
-
25 µL of a fixed concentration of the radioligand (typically at its Kd concentration).
-
50 µL of varying concentrations of the test compound or this compound (as a positive control).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay: cAMP Measurement
This protocol determines the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in cells expressing the Gi-coupled δ-opioid receptor.
Materials:
-
Cells: Cells stably expressing the human δ-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
δ-opioid Agonist: A known δ-opioid agonist (e.g., SNC80).
-
This compound: Stock solution in a suitable solvent.
-
Forskolin (B1673556): To stimulate adenylyl cyclase and increase basal cAMP levels.
-
IBMX (3-isobutyl-1-methylxanthine): A phosphodiesterase inhibitor to prevent cAMP degradation.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Cell Culture Medium and Reagents.
-
Plate Reader: Compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Preparation:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Antagonist Pre-incubation:
-
Wash the cells once with serum-free medium.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the δ-opioid agonist (typically the EC₈₀ concentration, which gives 80% of the maximal response) to the wells already containing this compound.
-
Simultaneously or shortly after, add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis (Schild Analysis):
-
Generate dose-response curves for the agonist in the absence and presence of different fixed concentrations of this compound.
-
Determine the EC₅₀ value for the agonist from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in the presence of antagonist) / EC₅₀ (in the absence of antagonist) .
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[Antagonist]) on the x-axis.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of 1 is indicative of competitive antagonism. The pA₂ is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response.
-
Visualizations
Signaling Pathway of the δ-Opioid Receptor
Caption: Simplified signaling pathway of the δ-opioid receptor.
Experimental Workflow for Competitive Antagonism Study
Caption: General workflow for competitive antagonism studies.
Application Note and Protocol: Assessing Cell Viability Following Naltriben Mesylate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Naltriben (B52518) mesylate is a potent and selective antagonist of the delta-opioid receptor (DOR), playing a crucial role in neuroscience research and drug development.[1][2] Understanding its effect on cell viability is paramount for elucidating its pharmacological profile and potential therapeutic applications. This document provides a detailed protocol for assessing cell viability in response to Naltriben mesylate treatment using a standard colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable method that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]
Mechanism of Action and Signaling Pathway
Naltriben is a selective antagonist for the δ2-opioid receptor subtype.[2][5] Opioid receptors, including the delta-opioid receptor, are G-protein coupled receptors (GPCRs).[6][7] Upon activation by an agonist, the receptor initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase and the modulation of ion channels, leading to various cellular responses. As an antagonist, this compound binds to the delta-opioid receptor but does not activate it, thereby blocking the effects of endogenous or exogenous agonists. At higher concentrations, Naltriben may also interact with other opioid receptors, such as mu and kappa receptors.[8]
Interestingly, some studies have shown that this compound may not directly impact cell viability or proliferation in certain cell types, such as glioblastoma cells, but can influence other cellular processes like migration and invasion through pathways like the MAPK/ERK signaling cascade.[9][10] Another study has indicated that Naltriben can activate the TRPM7 channel, which is involved in magnesium transport and can influence macrophage polarization.[11]
Experimental Protocols
Materials
-
This compound
-
Cell line of interest (e.g., SH-SY5Y, HEK293 expressing DOR, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or acidified isopropanol)[12]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm and 630 nm (reference wavelength)[13]
-
Humidified incubator (37°C, 5% CO2)
Cell Culture and Seeding
-
Culture cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL). The optimal seeding density should be determined empirically for each cell line.[14]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.[4]
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
MTT Assay for Cell Viability
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[4][13]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[13]
-
After the incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[12][13]
-
Cover the plate and shake it on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[3][12]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
Data Analysis
-
Subtract the average absorbance of the blank wells (medium and MTT solvent only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
Data Presentation
The following table summarizes the expected outcomes of this compound treatment on cell viability based on available literature. It is important to note that the effect can be cell-type dependent.
| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Viability | Reference |
| U87 Glioblastoma | Up to 50 µM | 24 hours | No significant change in viability/proliferation | [9][10] |
| Hypothetical Neuron-like Cells | 0.1 - 10 µM | 48 hours | To be determined experimentally | |
| Hypothetical Cancer Cell Line | 0.1 - 100 µM | 72 hours | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability with this compound.
Signaling Pathway of Delta-Opioid Receptor Antagonism
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
Application Notes and Protocols for Utilizing Naltriben Mesylate to Selectively Block δ2-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ2 subtype. This characteristic makes it an invaluable pharmacological tool for investigating the physiological and pathological roles of δ2-opioid receptors. These receptors are implicated in a variety of processes, including analgesia, emotional responses, and neuroprotection. This document provides detailed application notes and experimental protocols for the use of Naltriben mesylate to block δ2-opioid receptors in both in vitro and in vivo research settings.
Mechanism of Action
This compound functions as a competitive antagonist at the δ2-opioid receptor. By binding to the receptor, it prevents endogenous and exogenous agonists from activating downstream signaling cascades. The δ-opioid receptors, including the δ2 subtype, are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/Go). Blockade of the δ2-opioid receptor by this compound inhibits this signaling pathway, preventing the associated intracellular effects. It is important to note that while Naltriben is highly selective for δ-opioid receptors, it can also interact with μ- and κ-opioid receptors at higher concentrations.[1][2] Additionally, at high doses, it may exhibit κ-opioid agonist activity.[3][4] A non-opioid activity of Naltriben includes the activation of the TRPM7 channel, which has been observed to enhance glioblastoma cell migration and invasion.[5][6]
Quantitative Data: Binding Affinity of Naltriben
The binding affinity of Naltriben for various opioid receptors is crucial for designing experiments and interpreting results. The following table summarizes the reported equilibrium dissociation constants (Ki) for Naltriben.
| Receptor Subtype | Reported Ki (nM) | Notes |
| μ-Opioid | 19.79 ± 1.12 | Determined by displacement of [3H]DAMGO in rat cortex membranes.[1][2] |
| κ-Opioid | 82.75 ± 6.32 | Determined by displacement of [3H]diprenorphine in the presence of DAMGO and DPDPE.[1] |
| δ-Opioid (general) | - | High affinity, but specific Ki for subtypes is critical. |
| δ1-Opioid | - | Naltriben is less potent at δ1 compared to δ2. |
| δ2-Opioid | - | Naltriben is a selective antagonist for this subtype.[1][3][5] |
Note: Specific Ki values for δ1 and δ2 subtypes are often determined in comparative studies with other selective ligands. Researchers should consult the primary literature for the specific cell lines or tissue preparations used in their studies.
Experimental Protocols
In Vitro Radioligand Binding Assay for δ2-Opioid Receptor Blockade
This protocol describes a competitive binding assay to determine the affinity of this compound for the δ2-opioid receptor.
Materials:
-
This compound
-
Cell membranes expressing the δ2-opioid receptor (e.g., from CHO or HEK293 cells stably transfected with the δ2-opioid receptor gene)
-
Radioligand: A δ-opioid receptor selective radiolabeled agonist or antagonist (e.g., [3H]-Naltrindole or a δ2-selective radioligand if available)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator: A high concentration of a non-radiolabeled δ-opioid agonist (e.g., 10 µM DADLE)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the δ2-opioid receptor in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Assay Buffer + Membrane suspension.
-
Non-specific Binding: Radioligand + Non-specific binding determinator + Membrane suspension.
-
Competitive Binding: Radioligand + Varying concentrations of this compound + Membrane suspension.
-
-
Incubation: Incubate the reactions at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester or vacuum filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vivo Protocol for δ2-Opioid Receptor Blockade in Rodents
This protocol provides a general guideline for administering this compound to mice or rats to study the in vivo effects of δ2-opioid receptor blockade.
Materials:
-
This compound
-
Vehicle: A suitable solvent for this compound that is non-toxic to the animals (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a small amount of a solubilizing agent like DMSO, with the final concentration of the agent being minimal).
-
Syringes and needles appropriate for the chosen route of administration.
-
Experimental animals (e.g., mice or rats).
Procedure:
-
Drug Preparation:
-
Dissolve this compound in the chosen vehicle to the desired concentration. Ensure the solution is sterile, especially for parenteral routes of administration. The solution should be prepared fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Weigh each animal accurately to calculate the correct dose volume.
-
Route of Administration: The choice of administration route depends on the experimental design. Common routes include:
-
Intravenous (i.v.) injection: For rapid and systemic distribution. A study in CD1 mice utilized i.v. administration to study the in vivo binding of [3H]naltriben.[1]
-
Subcutaneous (s.c.) injection: For slower, more sustained absorption. A study in rats used a 1 mg/kg s.c. dose of Naltriben.[3]
-
Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents.
-
Chronic administration via osmotic minipumps: For continuous delivery over several days or weeks. One study in mice administered Naltriben at a rate of 1 mg/kg/day for 7 days using subcutaneously implanted osmotic minipumps.
-
-
-
Experimental Timeline:
-
The timing of this compound administration relative to the experimental endpoint is critical. For acute blockade studies, administration may occur 15-30 minutes before the behavioral test or experimental manipulation. For chronic studies, continuous administration may be required.
-
-
Control Groups:
-
Always include a vehicle-treated control group to account for any effects of the vehicle or the administration procedure itself.
-
-
Outcome Measures:
-
Assess the effects of δ2-opioid receptor blockade on the desired physiological or behavioral parameters (e.g., nociception, anxiety-like behavior, locomotor activity, etc.).
-
Visualizations
Signaling Pathway of the δ2-Opioid Receptor
Caption: δ2-Opioid receptor signaling blockade by this compound.
Experimental Workflow for In Vitro Binding Assay
Caption: Workflow for determining this compound binding affinity.
Logical Relationship for In Vivo Experimental Design
Caption: Key considerations for in vivo studies with this compound.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Subcutaneous Naltriben Mesylate Administration in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of naltriben (B52518) mesylate in rodents, including recommended dosages, detailed experimental protocols, and insights into its molecular mechanisms. Naltriben is a selective δ₂-opioid receptor antagonist and a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, making it a valuable tool in neurological and cancer research.
Quantitative Data Summary
The following tables summarize key quantitative data for the subcutaneous administration of naltriben mesylate in rodents, based on published literature.
Table 1: Recommended Doses of this compound for Subcutaneous Injection in Rats
| Dose (mg/kg) | Observation in Rats | Reference |
| 0.56 | Ineffective as a δ-opioid receptor antagonist. | [1] |
| 1 | Effective as a selective δ-opioid receptor antagonist. | [1] |
| 3 | Loss of δ-opioid receptor antagonism; exhibits κ-opioid receptor agonist-like activity. | [1] |
Table 2: General Guidelines for Subcutaneous Injections in Rodents
| Parameter | Mice | Rats |
| Needle Gauge | 25-27G | 23-25G |
| Injection Volume | Up to 10 ml/kg | Up to 5 ml/kg |
| Injection Site | Loose skin over the interscapular (scruff) region | Loose skin over the interscapular (scruff) region |
Experimental Protocols
Preparation of this compound for Subcutaneous Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats)
Procedure:
-
Stock Solution Preparation:
-
Due to its solubility, this compound should first be dissolved in a minimal amount of DMSO.
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to the tube. The exact volume will depend on the desired final concentration, but it is recommended to start with a volume that will fully dissolve the powder.
-
Vortex the tube until the this compound is completely dissolved.
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution with sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%) to avoid potential toxicity and irritation at the injection site.
-
For example, to prepare a 1 mg/ml solution with 10% DMSO, dissolve 10 mg of this compound in 1 ml of DMSO to create a 10 mg/ml stock solution. Then, take 1 part of the stock solution and add 9 parts of sterile saline.
-
Vortex the final solution thoroughly to ensure it is homogenous.
-
-
Final Check:
-
Visually inspect the solution for any precipitates. If any are present, the solution may need to be warmed slightly or the concentration of the organic solvent adjusted.
-
The final solution should be sterile. If starting with non-sterile components, the final solution should be filtered through a 0.22 µm sterile filter.
-
Subcutaneous Injection Procedure in Rodents
Materials:
-
Prepared this compound solution
-
Appropriate sterile syringe and needle (see Table 2)
-
Animal restraint device (if necessary)
-
70% ethanol (B145695) for disinfecting the injection site (optional)
Procedure:
-
Animal Handling and Restraint:
-
Gently handle the animal to minimize stress.
-
For mice, restrain the animal by scruffing the loose skin over the neck and back.
-
For rats, restrain the animal securely, for example, by wrapping it in a towel, leaving the injection site exposed.
-
-
Injection Site Preparation:
-
The preferred site for subcutaneous injection is the loose skin over the interscapular region (the scruff).
-
If desired, the injection site can be wiped with 70% ethanol and allowed to dry, though this is not always necessary for subcutaneous injections in rodents.
-
-
Injection:
-
Create a "tent" of skin at the injection site by gently lifting the skin with your thumb and forefinger.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the animal's back.
-
Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and try a new site with a fresh needle.
-
If no blood is aspirated, slowly and steadily inject the this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as signs of pain, distress, or local irritation at the injection site.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
This compound exerts its effects through two primary signaling pathways:
-
Delta-Opioid Receptor Antagonism: As a selective antagonist of the δ₂-opioid receptor, naltriben blocks the binding of endogenous and exogenous opioid agonists. This prevents the downstream signaling cascade typically associated with opioid receptor activation, which includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
-
TRPM7 Channel Activation: Naltriben is also a potent activator of the TRPM7 channel.[2][3][4] This activation leads to an influx of calcium (Ca²⁺) and other divalent cations into the cell.[2][3][4] The increase in intracellular Ca²⁺ can trigger various downstream signaling cascades, most notably the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway.[2][3][4] Activation of the MAPK/ERK pathway is known to play a role in cell migration and invasion.[2][3][4]
Experimental Workflow for a Rodent Behavioral Study
The following diagram illustrates a typical workflow for a behavioral study in rodents investigating the effects of subcutaneously administered this compound.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
Assessing the Impact of Naltriben Mesylate on Cellular Proliferation: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for evaluating the effects of Naltriben (B52518) mesylate, a selective δ-opioid receptor antagonist and TRPM7 channel activator, on cell proliferation. Detailed protocols for two standard proliferation assays, the MTT and BrdU assays, are presented, along with data interpretation guidelines and a summary of known signaling pathways affected by Naltriben.
Introduction
Naltriben mesylate is a valuable pharmacological tool for investigating the roles of δ-opioid receptors and the TRPM7 ion channel in cellular processes.[1][2] While its effects on cell migration and invasion are being elucidated, its impact on cell proliferation appears to be cell-type dependent, necessitating robust and standardized assessment protocols.[3] This guide offers detailed methodologies to enable researchers to accurately and reproducibly determine the cytostatic or proliferative effects of this compound in their cell models of interest.
Data Presentation
The following tables summarize the observed effects of this compound on the proliferation of the human glioblastoma cell line U87, as determined by the MTT assay.
Table 1: Effect of this compound on U87 Glioblastoma Cell Viability and Proliferation
| Cell Line | Assay | Naltriben Concentration (μM) | Treatment Duration | Observed Effect on Proliferation | Reference |
| U87 | MTT | 25, 50, 75, 100 | 24 hours | No significant effect | [3] |
Note: The referenced study concluded that Naltriben did not affect U87 cell viability and proliferation at the tested concentrations.[3]
Experimental Protocols
Two widely accepted methods for assessing cell proliferation are the MTT and BrdU assays. The MTT assay measures the metabolic activity of viable cells, which is often proportional to the cell number. The BrdU assay directly measures DNA synthesis, providing a more specific assessment of cell division.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is adapted from standard MTT assay procedures.[4][5]
Materials:
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Naltriben Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of Naltriben in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 25, 50, 75, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the highest Naltriben concentration).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of Naltriben or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This protocol is based on standard BrdU assay procedures.[6][7]
Materials:
-
This compound
-
Complete cell culture medium
-
BrdU labeling solution (typically 10 mM in a sterile buffer)
-
Fixing/Denaturing solution (e.g., 70% ethanol, or a commercially available solution)
-
Anti-BrdU primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
Procedure:
-
Cell Seeding and Naltriben Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
BrdU Labeling:
-
Two to four hours before the end of the Naltriben treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for the remaining 2-4 hours of the treatment period at 37°C.
-
-
Fixation and Denaturation:
-
Carefully remove the medium from the wells.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Remove the Fixing/Denaturing solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Remove the primary antibody solution and wash the wells three times with wash buffer.
-
Add 100 µL of diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Detection and Measurement:
-
Remove the secondary antibody solution and wash the wells three times with wash buffer.
-
Add 100 µL of the enzyme substrate to each well and incubate at room temperature until color develops (typically 15-30 minutes).
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Measure the absorbance at the appropriate wavelength within 15 minutes of adding the stop solution.
-
Visualization of Pathways and Workflows
Naltriben's Known Signaling Effects
The following diagram illustrates the signaling pathway known to be modulated by Naltriben in U87 glioblastoma cells.[3]
Caption: Naltriben's modulation of TRPM7 and δ-opioid receptor signaling pathways.
Experimental Workflow for Assessing Naltriben's Effect on Cell Proliferation
The diagram below outlines the general workflow for the experimental protocols described.
Caption: General experimental workflow for cell proliferation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. mbl.edu [mbl.edu]
- 7. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Intravenous Administration of Naltriben Mesylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a highly selective δ₂-opioid receptor antagonist that has also been identified as a potent activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel. This dual activity makes it a valuable pharmacological tool for investigating the roles of the δ₂-opioid receptor and the TRPM7 channel in various physiological and pathological processes. In animal models, intravenous (IV) administration of Naltriben mesylate is utilized to study its effects on the central nervous system, cancer progression, and inflammatory responses. These notes provide detailed protocols and data for the safe and effective intravenous use of this compound in preclinical research.
Mechanism of Action
This compound exerts its biological effects through two primary mechanisms:
-
Selective δ₂-Opioid Receptor Antagonism: Naltriben is a potent and selective antagonist for the delta-opioid receptor, with a particular affinity for the δ₂ subtype.[1][2] This allows for the specific investigation of the physiological roles of this receptor subtype. At high doses, it may also exhibit κ-opioid agonist activity.[2]
-
TRPM7 Channel Activation: Naltriben has been shown to be a selective activator of the TRPM7 channel, a ubiquitously expressed ion channel that plays a crucial role in cellular magnesium homeostasis, proliferation, and migration.[3][4][5] This activation can lead to an influx of Ca²⁺ and subsequent downstream signaling events.[6]
The activation of these pathways can lead to various cellular responses, including the modulation of signaling cascades such as the MAPK/ERK pathway.[6][7]
Signaling Pathways
The intravenous administration of this compound can initiate distinct signaling cascades depending on the cell type and context. The primary pathways affected are the δ₂-opioid receptor signaling and the TRPM7-mediated signaling.
Quantitative Data
Currently, there is a lack of comprehensive, publicly available pharmacokinetic data for the intravenous administration of this compound in animal models. The following table summarizes available data on its in vivo administration and effects. Researchers are encouraged to perform pharmacokinetic studies to determine key parameters such as Cmax, T½, and clearance for their specific animal model and experimental conditions.
| Parameter | Animal Model | Administration Route | Dose | Key Findings | Reference |
| Brain Uptake and Retention | CD-1 Mice | Intravenous | Not specified ([3H]naltriben) | High uptake in striatum, cortical regions, and olfactory tubercles. Low uptake in superior colliculi and cerebellum. | [8] |
| Receptor Selectivity | Rat | Subcutaneous | 1 mg/kg | Antagonized δ₂ and δ₁ receptor agonists, but not a µ receptor agonist. | [1] |
| Tumor Growth Promotion | Mice | Not specified | Not specified | Promoted tumor growth through M2 macrophage polarization. | [7] |
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Mice for Brain Distribution Studies
This protocol is adapted from studies investigating the in vivo binding of radiolabeled Naltriben in the mouse brain.[8]
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Animal restraints
-
Tuberculin syringes with 27-30 gauge needles
-
CD-1 mice (or other appropriate strain)
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. Ensure complete dissolution. The final volume for injection should be approximately 100-200 µL for a 25-30 g mouse.
-
-
Animal Preparation:
-
Acclimatize mice to the laboratory environment for at least one week before the experiment.
-
On the day of the experiment, weigh each mouse to accurately calculate the dose.
-
-
Intravenous Injection (Tail Vein):
-
Place the mouse in a suitable restraint device to immobilize the tail.
-
Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into one of the lateral tail veins. A successful injection is indicated by the lack of resistance and the absence of a subcutaneous bleb.
-
Inject the prepared this compound solution slowly.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Observe the animal for any immediate adverse reactions.
-
At predetermined time points post-injection, euthanize the mice via an approved method (e.g., cervical dislocation or CO₂ asphyxiation).
-
Rapidly dissect the brain and other tissues of interest. For regional distribution studies, further dissect the brain into specific regions (e.g., striatum, cortex, cerebellum).
-
Process the tissues for the desired analysis (e.g., liquid scintillation counting for radiolabeled compounds, or homogenization for other assays).
-
Protocol 2: Evaluation of Antinociceptive Effects using the Hot Plate Test
This protocol provides a general framework for assessing the antinociceptive properties of intravenously administered this compound.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal enclosures for observation
-
Timer
-
This compound solution (prepared as in Protocol 1)
-
Control vehicle (sterile saline)
-
Rats or mice
Procedure:
-
Apparatus Setup and Animal Acclimatization:
-
Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5 °C).
-
Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
-
Baseline Latency Measurement:
-
Gently place each animal on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as paw licking, jumping, or vocalization.
-
Record the latency (in seconds) to the first nociceptive response.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.
-
Animals with a baseline latency outside a predetermined range may be excluded from the study.
-
-
Drug Administration:
-
Administer this compound or the vehicle control intravenously, as described in Protocol 1.
-
-
Post-Treatment Latency Measurement:
-
At various time points after the injection (e.g., 15, 30, 60, and 120 minutes), place the animal back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the Naltriben-treated and control groups using appropriate statistical tests.
-
Protocol 3: Investigation of MAPK/ERK Pathway Activation in Tumor Xenografts
This protocol outlines a method to assess the in vivo effect of intravenous this compound on the MAPK/ERK signaling pathway in a tumor model.
Materials:
-
Tumor cells (e.g., glioblastoma cell line)
-
Immunocompromised mice (e.g., nude or SCID)
-
This compound solution (prepared as in Protocol 1)
-
Control vehicle (sterile saline)
-
Materials for tumor tissue collection and processing (e.g., lysis buffer, protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)
Procedure:
-
Tumor Xenograft Establishment:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Administer this compound or vehicle control intravenously. The dosing schedule (e.g., single dose or multiple doses over several days) will depend on the experimental design.
-
-
Tumor Tissue Collection:
-
At a specified time point after the final dose, euthanize the mice and excise the tumors.
-
Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.
-
-
Western Blot Analysis:
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using standard procedures to detect the levels of phosphorylated ERK1/2 and total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Compare the levels of ERK activation between the Naltriben-treated and control groups.
-
Conclusion
The intravenous administration of this compound is a valuable technique for elucidating the in vivo functions of the δ₂-opioid receptor and the TRPM7 channel. The provided protocols offer a foundation for conducting such studies. However, researchers must carefully consider the specific goals of their experiments and optimize the protocols accordingly, including conducting preliminary dose-response and pharmacokinetic studies to ensure the validity and reproducibility of their findings. Further research is warranted to establish a comprehensive pharmacokinetic profile of intravenously administered this compound in various animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Activation of TRPM7 channels by small molecules under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naltriben promotes tumor growth by activating the TRPM7-mediated development of the anti-inflammatory M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naltriben Mesylate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a preference for the δ₂ subtype.[1] It is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of δ-opioid receptors in various cellular processes, particularly in the central and peripheral nervous systems. Patch-clamp electrophysiology is an essential technique for studying the effects of compounds like Naltriben on ion channel function and neuronal excitability with high temporal and spatial resolution.
These application notes provide a comprehensive guide for utilizing Naltriben mesylate in patch-clamp studies to probe δ-opioid receptor signaling and its modulation of ion channels. The protocols and information are intended to serve as a starting point for researchers, and specific experimental parameters may require optimization based on the cell type and experimental question.
Mechanism of Action
This compound primarily functions as a competitive antagonist at δ-opioid receptors. These receptors are G-protein coupled receptors (GPCRs) that typically couple to inhibitory Gαi/o subunits. Activation of δ-opioid receptors by agonists leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the cell membrane, reducing neuronal excitability.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which is critical for neurotransmitter release.
-
Naltriben, by blocking the binding of agonists to the δ-opioid receptor, prevents these downstream signaling events. It is a crucial tool for confirming the involvement of δ-opioid receptors in an observed physiological response.
It is also important to note that Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a non-selective cation channel.[2][3] This off-target activity should be considered when interpreting experimental results, especially at higher concentrations.
Data Presentation: Quantitative Data for this compound
The following table summarizes the available quantitative data for Naltriben. It is important to note that specific IC₅₀ values for Naltriben's antagonism in patch-clamp experiments are not widely reported in the literature and should be determined empirically for the specific agonist and experimental conditions.
| Parameter | Target | Species/Cell Type | Value | Reference |
| EC₅₀ | TRPM7 Channel Activation | Not Specified | ~20 µM | [3] |
| Antagonist Activity | δ₂-Opioid Receptor | Mouse | Potent and selective antagonist | [1] |
| Typical Working Concentration (as antagonist) | Various neuronal preparations | 100 nM - 1 µM (estimated) | N/A |
Note: The typical working concentration is an estimate based on concentrations used for other selective opioid antagonists in patch-clamp studies. The optimal concentration should be determined through a dose-response curve for the specific agonist being used.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.
Caption: δ-Opioid receptor signaling and antagonism by Naltriben.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound using whole-cell patch-clamp electrophysiology.
Protocol 1: Antagonism of Agonist-Induced GIRK Currents
Objective: To determine the ability of this compound to block the activation of GIRK channels by a δ-opioid receptor agonist.
Cell Preparation:
-
Primary neurons known to express δ-opioid receptors (e.g., dorsal root ganglion (DRG) neurons, hippocampal neurons, or striatal neurons).
-
Alternatively, a cell line (e.g., HEK293 or CHO cells) stably expressing the δ-opioid receptor and GIRK channel subunits.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 K-Gluconate, 20 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
Patch-Clamp Procedure:
-
Establish a whole-cell recording configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a voltage ramp from -120 mV to -40 mV over 500 ms (B15284909) to observe the characteristic inward rectification of GIRK channels.
-
Record a stable baseline current.
-
Perfuse the cell with a known concentration of a δ-opioid receptor agonist (e.g., [D-Pen², D-Pen⁵]enkephalin - DPDPE). An outward current at -60 mV should be observed, and the inward current at hyperpolarized potentials should increase.
-
After a stable agonist-induced current is recorded, co-perfuse with the agonist and varying concentrations of this compound (e.g., 10 nM to 1 µM) to determine its inhibitory effect.
-
A washout with the external solution should be performed to observe the reversal of the agonist effect.
Data Analysis:
-
Measure the amplitude of the agonist-induced outward current in the absence and presence of Naltriben.
-
Construct a dose-response curve for Naltriben's inhibition of the agonist response to determine the IC₅₀.
Protocol 2: Antagonism of Agonist-Induced Inhibition of Voltage-Gated Calcium Channels
Objective: To assess the ability of this compound to reverse the inhibition of VGCCs caused by a δ-opioid receptor agonist.
Cell Preparation:
-
Primary neurons with prominent calcium currents (e.g., DRG or sympathetic neurons).
-
A cell line stably expressing a specific VGCC subtype (e.g., N-type or P/Q-type) and the δ-opioid receptor.
Solutions:
-
External Solution (in mM): 120 NaCl, 20 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Barium is often used as the charge carrier to enhance current amplitude and reduce calcium-dependent inactivation.
-
Internal Solution (in mM): 120 Cs-Methanesulfonate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
Patch-Clamp Procedure:
-
Establish a whole-cell recording configuration.
-
Hold the cell at -80 mV.
-
Apply a depolarizing voltage step to elicit calcium channel currents (e.g., a 50 ms step to 0 mV).
-
Record a stable baseline calcium current.
-
Apply a δ-opioid receptor agonist. A reduction in the peak calcium current amplitude should be observed.
-
While continuously applying the agonist, co-perfuse with this compound to observe the reversal of the inhibitory effect.
-
Perform a washout to return to baseline conditions.
Data Analysis:
-
Measure the peak amplitude of the calcium current before and after agonist application, and during co-application with Naltriben.
-
Calculate the percentage of inhibition by the agonist and the percentage of reversal by Naltriben.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for a patch-clamp experiment with Naltriben and the logical relationship for confirming δ-opioid receptor-mediated effects.
Caption: General experimental workflow for patch-clamp analysis.
Caption: Logical framework for confirming δ-opioid receptor mediation.
References
Standard Operating Procedure for Naltriben Mesylate In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Naltriben (B52518) mesylate is a versatile pharmacological tool primarily known for its potent and selective antagonism of the δ-opioid receptor (DOR), with a particular selectivity for the δ2 subtype.[1] Beyond its canonical role as a DOR antagonist, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a ubiquitously expressed ion channel involved in cellular magnesium homeostasis, motility, and proliferation.[2] This dual activity makes Naltriben a valuable probe for dissecting the roles of both DOR and TRPM7 in various physiological and pathological processes.
Recent research has highlighted Naltriben's ability to enhance glioblastoma cell migration and invasion through its activation of TRPM7, which in turn stimulates the MAPK/ERK signaling pathway. Furthermore, at higher concentrations, Naltriben can exhibit agonist activity at κ-opioid receptors and act as a noncompetitive antagonist at μ-opioid receptors.[3][4] Some studies also suggest that certain immunomodulatory effects of Naltriben and related compounds may be mediated through a non-opioid receptor pathway.
This document provides a standard operating procedure for a range of in vitro experiments designed to characterize the activity of Naltriben mesylate. These protocols are intended to serve as a guide for researchers investigating its effects on cell viability, signaling pathways, and receptor interactions.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from in vitro studies.
| Parameter | Target/Assay | Value | Cell Line/System |
| EC50 | TRPM7 Activation | ~20 µM | Recombinant TRPM7 expressing cells |
| Ki | µ-Opioid Receptor Binding | 19.79 ± 1.12 nM | Rat cerebral cortex membranes |
| Ki | κ-Opioid Receptor Binding | 82.75 ± 6.32 nM | Rat cerebral cortex membranes |
| Activity | δ-Opioid Receptor Functional Assay | Inverse Agonist | C6 glioma cells expressing δ-opioid receptor |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U-87 MG)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Calcium Imaging (Fura-2 AM)
This protocol measures changes in intracellular calcium concentration following the application of this compound, indicative of TRPM7 channel activation.
Materials:
-
Cells of interest (e.g., glioblastoma cells) grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (with excitation at 340 nm and 380 nm, and emission at ~510 nm)
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at room temperature in the dark.
-
Wash the cells with HBSS to remove extracellular Fura-2 AM and allow for de-esterification for at least 30 minutes.
-
Mount the coverslip onto the perfusion chamber of the fluorescence microscope.
-
Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.
-
Perfuse the cells with a solution containing the desired concentration of this compound.
-
Continuously record the F340/F380 ratio to monitor changes in intracellular calcium concentration.
-
At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high and low calcium concentrations to determine the maximum and minimum fluorescence ratios.
Cell Migration and Invasion Assay (Boyden Chamber/Matrigel Assay)
This protocol assesses the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet stain (for staining)
-
Microscope
Procedure:
-
Thaw Matrigel at 4°C overnight. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Boyden chamber inserts. Incubate for at least 2 hours at 37°C to allow the gel to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension (e.g., 5 x 10^4 cells) to the upper chamber of the inserts. The medium in the upper chamber should contain the desired concentration of this compound or vehicle control.
-
Add complete medium containing FBS to the lower chamber to act as a chemoattractant.
-
Incubate the chambers for 12-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with Crystal Violet for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several fields of view under a microscope.
Western Blotting for MAPK/ERK Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours before treatment if necessary to reduce basal phosphorylation levels.
-
Treat the cells with this compound at the desired concentrations and for various time points.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) and a loading control (e.g., anti-β-actin).
Visualizations
Signaling Pathway Diagram
Caption: this compound signaling pathways.
Experimental Workflow: Cell Invasion Assay
Caption: Workflow for the Matrigel cell invasion assay.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Calcium Imaging Protocol for Assessing Naltriben's Activator Effect on TRPM7 Channels
Audience: This document is intended for researchers, scientists, and drug development professionals investigating ion channel modulation, particularly the TRPM7 channel.
Introduction: The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique bifunctional protein that functions as both an ion channel and a serine/threonine kinase. As a channel, it is permeable to divalent cations, including calcium (Ca²⁺) and magnesium (Mg²⁺), playing a critical role in cellular cation homeostasis, proliferation, and migration. Its involvement in various pathological conditions, such as anoxic neuronal death, cardiac fibrosis, and tumor progression, has positioned TRPM7 as a significant therapeutic target.
Naltriben is traditionally known as a potent and selective antagonist for the delta-opioid receptor. However, recent studies have revealed a distinct, off-target function: Naltriben acts as a direct activator of the TRPM7 channel. This activation is selective and occurs under physiological conditions, leading to an influx of extracellular Ca²⁺.
This application note provides a detailed protocol for utilizing calcium imaging with the fluorescent indicator Fluo-4 AM to quantitatively measure the increase in intracellular calcium ([Ca²⁺]i) following the application of Naltriben. This method allows for a functional assessment of Naltriben's effect on TRPM7 channel activity in a cellular context.
Signaling Pathway of Naltriben-Mediated TRPM7 Activation
The following diagram illustrates the dual action of Naltriben and the specific pathway leading to TRPM7 activation and subsequent calcium influx.
Caption: Naltriben's dual signaling impact.
Experimental Protocol
This protocol details the steps for measuring Naltriben-induced calcium influx in a cultured cell line (e.g., HEK293, U87 glioblastoma cells) using the calcium indicator Fluo-4 AM.
I. Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cell line endogenously expressing TRPM7.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Imaging Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS), pH 7.2-7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Test Compound: Naltriben hydrochloride.
-
TRPM7 Inhibitor (Control): NS8593 or other known TRPM7 blocker.
-
Solvents: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
Surfactant: Pluronic F-127.
-
Anion Pump Inhibitor (Optional): Probenecid.
-
Consumables: 96-well black, clear-bottom imaging plates or 35 mm glass-bottom dishes, sterile pipette tips, microcentrifuge tubes.
II. Reagent Preparation
-
Fluo-4 AM Stock Solution (1 mM): Dissolve 50 µg of Fluo-4 AM in 44 µL of high-quality anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Naltriben Stock Solution (50 mM): Dissolve Naltriben in DMSO. Aliquot and store at -20°C.
-
NS8593 Stock Solution (10 mM): Dissolve NS8593 in DMSO. Aliquot and store at -20°C.
-
Pluronic F-127 (10% w/v): Dissolve 1g of Pluronic F-127 in 10 mL of deionized water.
-
Probenecid Stock Solution (250 mM, Optional): Prepare in 1M NaOH and adjust pH to ~7.4 with 1M HCl.
-
Fluo-4 AM Loading Solution (Prepare fresh):
-
For a final concentration of 2-5 µM Fluo-4 AM, dilute the stock solution into the imaging buffer (HBSS).
-
Add Pluronic F-127 to a final concentration of 0.02% to aid dye solubilization.
-
(Optional) Add Probenecid to a final concentration of 2.5 mM to prevent dye leakage.
-
Vortex thoroughly before use. The solution should be used within 2 hours.
-
III. Experimental Workflow Diagram
Caption: Step-by-step calcium imaging workflow.
IV. Calcium Imaging Procedure
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the experiment. Culture for 24-48 hours.
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of imaging buffer (HBSS).
-
Add 100 µL of the freshly prepared Fluo-4 AM Loading Solution to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for 45-60 minutes.
-
After incubation, gently wash the cells twice with 100 µL of imaging buffer to remove extracellular dye.
-
Add 100 µL of fresh imaging buffer to each well. The cells are now ready for imaging.
-
-
Imaging and Data Acquisition:
-
Place the plate in a fluorescence microplate reader or on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.
-
Baseline Reading: Record the baseline fluorescence intensity (F₀) every 5-10 seconds for 1-2 minutes to ensure a stable signal.
-
Compound Addition: Add the test compounds (e.g., Naltriben at a final concentration of 25-100 µM, vehicle control [DMSO], or Naltriben pre-incubated with a TRPM7 inhibitor). To confirm the signal is from extracellular calcium influx, a control experiment can be run in a calcium-free imaging buffer.
-
Post-Treatment Reading: Immediately after compound addition, continue recording the fluorescence intensity (F) at the same rate for an additional 5-10 minutes to capture the full response.
-
Data Presentation and Analysis
The primary output is the change in fluorescence intensity over time, which is proportional to the change in intracellular calcium concentration.
-
Normalization: The data should be normalized to the baseline fluorescence to account for variations in cell number and dye loading. This is typically expressed as the ratio ΔF/F₀, calculated as: ΔF/F₀ = (F - F₀) / F₀ Where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before compound addition.
-
Data Summary: Key parameters such as peak response (maximum ΔF/F₀) and the area under the curve (AUC) can be calculated to quantify the calcium response. Summarize the quantitative data in a table for clear comparison between different treatment groups.
Table 1: Summary of Naltriben-Induced Calcium Flux
| Treatment Group | Concentration (µM) | Baseline (F₀) (RFU) | Peak (F_max) (RFU) | Peak Response (ΔF/F₀) |
| Vehicle Control | 0.1% DMSO | 1502 ± 55 | 1531 ± 62 | 0.02 ± 0.01 |
| Naltriben | 25 | 1489 ± 61 | 2516 ± 110 | 0.69 ± 0.05 |
| Naltriben | 50 | 1520 ± 48 | 3982 ± 154 | 1.62 ± 0.09 |
| Naltriben + NS8593 | 50 + 10 | 1495 ± 53 | 1660 ± 71 | 0.11 ± 0.03 |
| Naltriben (Ca²⁺-free) | 50 | 1511 ± 58 | 1549 ± 65 | 0.025 ± 0.01 |
RFU: Relative Fluorescence Units. Data are represented as Mean ± SEM.
Expected Results and Interpretation
-
Naltriben Treatment: A rapid, dose-dependent increase in intracellular calcium is expected upon the addition of Naltriben, as indicated by a significant increase in the ΔF/F₀ value.
-
Vehicle Control: Should show no significant change in fluorescence, establishing the baseline stability.
-
TRPM7 Inhibition Control: Pre-treatment with a TRPM7 inhibitor like NS8593 should significantly attenuate or block the Naltriben-induced calcium increase. This confirms that the observed effect is mediated through the TRPM7 channel.
-
Calcium-Free Control: Performing the experiment in a calcium-free imaging buffer should abolish the Naltriben-induced signal, confirming that the calcium source is extracellular influx rather than release from internal stores.
Application Notes and Protocols for Immunohistochemical Studies Involving Naltriben Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naltriben (B52518) mesylate is a potent and highly selective antagonist of the delta (δ)-opioid receptor, making it an invaluable tool in neuroscience and pharmacology research.[1] Its utility extends to immunohistochemistry (IHC), where it can be used to validate the specificity of antibodies targeting the δ-opioid receptor. By blocking the receptor, Naltriben mesylate can help to ensure that the observed antibody staining is specific to the receptor of interest. These application notes provide a detailed protocol for the immunohistochemical detection of the δ-opioid receptor, incorporating the use of this compound for validation, and summarize its pharmacological properties.
Mechanism of Action
Naltriben is a selective antagonist for the δ-opioid receptor.[1] At higher concentrations, it can also exhibit agonist activity at kappa (κ)-opioid receptors.[2] The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[3] Activation of the δ-opioid receptor by endogenous enkephalins or synthetic agonists leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[4][5] Specifically, it activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels.[4][5] This signaling cascade ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release. This compound exerts its effect by competitively binding to the δ-opioid receptor, thereby preventing the binding of endogenous ligands and exogenous agonists and inhibiting the downstream signaling events.
Data Presentation
This compound Binding Affinity
The following table summarizes the binding affinities (Ki) of Naltriben for the three main opioid receptor subtypes. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Ki (nM) | Reference |
| Delta (δ)-Opioid Receptor | 0.23 | [6] (Derived from pKi of 9.64) |
| Mu (μ)-Opioid Receptor | 19.79 ± 1.12 | [7] |
| Kappa (κ)-Opioid Receptor | 82.75 ± 6.32 | [7] |
Signaling Pathway Diagram
The following diagram illustrates the canonical signaling pathway of the δ-opioid receptor and the antagonistic action of this compound.
Caption: δ-Opioid receptor signaling pathway and antagonism by Naltriben.
Experimental Protocols
Immunohistochemistry Protocol for δ-Opioid Receptor Detection in Rodent Brain Tissue
This protocol outlines the steps for localizing the δ-opioid receptor in formalin-fixed, paraffin-embedded (FFPE) rodent brain tissue.
Materials:
-
FFPE rodent brain tissue sections (5-10 µm) on coated slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary Antibody: Anti-δ-opioid receptor antibody (rabbit polyclonal or mouse monoclonal)
-
This compound
-
Primary Antibody Diluent (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Biotinylated secondary antibody (goat anti-rabbit or goat anti-mouse)
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Sodium Citrate Buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Endogenous Peroxidase Quenching:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-δ-opioid receptor antibody to its optimal concentration in the Primary Antibody Diluent.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Validation with this compound (Control):
-
For a negative control to validate antibody specificity, pre-incubate the primary antibody with an excess of this compound (e.g., 10-100 µM) for 1-2 hours at room temperature before applying it to a separate set of tissue sections.
-
Alternatively, pre-incubate the tissue sections with this compound (10-100 µM) for 1 hour before the primary antibody incubation to block the receptor binding sites.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS.
-
Incubate with ABC reagent for 30-60 minutes at room temperature.
-
-
Visualization:
-
Rinse slides with PBS.
-
Incubate with DAB substrate solution until the desired brown staining intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
Rinse with water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions and xylene.
-
Coverslip with a permanent mounting medium.
-
Experimental Workflow Diagram
Caption: Immunohistochemistry workflow for δ-opioid receptor detection.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Naltriben Mesylate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Western blot analysis to investigate the cellular effects of Naltriben mesylate, a potent and selective delta-opioid receptor (DOR) antagonist. This document outlines its mechanism of action, provides protocols for Western blot analysis of key signaling pathways, and presents data on its observed effects on protein expression.
Introduction to this compound
Naltriben is a highly selective antagonist for the delta-opioid receptor, with a particular preference for the δ2 subtype.[1][2] It is a valuable pharmacological tool for researchers studying the physiological and pathological roles of the delta-opioid system. In addition to its primary function as a DOR antagonist, Naltriben has been shown to exhibit off-target effects, including acting as a kappa-opioid agonist at high concentrations and as an activator of the TRPM7 channel.[1][3] This dual activity necessitates careful experimental design and interpretation of results.
Key Signaling Pathways Affected by this compound
Naltriben's effects on cellular signaling can be broadly categorized into two areas:
-
Antagonism of Delta-Opioid Receptor Signaling: As a DOR antagonist, Naltriben is expected to block or reverse the effects of DOR agonists. DORs are G-protein coupled receptors (GPCRs) that, upon activation, can modulate several downstream pathways, including:
-
Inhibition of Adenylyl Cyclase: Leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This can subsequently affect the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).
-
Modulation of Ion Channels: Primarily activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type calcium channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the extracellular signal-regulated kinase (ERK), which is involved in cell proliferation, differentiation, and survival.
-
Beta-Arrestin Recruitment: Leading to receptor desensitization, internalization, and initiation of G-protein-independent signaling cascades.
-
-
Off-Target Effects (TRPM7 Channel Activation): In certain cell types, such as glioblastoma cells, Naltriben has been demonstrated to activate the TRPM7 (Transient Receptor Potential Melastatin 7) channel, a non-selective cation channel. This leads to an influx of Ca2+ and subsequent activation of downstream signaling pathways, most notably the MAPK/ERK pathway.
Data Presentation: Quantitative Western Blot Analysis
The following tables summarize quantitative data from a study investigating the effects of Naltriben on protein expression and phosphorylation in U87 human glioblastoma cells. This effect was attributed to TRPM7 activation.
Table 1: Effect of Naltriben (50 µM, 24h) on Protein Expression and Phosphorylation in U87 Cells
| Target Protein | Control (Normalized Intensity ± SD) | Naltriben (Normalized Intensity ± SD) | Fold Change | p-value |
| MMP-2/β-actin | 88.3 ± 28.2 | 226.6 ± 25.1 | 2.57 | < 0.05 |
| p-ERK1/2/t-ERK1/2 | Not specified | Significantly Increased | - | < 0.05 |
| p-Akt/t-Akt | Not specified | No Significant Change | - | > 0.05 |
Data is derived from a study by Wong et al. (2017) and represents the mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK/ERK and PI3K/Akt Pathways
This protocol is adapted from a study investigating the TRPM7-mediated effects of Naltriben in U87 glioblastoma cells.
1. Cell Culture and Treatment: a. Culture U87 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Treat cells with 50 µM this compound (dissolved in DMSO) or vehicle (DMSO) for 24 hours.
2. Cell Lysis and Protein Quantification: a. Wash cells twice with ice-cold phosphate-buffered saline (PBS). b. Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting: a. Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel. c. Perform electrophoresis to separate proteins by size. d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. e. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
- anti-p-ERK1/2 (1:1000)
- anti-t-ERK1/2 (1:1000)
- anti-p-Akt (Ser473) (1:1000)
- anti-t-Akt (1:1000)
- anti-MMP-2 (1:1000)
- anti-β-actin (1:5000) g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize with a chemiluminescence imaging system.
4. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the expression of target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.
Protocol 2: Investigating Naltriben's Antagonism of DOR-Mediated CREB Phosphorylation (Hypothetical)
This protocol describes a hypothetical experiment to assess the ability of Naltriben to block agonist-induced phosphorylation of CREB, a downstream effector of the DOR/Gαi/o pathway.
1. Cell Culture and Treatment: a. Use a cell line stably expressing the delta-opioid receptor (e.g., CHO-DOR cells). b. Culture cells in appropriate media and conditions. c. Serum-starve the cells for 4-6 hours prior to treatment. d. Pre-treat cells with this compound (e.g., 100 nM) for 30 minutes. e. Stimulate the cells with a DOR agonist (e.g., 100 nM DPDPE or deltorphin (B1670231) II) for 15 minutes. Include control groups with no treatment, agonist alone, and Naltriben alone.
2. Sample Preparation and Western Blotting: a. Follow the steps for cell lysis, protein quantification, SDS-PAGE, and protein transfer as described in Protocol 1. b. Block the membrane in 5% BSA in TBST. c. Incubate with primary antibodies overnight at 4°C:
- anti-p-CREB (Ser133) (1:1000)
- anti-t-CREB (1:1000)
- anti-β-actin (1:5000) d. Proceed with secondary antibody incubation, detection, and data analysis as described in Protocol 1.
Expected Outcome: Treatment with a DOR agonist should increase the ratio of p-CREB to t-CREB. Pre-treatment with Naltriben is expected to attenuate or completely block this agonist-induced increase in CREB phosphorylation, demonstrating its antagonistic activity at the delta-opioid receptor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Naltriben Mesylate Concentration for In Vivo Studies
Welcome to the technical support center for the in vivo application of Naltriben mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a highly selective antagonist for the delta-2 (δ2) opioid receptor.[1][2] It is also recognized as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) ion channel.[2] This dual activity makes it a valuable tool for investigating the roles of both the δ2-opioid receptor and the TRPM7 channel in various physiological and pathological processes, including neurological diseases and cancer.[2]
Q2: What is a typical starting concentration for in vivo studies with this compound?
The optimal concentration of this compound can vary significantly depending on the animal model, the research question, and the route of administration. Based on published studies, a common starting point for subcutaneous administration in rats is in the range of 1-6 mg/kg.[3][4] For continuous infusion in mice via osmotic minipumps, a dose of 1 mg/kg/day has been used.[3] It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare this compound for in vivo administration?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4][5] For in vivo use, a stock solution is typically prepared in DMSO and then further diluted with a sterile vehicle suitable for injection, such as saline or phosphate-buffered saline (PBS). It is essential to ensure the final concentration of DMSO is low enough to avoid toxicity in the animal model.
Q4: What are the potential off-target effects of this compound?
While Naltriben is highly selective for the δ2-opioid receptor, at higher concentrations, it may exhibit activity at other opioid receptors, such as mu (μ) and kappa (κ) receptors.[3] Researchers should be mindful of these potential off-target effects and include appropriate controls in their experiments to verify the specificity of the observed responses.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in the final injection solution. | The final concentration of DMSO is too low, or the aqueous vehicle is not compatible. | Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for the animal model. Consider using a vehicle containing a solubilizing agent like Tween 80, after verifying its compatibility with your experimental setup. Always prepare the final dilution fresh before each use. |
| No observable effect at the initial dose. | The initial dose is too low for the specific animal model or experimental conditions. The compound may not have reached the target tissue in sufficient concentrations. | Perform a dose-escalation study to determine a more effective concentration. Consider a different route of administration that may offer better bioavailability for your target organ. Verify the activity of your this compound batch with an in vitro assay if possible. |
| Unexpected behavioral changes in animals (e.g., sedation, hyperactivity). | The observed behavior could be a direct effect of δ2-opioid receptor antagonism or TRPM7 activation in the central nervous system. It could also be an off-target effect at higher concentrations. | Carefully document all behavioral changes and compare them to vehicle-treated control animals. If the behavior is dose-dependent, consider reducing the concentration. If off-target effects are suspected, use a more specific antagonist for other opioid receptors as a control. Naltrindole, another delta-opioid antagonist, has been noted to induce changes in motor activity in rats.[4] |
| Inconsistent results between experiments. | Variability in drug preparation, injection technique, or animal handling. | Standardize all procedures, including the preparation of the this compound solution, the volume and speed of injection, and the time of day for administration and behavioral testing. Ensure all animals are properly habituated to the experimental procedures. |
Quantitative Data Summary
The following table summarizes reported in vivo concentrations of this compound from various studies. This information can serve as a guide for designing your own experiments.
| Animal Model | Administration Route | Concentration/Dose | Vehicle | Observed Effect/Application | Reference |
| Rat | Subcutaneous (s.c.) | 1 mg/kg | Not specified | Antagonism of δ-opioid receptor agonists. | [3] |
| Rat | Subcutaneous (s.c.) | 3 mg/kg | Not specified | Loss of selective antagonism, suggesting kappa-opioid agonist-like activity. | [3] |
| Rat | Subcutaneous (s.c.) | 6 mg/kg | Not specified | Reduction of alcohol self-administration. | [4] |
| Mouse | Intravenous (i.v.) | Not specified | Not specified | Study of in vivo binding to delta-opioid receptors in the brain. | [1] |
| Mouse | Subcutaneous (s.c.) via osmotic minipump | 1 mg/kg/day for 7 days | Not specified | To study the effects of chronic δ2-opioid receptor antagonism. | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Injection of this compound in Rats
-
Animal Model: Adult male Sprague-Dawley rats (250-300g).
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the body weight of each animal.
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the final desired concentration. The final DMSO concentration should ideally be below 5%. For example, to achieve a 1 mg/mL final concentration with 5% DMSO, mix 50 µL of the 10 mg/mL stock with 950 µL of sterile saline.
-
Vortex the solution thoroughly to ensure complete mixing.
-
-
Administration:
-
Gently restrain the rat.
-
Lift the loose skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent.
-
Inject the calculated volume of the this compound solution subcutaneously.
-
Withdraw the needle and gently massage the injection site.
-
-
Monitoring: Observe the animal for any adverse reactions or behavioral changes for at least one hour post-injection and at regular intervals thereafter, as dictated by the experimental design.
Protocol 2: Intravenous (Tail Vein) Injection of this compound in Mice
-
Animal Model: Adult C57BL/6 mice (20-25g).
-
Dose Calculation: Calculate the required amount of this compound based on the desired dose and the body weight of each mouse.
-
Preparation of this compound Solution:
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Prepare a stock solution of this compound in 100% DMSO (e.g., 5 mg/mL).
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On the day of the experiment, dilute the stock solution with sterile, pyrogen-free saline to the final desired concentration. The final DMSO concentration should be kept as low as possible (ideally ≤ 2%).
-
Filter the final solution through a 0.22 µm syringe filter to ensure sterility.
-
-
Administration:
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Place the mouse in a suitable restraint device to immobilize the tail.
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Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
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Clean the tail with an alcohol swab.
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Using a 29-31 gauge needle attached to a syringe containing the this compound solution, carefully insert the needle into one of the lateral tail veins.
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Slowly inject the calculated volume. Successful injection is indicated by the clearing of the vein.
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Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Monitoring: Closely monitor the mouse for any signs of distress immediately following the injection and at regular intervals as required by the experimental protocol.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Naltriben Mesylate in DMSO: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, ensuring the complete and stable dissolution of Naltriben mesylate in Dimethyl Sulfoxide (DMSO) is critical for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to troubleshooting common solubility issues encountered during the preparation of this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
This compound is generally considered soluble in DMSO.[1][2][3] While some sources simply state it is soluble, others provide more specific guidance, indicating solubility up to 50 mM with gentle warming.[4] However, the exact solubility can be influenced by several factors, including the purity of the compound, the quality of the DMSO, temperature, and the presence of moisture.
Q2: I am having difficulty dissolving this compound in DMSO. What are the potential causes?
Several factors can contribute to poor solubility of this compound in DMSO:
-
Suboptimal DMSO Quality: The purity and water content of DMSO are critical. DMSO is highly hygroscopic and can absorb moisture from the atmosphere, which can significantly decrease the solubility of hydrophobic compounds.
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Low Temperature: The dissolution of many compounds is an endothermic process, meaning solubility increases with temperature. Preparing the solution at room temperature without any heating might not be sufficient.
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Insufficient Mixing: Inadequate agitation can lead to incomplete dissolution, with undissolved particles remaining in the vial.
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Compound Purity and Batch-to-Batch Variability: The purity of the this compound can affect its solubility. Minor variations between different batches of the compound may also lead to slight differences in solubility characteristics.
Q3: My this compound solution in DMSO was clear initially but has since formed a precipitate. What could be the reason?
Precipitation upon storage can occur due to a few reasons:
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Temperature Fluctuations: A solution prepared at a higher temperature may become supersaturated upon cooling to room temperature or during storage at lower temperatures, leading to precipitation.
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Moisture Absorption: If the container is not properly sealed, DMSO can absorb water over time, reducing the solubility of the dissolved this compound and causing it to precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to precipitation as the compound may not fully redissolve upon thawing.
Q4: What is the recommended procedure for preparing a this compound stock solution in DMSO?
Following a standardized protocol can help minimize solubility issues. Please refer to the detailed experimental protocol provided in this guide.
Q5: How should I store my this compound stock solution in DMSO?
Proper storage is crucial to maintain the integrity and stability of your stock solution. It is recommended to:
-
Store the solution in a tightly sealed vial to prevent moisture absorption.
-
For long-term storage, keep the solution at -20°C or -80°C.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information related to this compound.
| Parameter | Value | Source(s) |
| Molecular Weight | 511.59 g/mol | [3][4][5] |
| Solubility in DMSO | Soluble, up to 50 mM with gentle warming | [1][2][3][4] |
| Recommended Storage (Solid) | -20°C, desiccate | [1][2][3] |
| Recommended Storage (in DMSO) | -20°C to -80°C | |
| Purity | ≥98% | [1][2][3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous (or high-purity) DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated micropipettes
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Vortex mixer
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Water bath or heating block (optional)
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Sonicator (optional)
Procedure:
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Calculate the required mass of this compound:
-
For 1 mL of a 10 mM solution, you will need:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 511.59 g/mol * (1000 mg / 1 g) = 5.116 mg
-
-
-
Weigh the this compound:
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Carefully weigh out the calculated amount of this compound powder and place it in a sterile vial.
-
-
Add DMSO:
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Add the desired volume of anhydrous DMSO to the vial containing the powder.
-
-
Dissolution:
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Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
-
Troubleshooting Dissolution (if necessary):
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Gentle Warming: If particles remain, warm the solution in a water bath set to 30-40°C for 5-10 minutes. Vortex again. Caution: Avoid excessive heat, as it may degrade the compound.
-
Sonication: Alternatively, place the vial in a sonicator bath for 5-10 minutes to aid dissolution.
-
-
Final Inspection and Storage:
-
Once the solution is clear and free of particles, it is ready for use.
-
For storage, aliquot the solution into single-use vials, seal them tightly, and store at -20°C or -80°C.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound in DMSO.
References
Naltriben Mesylate Stability in Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of naltriben (B52518) mesylate in common cell culture media. The following information, presented in a question-and-answer format, addresses potential issues and offers protocols for assessing stability in your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of naltriben mesylate?
Q2: What factors can affect the stability of this compound in my cell culture media?
A: Several factors can influence the stability of small molecules like this compound in cell culture media. These include:
-
Temperature: Standard incubation conditions (e.g., 37°C) can accelerate the degradation of compounds compared to storage at 4°C or -20°C.
-
pH: The pH of the cell culture medium (typically 7.2-7.4) can affect the chemical stability of a compound.
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Light Exposure: Some molecules are light-sensitive and can degrade upon exposure to light. It is a good practice to minimize light exposure during handling.
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Media Components: Components within the culture medium, such as serum proteins, can potentially interact with or bind to the compound, affecting its availability and stability.
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Enzymatic Degradation: If using serum-containing media or performing experiments with cell lysates, cellular enzymes could potentially metabolize the compound.
Q3: How can I determine the stability of this compound in my specific cell culture medium?
A: To definitively determine the stability, you will need to perform an experimental stability study. A general approach involves incubating this compound in your cell culture medium of choice under your experimental conditions and measuring its concentration at various time points using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Variability in experimental results between batches. | Inconsistent concentration of active this compound due to degradation in media. | Perform a stability study to determine the degradation rate. Prepare fresh working solutions from a frozen stock for each experiment. |
| Loss of compound activity over the course of a long-term experiment. | This compound may be degrading in the culture medium at 37°C. | Consider partial media changes with freshly prepared this compound solution at regular intervals during the experiment. Confirm the degradation rate with a stability study. |
| Precipitate formation when adding this compound to the media. | The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, or the compound has limited solubility in the aqueous media. | Ensure the final concentration of the organic solvent is low (typically <0.5%) and compatible with your cell line. Prepare a more dilute stock solution if necessary. |
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) using HPLC or LC-MS.
Materials:
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This compound
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Cell culture medium of choice (e.g., DMEM with 10% FBS)
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Sterile, conical tubes (15 mL or 50 mL)
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Incubator (37°C, 5% CO2)
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HPLC or LC-MS system
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Appropriate solvents for the analytical method (e.g., acetonitrile, water with formic acid)
Procedure:
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Prepare a Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mM).
-
Prepare Working Solutions: Spike the cell culture medium with the this compound stock solution to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference. Store it at -80°C until analysis.
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Incubation: Place the remaining medium in a sterile, capped tube in a 37°C incubator.
-
Time Point Collection: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium. Store each aliquot at -80°C.
-
Sample Analysis: Once all time points are collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 4 | 9.5 | 95% |
| 8 | 9.1 | 91% |
| 24 | 7.5 | 75% |
| 48 | 5.2 | 52% |
| 72 | 2.8 | 28% |
(Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.)
Visualizations
Signaling Pathways of this compound
Naltriben is known to act as a selective antagonist of the delta-2 opioid receptor (δ₂-OR) and an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.
Caption: this compound signaling pathways.
Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for determining the stability of this compound in cell culture media.
Caption: Workflow for assessing compound stability.
Technical Support Center: Naltriben Mesylate in Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results with Naltriben (B52518) mesylate in behavioral assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Naltriben mesylate?
Naltriben is primarily characterized as a selective antagonist for the delta-opioid receptor, with a notable preference for the δ2 subtype.[1][2][3] It is structurally related to Naltrexone and is often used in research to differentiate the roles of δ1 and δ2 opioid receptor subtypes.[3]
Q2: Can this compound exhibit effects at other opioid receptors?
Yes, research has demonstrated that Naltriben can interact with other opioid receptors, particularly at higher concentrations. It has been shown to act as a kappa-opioid agonist at high doses and a noncompetitive antagonist at mu-opioid receptors.[3][4] This cross-reactivity is a potential source of unexpected behavioral effects.
Q3: Are there any known non-opioid receptor targets for Naltriben?
Indeed, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1][5] This action can lead to increased intracellular calcium levels and activation of downstream signaling pathways, such as the MAPK/ERK pathway, which may influence cellular processes and contribute to behavioral outcomes independent of opioid receptor blockade.[5]
Troubleshooting Guide
Issue 1: Complete loss of expected antagonist effect at higher doses.
Possible Cause: At higher concentrations (e.g., 3 mg/kg, s.c. in rats), Naltriben can exhibit kappa-opioid receptor agonist activity.[6][7] This agonism at kappa receptors can functionally oppose the effects of delta-opioid receptor blockade, leading to a paradoxical loss of the expected antagonist effect.[6][7]
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response study to determine the optimal concentration for delta-opioid receptor antagonism without engaging kappa-opioid receptors.
-
Co-administration with a Kappa Antagonist: To confirm kappa receptor involvement, co-administer Naltriben with a selective kappa-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI). The restoration of Naltriben's delta-antagonist effects in the presence of a kappa antagonist would support this off-target mechanism.[6][7]
Issue 2: Lack of selectivity between δ1 and δ2 receptor subtypes in vivo.
Possible Cause: The selectivity of Naltriben for the δ2 receptor subtype over the δ1 subtype may not be consistently maintained across different routes of administration or species. For instance, subcutaneous administration in rats has been shown to antagonize δ1 and δ2 agonists to a similar extent.[6][7]
Troubleshooting Steps:
-
Route of Administration: If specificity is critical, consider alternative administration routes, such as intracerebroventricular (i.c.v.) or direct microinjection into the brain region of interest, which may help maintain subtype selectivity.
-
Comparative Antagonists: Include other delta-opioid receptor antagonists with different selectivity profiles (e.g., naltrindole) in your experimental design to help dissect the specific contributions of δ1 and δ2 receptors.[3]
Issue 3: Unexpected behavioral phenotypes unrelated to opioid antagonism (e.g., changes in anxiety, locomotion).
Possible Cause: Naltriben's activation of TRPM7 channels and subsequent downstream signaling could be responsible for behavioral effects not directly linked to the opioid system.[1][5] Activation of TRPM7 can influence neuronal excitability and signaling cascades that play a role in various behaviors.
Troubleshooting Steps:
-
Control for Non-Opioid Effects: Design control experiments to isolate the effects of Naltriben on the behavior of interest from its opioid receptor-mediated actions. This could involve using animals with genetic knockout of the delta-opioid receptor or pharmacological blockade of TRPM7 channels if suitable tools are available.
-
In Vitro Validation: Correlate behavioral findings with in vitro assays (e.g., calcium imaging, patch-clamp) in relevant cell types to investigate the potential contribution of TRPM7 activation at the concentrations used in your behavioral studies.[5]
Data Presentation
Table 1: Receptor Binding Affinities and Potencies of Naltriben
| Receptor Subtype | Ligand | Preparation | Ki (nM) | pKB | pIC50 | Reference |
| Delta-Opioid | [3H]Naltriben | Mouse Brain | - | - | - | [2] |
| Mu-Opioid | [3H]DAMGO | Rat Cortex | 19.79 ± 1.12 | - | - | [4] |
| Kappa-Opioid | [3H]Diprenorphine | Rat Cortex | 82.75 ± 6.32 | - | - | [4] |
| Delta-Opioid | Naltrindole | Mouse Vas Deferens | - | 9.7 | 9.6 | [8] |
| Mu-Opioid | Naltrindole | Mouse Vas Deferens | - | 8.3 | 7.8 | [8] |
| Kappa-Opioid | Naltrindole | Mouse Vas Deferens | - | 7.5 | 7.2 | [8] |
Experimental Protocols
Protocol 1: Assessment of Naltriben Antagonism in a Hot Plate Test
-
Animals: Male ICR mice (20-25 g).
-
Apparatus: Hot plate analgesia meter maintained at 55 ± 0.5 °C.
-
Procedure:
-
Establish a baseline latency for each mouse to lick its hind paw or jump. A cut-off time of 30 seconds is used to prevent tissue damage.
-
Administer this compound (e.g., 1 mg/kg, s.c.) or vehicle.
-
After the desired pretreatment time (e.g., 15 minutes), administer a delta-opioid agonist (e.g., [D-Pen2, D-Pen5]enkephalin - DPDPE).
-
Measure the latency on the hot plate at various time points post-agonist administration (e.g., 15, 30, 60 minutes).
-
-
Data Analysis: Compare the analgesic effect of the delta-opioid agonist in the presence and absence of Naltriben. A significant reduction in the agonist-induced latency by Naltriben indicates antagonist activity.
Visualizations
Caption: Primary signaling pathway of Naltriben as a delta-opioid receptor antagonist.
Caption: Off-target signaling pathways of Naltriben at higher concentrations.
Caption: Decision-making workflow for troubleshooting unexpected Naltriben results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naltriben - Wikipedia [en.wikipedia.org]
- 4. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 8. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Naltriben mesylate cytotoxicity in cell lines
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and minimizing the cytotoxic effects of Naltriben (B52518) mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Naltriben mesylate?
A1: this compound is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor), with a particular selectivity for the δ2 subtype.[1][2] However, its biological activity is complex. It also functions as an activator of the transient receptor potential melastatin 7 (TRPM7) channel, which can induce calcium influx.[3][4] At high concentrations, it may also exhibit kappa-opioid (κ-opioid) agonist activity.[1][5]
Q2: Why am I observing significant cytotoxicity in my cell line after treatment with this compound?
A2: Cytotoxicity associated with this compound can stem from several factors:
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High Concentrations: Supra-pharmacological concentrations can lead to off-target effects and general cellular stress.
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Off-Target Effects: Activation of TRPM7 channels can lead to calcium overload, a known trigger for apoptotic pathways.[4] Additionally, high-dose κ-opioid agonism can initiate distinct signaling cascades.[5]
-
Solvent Toxicity: this compound is often dissolved in DMSO. Concentrations of DMSO, even as low as 1% (v/v), can be toxic to some cell lines, and this effect can be synergistic with the compound itself.[6]
-
Cell Line Sensitivity: The expression levels of δ-opioid receptors, TRPM7 channels, and other potential targets can vary significantly between cell lines, leading to differential sensitivity.[7]
-
Apoptosis Induction: Naltriben has been shown to induce axonal retraction in neurons and can activate caspase-dependent cell death pathways in susceptible cells.[4][8]
Q3: Is the cytotoxicity of this compound cell-type specific?
A3: Yes, it is highly likely. A study on glutamate-induced neurotoxicity found that Naltriben actually had a protective effect in HT22 hippocampal cells by activating the Nrf2 antioxidant pathway, a mechanism independent of both opioid receptors and TRPM7 channels.[9] Conversely, in glioblastoma cells, its activation of TRPM7 enhances cell migration and invasion.[3] This demonstrates that the cellular context, including the predominant signaling pathways and receptor expression, dictates the ultimate outcome of Naltriben treatment.
Q4: How can I differentiate between apoptosis and necrosis caused by this compound?
A4: You can distinguish between these two forms of cell death using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both. This method allows for the quantification of different cell death modalities.[10]
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing higher-than-expected cytotoxicity, consult the following guide.
| Potential Cause | Recommended Solution |
| Concentration Too High | Perform a dose-response curve starting from low nanomolar concentrations to determine the optimal range for your specific cell line and experimental goals. The Ki for the δ-opioid receptor is very low (~0.013 nM), while the EC50 for TRPM7 activation is much higher (~20.7 µM).[4] |
| Solvent (DMSO) Toxicity | Always run a vehicle-only control (cells treated with the highest concentration of DMSO used in the experiment). Aim to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.[6] |
| Prolonged Exposure Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest incubation time required to achieve the desired pharmacological effect without inducing excessive cell death.[11][12] |
| Off-Target TRPM7 Activation | If you suspect cytotoxicity is mediated by calcium influx via TRPM7, consider co-treatment with a non-toxic TRPM7 inhibitor or a calcium chelator as a mechanistic probe. |
| Cell Line Sensitivity | Confirm the expression of the target receptor (δ-opioid receptor) in your cell line using qPCR or Western blot. If cytotoxicity persists at concentrations relevant to the target, consider using a different cell line with a more favorable expression profile.[7] |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, which can cause cell death and confound experimental results.[11] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound via MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a key measure of its cytotoxicity.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and perform a cell count.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a 50 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 1 nM to 100 µM). Prepare a vehicle control with the same final DMSO concentration as the highest this compound dose.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]
-
Carefully aspirate the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound as described in Protocol 1 (Steps 1 & 2). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
-
Caspase-Glo® 3/7 Assay:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer. Increased luminescence corresponds to increased caspase-3/7 activity and apoptosis.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Normalize the results to the untreated control to determine the fold-change in caspase activity.
-
Visualizations
Caption: Potential signaling pathways of this compound leading to varied cellular outcomes.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of drugs with specific organ toxicities in organ-specific cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of the therapeutic potential of naltriben against glutamate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Naltriben mesylate dose to avoid kappa receptor activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naltriben (B52518) mesylate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary mechanism of action?
This compound is a highly selective antagonist for the delta-opioid receptor (δ-opioid receptor). It is widely used in pharmacological research to study the physiological and pathological roles of this specific opioid receptor subtype. Its primary mechanism of action is to block the binding of endogenous and exogenous agonists to the δ-opioid receptor, thereby inhibiting its activation.
Q2: I am observing unexpected effects in my experiment that are not consistent with delta-opioid receptor antagonism. What could be the cause?
While Naltriben is highly selective for the δ-opioid receptor at lower concentrations, it can exhibit off-target effects at higher doses. Specifically, at elevated concentrations, Naltriben has been reported to act as a kappa-opioid receptor (κ-opioid receptor) agonist.[1][2] This could lead to downstream signaling events characteristic of kappa receptor activation, which may confound experimental results.
Q3: How can I be sure that the effects I am observing are due to delta-opioid receptor antagonism and not off-target effects?
To ensure that the observed effects are mediated by δ-opioid receptor antagonism, it is crucial to use the lowest effective concentration of this compound. Performing a dose-response curve for Naltriben in your specific experimental model is highly recommended. Additionally, including a control experiment with a selective kappa-opioid receptor antagonist, such as nor-binaltorphimine (nor-BNI), can help to rule out any contributions from kappa receptor activation. If the effects of high-dose Naltriben are blocked by nor-BNI, it suggests a kappa-mediated mechanism.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected Kappa-Opioid Receptor Activation | The concentration of this compound is too high, leading to off-target agonist activity at the κ-opioid receptor.[1][2] | 1. Perform a Dose-Response Analysis: Determine the minimal concentration of Naltriben required to achieve effective δ-opioid receptor antagonism in your system. 2. Consult Binding Affinity Data: Refer to the binding affinity data (Table 1) to guide your dose selection. Aim for a concentration that is well below the Ki for the κ-opioid receptor. 3. Use a Co-treatment Control: In a separate experimental arm, co-administer your high concentration of Naltriben with a selective κ-opioid receptor antagonist (e.g., nor-BNI) to see if the unexpected effect is blocked.[1] |
| Lack of Antagonism at Delta-Opioid Receptors | The concentration of this compound is too low, or there may be issues with compound stability or experimental setup. | 1. Increase Naltriben Concentration: Gradually increase the concentration of Naltriben to ensure it is within the effective range for δ-opioid receptor antagonism. 2. Verify Compound Integrity: Ensure the this compound has been stored correctly and prepare fresh solutions. 3. Optimize Experimental Conditions: Review your experimental protocol, including incubation times and buffer conditions, to ensure they are optimal for Naltriben activity. |
| Variability in Experimental Results | In vivo, the route of administration can influence the selectivity of Naltriben.[1] Differences in tissue distribution and local concentrations can lead to variable effects. | 1. Standardize Administration Route: Maintain a consistent route of administration throughout your experiments. 2. Consider Local vs. Systemic Administration: Be aware that the selectivity profile of Naltriben may differ between intrathecal (i.t.) and intracerebroventricular (i.c.v.) administration, for example. |
Data Presentation
Table 1: Binding Affinity of Naltriben at Opioid Receptors
The following table summarizes the binding affinity (Ki) of Naltriben for mu (μ), and kappa (κ) opioid receptors from a study using rat cerebral cortex membranes. A lower Ki value indicates a higher binding affinity.
| Opioid Receptor Subtype | Ligand Used for Displacement | Ki (nM) | Source |
| Mu (μ) | [3H]DAMGO | 19.79 ± 1.12 | [3] |
| Kappa-2 (κ2) | [3H]diprenorphine | 82.75 ± 6.32 | [3] |
Disclaimer: The Ki values presented here are from a single study and were determined in rat cerebral cortex membranes.[3] The binding affinity of Naltriben for the delta-opioid receptor was not determined in the same study. Naltriben is well-established as a potent and selective delta-opioid receptor antagonist, implying a significantly lower Ki value for the delta receptor compared to the mu and kappa receptors.[1][2][4] Researchers should perform their own dose-response experiments to determine the optimal concentration for selective delta-opioid receptor antagonism in their specific experimental system.
Experimental Protocols
Detailed Methodology for Competitive Radioligand Binding Assay to Determine this compound Selectivity
This protocol describes a standard procedure to determine the binding affinity (Ki) of this compound for delta, kappa, and mu opioid receptors expressed in cell membranes.
Materials:
-
Cell membranes expressing a high density of either human delta, kappa, or mu opioid receptors.
-
Radioligands:
-
For δ-opioid receptor: [3H]Naltrindole
-
For κ-opioid receptor: [3H]U-69,593
-
For μ-opioid receptor: [3H]DAMGO
-
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Naloxone (10 µM)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well microplate, add the following components in triplicate for each concentration of this compound:
-
Total Binding: 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration close to its Kd, and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
Naltriben Competition: 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M), 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plates at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate. Quantify the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of Naltriben that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Caption: Canonical G-protein-dependent signaling pathways for delta and kappa-opioid receptors.
Caption: Troubleshooting workflow for off-target effects of this compound.
References
- 1. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for Naltriben's TRPM7 activity in opioid receptor studies
This guide provides troubleshooting advice and frequently asked questions for researchers using naltriben (B52518), a delta-opioid receptor (δ-OR) antagonist, who need to account for its off-target activity as a Transient Receptor Potential Melastatin 7 (TRPM7) channel activator.
Frequently Asked Questions (FAQs)
Q1: What is naltriben's primary mechanism of action?
Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-OR), with particular utility in distinguishing between δ1 and δ2 subtypes in scientific research.[1][2][3] It functions by binding to the δ-OR, preventing endogenous or exogenous agonists from activating the receptor.
Q2: What is the primary off-target effect of naltriben that can impact my research?
Beyond its action on opioid receptors, naltriben is a known activator of the TRPM7 channel.[4] This activity is significant as it can produce physiological effects independent of δ-OR antagonism, potentially confounding experimental results.
Q3: What is the TRPM7 channel and why is its activation a concern?
TRPM7 is a unique bi-functional protein that is both an ion channel and a kinase.[5][6] As a channel, it is permeable to cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[7] Its activation by naltriben can lead to increased intracellular Ca²⁺ levels, which can trigger various downstream signaling cascades, influencing processes like cell migration, proliferation, and gene expression.[8][9][10]
Q4: At what concentrations does naltriben activate TRPM7 versus antagonize δ-opioid receptors?
Naltriben activates TRPM7 channels with a reported half-maximal effective concentration (EC₅₀) of approximately 20 μM.[9][11] Its affinity for δ-opioid receptors is in the low nanomolar range. This concentration difference is a critical factor in experimental design.
Data Presentation: Naltriben Potency Comparison
The following table summarizes the effective concentrations of naltriben at its primary target (δ-OR) and its key off-target (TRPM7).
| Target | Action | Reported Potency | Reference |
| Delta-Opioid Receptor (δ-OR) | Antagonist | Ki ≈ 0.1 - 1.0 nM (Varies by subtype/assay) | [1][3] |
| TRPM7 Channel | Activator (Agonist) | EC₅₀ ≈ 20 µM (20,000 nM) | [9][11] |
Note: Ki (inhibitory constant) for δ-OR reflects binding affinity, while EC₅₀ for TRPM7 reflects the concentration for half-maximal activation. Lower values indicate higher potency.
Troubleshooting Guides
Issue: My experimental results with naltriben are inconsistent with other δ-OR antagonists or produce unexpected cellular effects.
This issue may arise from unintended activation of TRPM7 channels. The following guides provide a systematic approach to dissect the source of the observed effects.
Guide 1: How can I confirm if my results are due to δ-OR antagonism or TRPM7 activation?
A multi-step validation approach is recommended to differentiate between on-target and off-target effects.
-
Step 1: Use a Control Antagonist. Employ a structurally distinct δ-OR antagonist that is not known to activate TRPM7, such as naltrindole .[9] If the experimental effect is replicated with naltrindole, it is likely mediated by δ-OR antagonism. If the effect is unique to naltriben, it may be due to TRPM7 activity.
-
Step 2: Pharmacologically Inhibit TRPM7. Co-administer naltriben with a known TRPM7 inhibitor, such as carvacrol or NS8593 .[9][12][13] If the specific effect of naltriben is abolished in the presence of the TRPM7 blocker, this strongly suggests the effect is TRPM7-dependent.
-
Step 3: Utilize Genetic Knockdown. The most definitive control is to use a cell line or animal model where TRPM7 has been genetically knocked out or its expression is silenced (e.g., via siRNA). If the naltriben-induced effect is absent in these models, it confirms TRPM7 mediation.
-
Step 4: Directly Measure TRPM7 Activity. Perform experiments to directly quantify TRPM7 channel activation, such as whole-cell patch-clamp or intracellular calcium imaging (see protocols below).
Guide 2: What experimental workflow should I follow to troubleshoot this issue?
The following diagram illustrates a logical workflow for dissecting naltriben's effects.
Caption: Troubleshooting workflow for naltriben experiments.
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to directly measure TRPM7 channel currents activated by naltriben.
-
Cell Preparation: Culture cells of interest on glass coverslips suitable for microscopy.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 10 HEPES, 10 BAPTA (to chelate intracellular Ca²⁺) (pH adjusted to 7.2 with CsOH). Mg-ATP can be included or omitted depending on the experimental question.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -60 mV.
-
Apply a series of voltage ramps or steps (e.g., from -100 mV to +100 mV) to elicit currents.
-
Obtain a stable baseline recording in the external solution.
-
Perfuse the cell with the external solution containing naltriben (e.g., 20-50 µM).
-
-
Expected Outcome: Application of naltriben should potentiate a characteristic outwardly rectifying current, which is the signature of TRPM7 activation.[9][11] This effect should be reversible upon washout of the drug.
Protocol 2: Ratiometric Calcium Imaging with Fura-2
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) resulting from TRPM7 activation.
-
Cell Preparation: Grow cells on glass-bottom imaging dishes.
-
Dye Loading: Incubate cells with Fura-2 AM (e.g., 2-5 µM) in a physiological buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Imaging:
-
Wash the cells to remove extracellular dye.
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at ~340 nm and ~380 nm, and measure the emission at ~510 nm.
-
Record a stable baseline fluorescence ratio (F340/F380).
-
Apply naltriben (e.g., 20-50 µM) to the cells via perfusion.
-
-
Expected Outcome: Activation of Ca²⁺-permeable TRPM7 channels by naltriben will cause a robust increase in the F340/F380 ratio, indicating a rise in [Ca²⁺]i.[10][14]
Signaling Pathway Visualizations
Canonical δ-Opioid Receptor Signaling
Activation of δ-ORs by an agonist typically leads to the inhibition of adenylyl cyclase and modulation of ion channel activity via Gαi/o proteins. Naltriben blocks this pathway.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Natural and Synthetic Modulators of the TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPM7 - Wikipedia [en.wikipedia.org]
- 7. The Pathophysiologic Roles of TRPM7 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of TRPM7 functions by drug-like small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
Naltriben mesylate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of Naltriben mesylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability of at least four years, this compound solid should be stored at -20°C.[1][2] It can be shipped at room temperature for short durations.[1]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] For stock solutions, dissolve the solid in DMSO and purge with an inert gas to prevent oxidation.[2] It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store in tightly sealed vials at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the known biological targets of this compound?
A3: this compound is a highly potent and selective antagonist for the δ2-opioid receptor.[1] It also functions as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[1]
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar complex chemical structures, such as naloxone, are susceptible to degradation via oxidation and hydrolysis. Given the presence of phenolic hydroxyl groups and ether linkages in Naltriben, it is plausible that it may degrade through similar pathways, especially when exposed to light, oxygen, and non-neutral pH conditions.
Troubleshooting Guide
This guide addresses common issues researchers may encounter during their experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound: The compound may have degraded due to improper storage or handling. | 1. Verify Storage: Ensure the solid compound has been consistently stored at -20°C. 2. Fresh Solutions: Prepare fresh solutions from solid this compound for each experiment. 3. Solution Storage: If stock solutions must be stored, aliquot into single-use vials and store at -80°C. Avoid freeze-thaw cycles. 4. Purity Check: If degradation is suspected, verify the purity of your compound using HPLC (see Experimental Protocols section). |
| Variability between experimental replicates | Inconsistent solution concentration: This could be due to incomplete dissolution or precipitation of the compound. | 1. Ensure Complete Dissolution: Gently warm the DMSO solution to ensure all the solid has dissolved. 2. Check for Precipitation: Visually inspect solutions for any precipitate before use, especially after thawing. If precipitation is observed, gently warm and vortex to redissolve. |
| Unexpected off-target effects | Presence of degradation products: Degradants may have different biological activities compared to the parent compound. | 1. Perform Forced Degradation Studies: To understand potential degradation products and their impact, conduct forced degradation studies (see Experimental Protocols section). 2. Use High-Purity Compound: Ensure you are using this compound of high purity (≥98%). |
| Poor solubility in aqueous buffers | Hydrophobic nature of the compound: this compound has low aqueous solubility. | 1. Use of Co-solvents: While primarily dissolved in DMSO for stock solutions, ensure the final concentration of DMSO in your aqueous experimental buffer is low (typically <0.5%) and consistent across all samples, including controls. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound
-
HPLC-grade DMSO
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in HPLC-grade DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration (e.g., 100 µM) and inject it into the HPLC system.
-
Storage of Stock Solution: Store the remaining stock solution under the desired conditions (e.g., 4°C, room temperature, -20°C).
-
Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week), take another aliquot of the stock solution, dilute it in the same manner, and analyze by HPLC.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN with 0.1% TFA
-
Gradient: Start with 95% A, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, return to initial conditions over 1 min, and equilibrate for 4 min.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial (T=0) peak area. A decrease in the main peak area and the appearance of new peaks indicate degradation.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
Procedure:
-
Prepare this compound Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Neutralization and Analysis: For acidic and basic samples, neutralize the solutions before analysis. Analyze all samples by HPLC-UV and ideally by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of potential degradation products.
Signaling Pathways and Workflows
Caption: Antagonistic action of this compound on the δ-opioid receptor signaling pathway.
Caption: Activation of the TRPM7 channel by this compound, leading to calcium influx.
Caption: A logical workflow for conducting stability studies of this compound solutions.
References
Technical Support Center: Overcoming Poor Brain Penetration of Naltriben Mesylate in Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor brain penetration of Naltriben mesylate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern?
A1: this compound is a highly selective delta-opioid receptor antagonist, particularly for the δ2 subtype.[1] Its utility in neurological research is significant for studying the role of these receptors in various physiological and pathological processes. However, like many small molecules, its effectiveness in in vivo central nervous system (CNS) studies is often limited by poor penetration across the blood-brain barrier (BBB). This barrier is a protective interface that restricts the passage of substances from the bloodstream into the brain, and it can prevent this compound from reaching its target receptors in sufficient concentrations to elicit a pharmacological effect.[2][3]
Q2: What are the primary reasons for the poor brain penetration of drugs like this compound?
A2: Several factors can contribute to the limited brain uptake of a compound:
-
The Blood-Brain Barrier (BBB): This physical barrier consists of tightly packed endothelial cells, a basement membrane, and astrocyte feet, which collectively prevent the passive diffusion of many substances.[4]
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Proteins (MRPs), which actively pump xenobiotics, including some drugs, back into the bloodstream.[5][6][7]
-
Physicochemical Properties: The molecule's size, lipophilicity, and charge can influence its ability to cross the BBB. While a certain degree of lipophilicity is required for passive diffusion, highly lipophilic compounds can be sequestered in the endothelial cell membranes.[8][9]
-
Plasma Protein Binding: Extensive binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.[10]
Q3: Is this compound a substrate for P-glycoprotein (P-gp)?
Q4: What are the general strategies to enhance the CNS delivery of drugs?
A4: Broadly, strategies can be categorized as invasive or non-invasive:
-
Non-invasive techniques: These include chemical modifications of the drug (e.g., prodrugs, lipophilic analogs), the use of nanocarriers (e.g., nanoparticles, liposomes), and the exploitation of endogenous transport systems (e.g., receptor-mediated transcytosis).[8][2]
-
Invasive techniques: These methods involve temporarily disrupting the BBB (e.g., using osmotic agents like mannitol (B672) or focused ultrasound) or bypassing it altogether through direct administration into the CNS (e.g., intrathecal or intracerebroventricular injections).[3][13]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps & Suggested Solutions |
| Low brain-to-plasma concentration ratio of this compound. | Limited passive diffusion across the BBB. | 1. Chemical Modification: Synthesize more lipophilic analogs of Naltriben. Aim for a logP value in the range of 1.5-2.5 for optimal passive diffusion.[8] 2. Prodrug Approach: Design a prodrug of Naltriben that is more lipophilic and can cross the BBB, subsequently being converted to the active form in the brain.[8] |
| Active efflux by transporters like P-gp or BCRP. | 1. Co-administration with Efflux Inhibitors: Administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to assess if brain uptake improves. Note: This can have systemic side effects and requires careful dose optimization.[14] 2. In Vitro Transport Assays: Use cell-based models like Caco-2 or hCMEC/D3 to determine if Naltriben is a substrate for specific efflux transporters.[11][15] | |
| High variability in brain concentrations between experimental animals. | Inconsistent BBB integrity or variable expression of efflux transporters. | 1. Control for Physiological Variables: Ensure consistent age, weight, and health status of the animals. 2. BBB Integrity Check: In a subset of animals, co-inject a BBB-impermeable marker (e.g., Evans blue or sodium fluorescein) to assess for any baseline BBB disruption. |
| No observable pharmacological effect despite systemic administration. | Insufficient concentration of this compound at the delta-opioid receptors in the brain. | 1. Nanoparticle Formulation: Encapsulate this compound in nanoparticles (e.g., PLGA, chitosan) to facilitate its transport across the BBB. Surface modification with targeting ligands can further enhance brain delivery.[8][16][17] 2. Liposomal Delivery: Formulate this compound within liposomes. PEGylated liposomes can improve circulation time, and immunoliposomes functionalized with antibodies against BBB receptors (e.g., transferrin receptor) can promote receptor-mediated transcytosis.[13][18] 3. Direct CNS Administration: As a proof-of-concept, consider intracerebroventricular (ICV) or intrathecal (IT) administration to bypass the BBB and confirm the drug's central activity.[13] |
Experimental Protocols
Protocol 1: In Vivo Brain Penetration Study
Objective: To determine the brain-to-plasma concentration ratio (Kp) of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., male Sprague-Dawley rats, 250-300g)
-
Vehicle for this compound (e.g., saline, DMSO/saline mixture)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer a single dose of this compound (e.g., 10 mg/kg, intraperitoneally or intravenously) to a cohort of rats.
-
At predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes) post-administration, anesthetize a subset of animals.
-
Collect a blood sample via cardiac puncture into an anticoagulant tube.
-
Immediately perfuse the brain with ice-cold saline to remove intravascular blood.
-
Harvest the whole brain and record its weight.
-
Centrifuge the blood sample to obtain plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both matrices using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = (Concentration in brain) / (Concentration in plasma). A linear relationship between brain and plasma concentrations is often observed in chronically treated animals.[19]
Protocol 2: In Vitro P-glycoprotein Substrate Assay
Objective: To determine if this compound is a substrate of the P-gp efflux transporter.
Materials:
-
Caco-2 cell line (human colon adenocarcinoma)
-
Transwell inserts
-
Cell culture medium and supplements
-
This compound
-
[³H]-Digoxin (a known P-gp substrate)
-
Verapamil (a P-gp inhibitor)
-
Hank's Balanced Salt Solution (HBSS)
-
Scintillation counter and fluid
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and fresh HBSS to the apical chamber.
-
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver chamber and replace with fresh HBSS.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for an efflux transporter.
-
Inhibition Study: Repeat the bidirectional transport study in the presence of a P-gp inhibitor like verapamil. A significant reduction in the ER in the presence of the inhibitor confirms that this compound is a P-gp substrate.
Visualizations
Caption: The Blood-Brain Barrier (BBB) restricts drug entry into the brain.
Caption: Overview of strategies to overcome the blood-brain barrier.
Caption: Workflow for assessing this compound's brain penetration.
References
- 1. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Current approaches to enhance CNS delivery of drugs across the brain barriers | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Update on Transcellular Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioids and the Blood-Brain Barrier: A Dynamic Interaction with Consequences on Drug Disposition in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to optimize brain penetration in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-glycoprotein is not involved in the differential oral potency of naloxone and naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Opioids and Efflux Transporters. Part 2: P-Glycoprotein Substrate Activity of 3- and 6-Substituted Morphine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of P-glycoprotein substrates and inhibitors among psychoactive compounds--implications for pharmacokinetics of selected substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Interactions of P-Glycoprotein with Antimalarial Drugs, Including Substrate Affinity, Inhibition and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current Strategies for Brain Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. Overcoming the Blood–Brain Barrier: Advanced Strategies in Targeted Drug Delivery for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Brain concentrations of tricyclic antidepressants: single-dose kinetics and relationship to plasma concentrations in chronically dosed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate Research: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with Naltriben (B52518) mesylate.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the delta (δ)-opioid receptor.[1] Its primary mechanism is to block the binding of endogenous and exogenous agonists to the δ-opioid receptor, thereby inhibiting the receptor's downstream signaling pathways. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[2][3] This inhibition leads to a decrease in the production of cyclic AMP (cAMP).[2] Naltriben has been particularly useful in distinguishing between δ-opioid receptor subtypes, showing selectivity for the δ2 subtype in some in vivo models.[4]
Q2: What is the receptor selectivity profile of this compound?
This compound exhibits high selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. However, this selectivity is concentration-dependent. At nanomolar concentrations, it is highly selective for δ-receptors, but at higher concentrations, it can interact with other opioid receptors.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO), sometimes requiring gentle warming to achieve higher concentrations (e.g., up to 50 mM).[5] For aqueous solutions, it is recommended not to store them for more than 8 hours at 4°C, as stability may be limited.[5] It is supplied as a solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Cell System / Species | Reference(s) |
|---|---|---|---|
| δ-Opioid | 0.013 nM | CHO-DG44 cells (mouse receptor) | [6][7] |
| μ-Opioid | 12 - 19.8 nM | COS-7 cells (rat receptor), Rat cortex | [7][8] |
| κ-Opioid | 13 - 152 nM | PC12 cells (mouse receptor) |[6] |
Table 2: Known Off-Target Activities of Naltriben
| Off-Target | Effect | Effective Concentration | Model System | Reference(s) |
|---|---|---|---|---|
| κ-Opioid Receptor | Agonist | High doses (>3 mg/kg, s.c. in rat) | Rat spinal cord | [1][8][9] |
| μ-Opioid Receptor | Noncompetitive Antagonist | ~30 nM | Rat cerebral cortex slices | [8] |
| TRPM7 Channel | Activator | EC50 = 20.7 µM | HEK293 cells (mouse TRPM7) |[6][7][10] |
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Q4: I'm observing a loss of the expected δ-antagonist effect at higher concentrations of Naltriben. Why might this be happening?
This is a frequently encountered issue and is likely due to Naltriben's dose-dependent pharmacology. While highly selective at low nanomolar concentrations, at higher doses, Naltriben can exhibit agonist activity at κ-opioid receptors.[1][9] This κ-agonist effect can produce confounding results that mask or oppose the effects of δ-receptor antagonism. For instance, in rats, a dose of 3 mg/kg (s.c.) led to an unexpected loss of δ-antagonism, which was partially restored by a κ-receptor antagonist, suggesting κ-agonist activity.[9]
Troubleshooting Steps:
-
Conduct a Dose-Response Curve: Determine the optimal concentration range where Naltriben acts as a selective δ-antagonist in your specific model without engaging off-targets.
-
Use Control Antagonists: In parallel experiments, use a κ-opioid antagonist (e.g., nor-binaltorphimine) to block the potential off-target κ-agonist effects of high-dose Naltriben.[9]
-
Consult Binding Data: Refer to the binding affinity data (Table 1) to ensure your working concentration is well below the Ki for κ- and μ-receptors.
Q5: My experiment involves measuring intracellular calcium and cell migration. I'm seeing effects from Naltriben that I cannot attribute to δ-opioid receptor blockade. What is a potential cause?
A significant confounding variable for Naltriben is its off-target activity as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[6][11] Activation of TRPM7 can lead to a robust influx of Ca2+ into the cell.[10] This is particularly relevant in cancer cell lines, such as glioblastoma, where Naltriben-induced TRPM7 activation has been shown to enhance cell migration and invasion through the MAPK/ERK signaling pathway.[10]
Troubleshooting Steps:
-
Verify TRPM7 Expression: Confirm whether your cell model expresses TRPM7 channels.
-
Use a TRPM7 Blocker: To isolate the effects, pre-treat cells with a known TRPM7 inhibitor before applying Naltriben.
-
Measure Downstream Signaling: Assess signaling pathways associated with TRPM7, such as phosphorylation of ERK, to confirm if this off-target pathway is being activated.[10]
Q6: I am unable to replicate findings from a mouse study in my rat model. Are there known species-specific differences for Naltriben?
Yes, species-specific differences have been reported. While Naltriben is often cited for its selectivity for the δ2-opioid receptor subtype, this selectivity may not be consistent across species. One study found that the δ2 selectivity observed in mice was not maintained in rats following subcutaneous administration.[9] At a dose of 1 mg/kg in rats, Naltriben antagonized both δ1 and δ2 agonists to a similar extent.[9]
Troubleshooting Steps:
-
Perform Pharmacological Validation: Do not assume the selectivity profile from one species translates to another. Validate the selectivity in your specific animal model using selective agonists for δ1 (e.g., DPDPE) and δ2 (e.g., [D-Ala2,Glu4]deltorphin) receptors.[9]
-
Adjust Dosing: The effective and selective dose may vary significantly between species. A full dose-response study is recommended when transitioning to a new species.
Experimental Protocols
Protocol 1: General In Vitro Receptor Binding Assay
This protocol provides a general workflow to determine the binding affinity (Ki) of this compound.
-
Preparation of Membranes: Prepare cell membranes from a cell line expressing the opioid receptor of interest (e.g., CHO cells with recombinant human δ-opioid receptors).
-
Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Select a suitable radiolabeled ligand for the target receptor (e.g., [3H]naltrindole for δ-receptors).
-
Competition Binding:
-
In assay tubes, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of this compound.
-
For non-specific binding, use a high concentration of a non-labeled ligand (e.g., 10 µM naloxone).
-
Incubate at room temperature for 60-90 minutes.
-
-
Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Naltriben. Calculate the IC50 value (the concentration of Naltriben that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Protocol 2: General Cell-Based Functional Assay (cAMP Measurement)
This protocol outlines a method to assess the antagonist properties of Naltriben by measuring its ability to block agonist-induced inhibition of cAMP.
-
Cell Culture: Plate cells expressing the δ-opioid receptor (e.g., NG108-15 or HEK293 cells) in a suitable plate format.
-
Pre-treatment with Naltriben:
-
Wash cells with serum-free media.
-
Pre-incubate the cells with various concentrations of this compound for 15-20 minutes. Include a vehicle control.
-
-
Agonist Stimulation:
-
Add a fixed concentration (typically the EC80) of a δ-opioid agonist (e.g., DADLE) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Simultaneously, add forskolin (B1673556) to stimulate adenylyl cyclase and generate a robust cAMP signal.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of Naltriben. The data should show that Naltriben reverses the agonist-induced decrease in cAMP in a dose-dependent manner. Calculate the IC50 or KB value for Naltriben's antagonist activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts for working with this compound.
Caption: Canonical δ-opioid receptor signaling pathway and point of Naltriben antagonism.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Key confounding variables in this compound research.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ≥98% (HPLC), δ2 opioid receptor antagonist, solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Ensuring δ2 receptor selectivity with Naltriben mesylate dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Naltriben (B52518) mesylate in their experiments. Our goal is to help you ensure δ2 receptor selectivity and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is Naltriben mesylate and what is its primary use?
Naltriben is a potent and selective antagonist for the delta-opioid receptor (δ-opioid receptor). It is particularly useful for distinguishing between the δ1 and δ2 subtypes due to its differential binding affinity.[1] It is widely used in scientific research to investigate the physiological and pharmacological roles of the δ2-opioid receptor.
Q2: How selective is Naltriben for the δ2 receptor over other opioid receptors?
Naltriben exhibits selectivity for δ-opioid receptors over µ- and κ-opioid receptors. In vivo studies have shown that the δ1-selective antagonist (E)-7-Benzylidenenaltrexone (BNTX) is 9.6- to 12.9-fold less potent than Naltriben at inhibiting [3H]naltriben binding, suggesting Naltriben's preference for the δ2 subtype.[2] However, at higher concentrations, its selectivity can be compromised.
Q3: What are the known off-target effects of Naltriben?
At higher doses, Naltriben can act as a κ-opioid receptor agonist.[1][3] Additionally, Naltriben has been identified as an activator of the TRPM7 (Transient Receptor Potential Melastatin 7) channel.[4] It is crucial to consider these off-target effects when designing experiments and interpreting data.
Q4: What is the recommended concentration range for ensuring δ2 receptor selectivity in vitro?
To maintain δ2 selectivity, it is recommended to use Naltriben at the lowest effective concentration, typically in the low nanomolar range. Based on its binding affinity, concentrations between 1 nM and 10 nM are often used to achieve δ2 antagonism without significant off-target effects. However, the optimal concentration should be determined empirically for each specific assay and cell system.
Q5: How should I prepare and store this compound solutions?
This compound is typically soluble in water or DMSO. For stock solutions, use high-purity DMSO and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous working solutions, it is advisable to prepare them fresh on the day of the experiment. Always refer to the manufacturer's instructions for specific solubility and storage recommendations.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No observable antagonism of δ2 receptor activity | 1. Incorrect Naltriben Concentration: The concentration may be too low to effectively antagonize the agonist. 2. Agonist Concentration Too High: An excessively high agonist concentration can overcome competitive antagonism. 3. Naltriben Degradation: Improper storage or handling may have led to the degradation of the compound. 4. Low Receptor Expression: The cell line or tissue preparation may have insufficient δ2 receptor density. | 1. Perform a dose-response curve for Naltriben to determine the optimal concentration. 2. Use an agonist concentration around its EC80 to ensure a sufficient window for observing antagonism. 3. Prepare fresh Naltriben solutions from a new stock. Ensure proper storage conditions are maintained. 4. Verify receptor expression levels using techniques like Western blot or qPCR. Consider using a cell line with higher receptor expression. |
| Inconsistent or variable results between experiments | 1. Inconsistent Incubation Times: Pre-incubation time with Naltriben or agonist stimulation time may vary. 2. Cell Passage Number: High passage numbers can lead to changes in receptor expression and signaling. 3. Vehicle Effects: The solvent (e.g., DMSO) may have an effect at the final concentration used. | 1. Standardize all incubation times. A pre-incubation of 15-30 minutes with Naltriben before adding the agonist is recommended for competitive antagonism.[5] 2. Use cells within a consistent and low passage number range. 3. Include a vehicle control in all experiments to account for any solvent effects. |
| Suspected off-target effects | 1. High Naltriben Concentration: Using Naltriben at concentrations above the selective range. 2. Lack of Appropriate Controls: Failure to use antagonists for other potential targets. | 1. Lower the concentration of Naltriben to the low nanomolar range. 2. To control for κ-opioid receptor agonism, pre-treat with a κ-opioid antagonist like nor-Binaltorphimine (nor-BNI).[3] 3. To investigate TRPM7 activation, consider using a known TRPM7 inhibitor as a control. |
| Unexpected agonist-like activity | Kappa Opioid Receptor Agonism: At higher concentrations, Naltriben can exhibit agonist activity at κ-opioid receptors.[3] | 1. Reduce the concentration of Naltriben. 2. Co-incubate with a selective κ-opioid receptor antagonist to block this effect. |
Quantitative Data
The following tables summarize the binding affinities and effective concentrations of this compound at various receptors.
Table 1: Naltriben Binding Affinities (Ki)
| Receptor Subtype | Ki Value | Species/Tissue | Notes |
| δ-Opioid Receptor | ~0.13 nM | Mouse | pKi of 10.9 converted to Ki.[6] |
| µ-Opioid Receptor | 19.79 ± 1.12 nM | Rat Cerebral Cortex | [7] |
| κ-Opioid Receptor | 82.75 ± 6.32 nM | Rat Cerebral Cortex | [7] |
Table 2: Naltriben Off-Target Activity
| Target | Activity | Effective Concentration | Notes |
| κ-Opioid Receptor | Agonist | High doses (e.g., 3 mg/kg s.c. in rats) | [3] |
| TRPM7 Channel | Activator | EC50 ≈ 20 µM | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol details the procedure for determining the binding affinity (Ki) of Naltriben at the δ2-opioid receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human δ-opioid receptor.
-
Radioligand: [3H]-Naltrindole (a δ-opioid receptor antagonist).
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
Filtration apparatus.
Methodology:
-
Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Incubation: In a 96-well plate, combine:
-
50 µL of cell membranes.
-
25 µL of [3H]-Naltrindole at a final concentration close to its Kd.
-
25 µL of either Assay Buffer (for total binding), Naloxone (for non-specific binding), or this compound at various concentrations.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Naltriben. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Antagonism (cAMP Assay)
This protocol measures the ability of Naltriben to antagonize the effect of a δ-opioid receptor agonist on forskolin-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human δ-opioid receptor.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA.
-
Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Agonist: A selective δ-opioid receptor agonist (e.g., SNC80).
-
Antagonist: this compound.
-
Stimulant: Forskolin.
-
cAMP detection kit (e.g., HTRF, ELISA).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate to achieve 90-95% confluency on the day of the experiment.
-
Preparation: On the assay day, wash the cells once with Assay Buffer.
-
Antagonist Addition: Add Naltriben diluted in Stimulation Buffer to the appropriate wells. For a full dose-response, use a serial dilution. Include "vehicle" wells with only Stimulation Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow Naltriben to bind to the receptors.[5]
-
Agonist and Forskolin Addition: Add the δ-opioid agonist (at its EC80 concentration) and Forskolin (to stimulate adenylyl cyclase) to the wells.
-
Stimulation: Incubate the plate at 37°C for 15 minutes.
-
Lysis and Detection: Stop the reaction by adding the lysis buffer from the cAMP kit. Proceed with the detection protocol as per the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of Naltriben. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 of Naltriben.
Mandatory Visualizations
Caption: Canonical G-protein-coupled signaling pathway for the δ-opioid receptor.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of TRPM7 by naltriben enhances migration and invasion of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. δ receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Naltriben Mesylate and Naltrindole for Delta-Opioid Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Naltriben (B52518) mesylate and naltrindole (B39905) are two of the most widely utilized antagonists in the study of delta-opioid receptors (δ-opioid receptors). Both are potent and selective, serving as indispensable tools for characterizing the physiological and pathological roles of this receptor system. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal antagonist for their specific experimental needs.
At a Glance: Key Pharmacological Distinctions
| Feature | Naltriben Mesylate | Naltrindole |
| Primary Target | Selective for the δ₂-opioid receptor subtype | Potent and selective antagonist for δ-opioid receptors (non-subtype selective) |
| Receptor Selectivity | High selectivity for δ-opioid receptors over μ- and κ-opioid receptors. | High selectivity for δ-opioid receptors over μ- and κ-opioid receptors. |
| Off-Target Effects | Can exhibit κ-opioid receptor agonism at higher doses.[1] Also reported to act on TRPM7 channels. | May exert immunosuppressive effects through a non-opioid receptor mechanism.[2] |
| Common Applications | Differentiating the roles of δ₁ and δ₂ receptor subtypes. | General blockade of δ-opioid receptor-mediated effects. |
Quantitative Comparison: Binding Affinity and Antagonist Potency
The following tables summarize the binding affinities (Kᵢ) and functional antagonist potencies (pA₂/pKB) of naltriben and naltrindole at the three major opioid receptors: mu (μ), delta (δ), and kappa (κ). Lower Kᵢ values indicate higher binding affinity.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) | Reference |
| This compound | 19.79 | Highly Potent | 82.75 (κ₂) | [3] |
| Naltrindole | ~1.58 | ~0.025 | ~63.1 | Converted from pIC₅₀[3] |
Table 2: Functional Antagonist Potency (pKB/pIC₅₀)
| Compound | δ-Receptor | μ-Receptor | κ-Receptor | Assay System | Reference |
| Naltrindole | 9.7 (pKB) | 8.3 (pKB) | 7.5 (pKB) | Mouse Vas Deferens | [3] |
| Naltrindole | 9.6 (pIC₅₀) | 7.8 (pIC₅₀) | 7.2 (pIC₅₀) | Radioligand Binding | [3] |
Head-to-Head Comparison in a Preclinical Model of Antinociception
A key study by Sofuoglu et al. (1991) directly compared the antagonist effects of naltriben (NTB) and naltrindole (NTI) against δ-opioid receptor-mediated antinociception in the mouse tail-flick test. This in vivo assay provides valuable insights into their functional antagonism.
The study found that both antagonists were more effective at blocking the antinociceptive effects of the δ-agonist [D-Ser²,Leu⁵,Thr⁶]enkephalin (DSLET) compared to another δ-agonist, [D-Pen²,D-Pen⁵]enkephalin (DPDPE). This differential antagonism provided early evidence for the existence of δ-opioid receptor subtypes.
Table 3: Antagonist Activity in Mouse Tail-Flick Test (ED₅₀ Fold Shift)
| Antagonist | Agonist | ED₅₀ Fold Shift |
| Naltriben (s.c.) | DSLET (i.c.v.) | ~4 |
| DPDPE (i.c.v.) | 1.4 | |
| Naltrindole (i.c.v.) | DSLET (i.c.v.) | ~4 |
| DPDPE (i.c.v.) | 1.8 |
Data from Sofuoglu et al., J Pharmacol Exp Ther, 1991.
These results indicate that both naltriben and naltrindole are potent antagonists of δ-opioid receptor-mediated effects in vivo, with a preference for the δ₂ subtype, for which DSLET is a more selective agonist.
Signaling Pathways and Experimental Workflows
The antagonism of δ-opioid receptors by naltriben and naltrindole blocks the canonical G-protein coupled receptor signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
Caption: Antagonism of δ-Opioid Receptor Signaling.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Kᵢ) of these antagonists.
References
A Comparative Guide to the Selectivity of Naltriben and BNTX for δ-Opioid Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
The δ-opioid receptor (DOR), a key target in pain management and mood regulation, is understood to exist in at least two pharmacologically distinct subtypes: δ₁ and δ₂. The development of selective antagonists for these subtypes is crucial for elucidating their specific physiological roles and for designing novel therapeutics with improved side-effect profiles. This guide provides an objective comparison of two prominent subtype-selective antagonists, Naltriben and 7-Benzylidenenaltrexone (B1236580) (BNTX), focusing on their selectivity, supported by experimental data and detailed methodologies.
Probing δ-Opioid Subtypes: Naltriben and BNTX
Naltriben is widely recognized as a selective antagonist for the δ₂-opioid receptor subtype.[1][2] Conversely, BNTX demonstrates marked selectivity for the δ₁-opioid receptor subtype.[3][4] This differential selectivity allows researchers to dissect the distinct functions mediated by each subtype. However, it is important to note that the existence and discrete nature of these subtypes remain a subject of ongoing research, with some studies suggesting a lack of subtype selectivity for these compounds in certain experimental systems.[5]
Quantitative Comparison of Receptor Selectivity
To provide a clear comparison of the selectivity of Naltriben and BNTX, the following tables summarize their binding affinities (Ki) and functional antagonist potencies (pA₂/Ke) at the δ₁ and δ₂ receptor subtypes, as reported in various studies.
Table 1: Binding Affinity (Ki, nM) of Naltriben and BNTX at δ-Opioid Receptor Subtypes
| Compound | δ₁ Receptor (Ki, nM) | δ₂ Receptor (Ki, nM) | Selectivity (δ₁/δ₂) | Reference Tissue/Cell Line |
| Naltriben | 1.1 | 0.09 | 12.2 | Mouse brain |
| BNTX | 0.1 | 10 | 0.01 | Guinea pig brain membranes[3] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Antagonist Potency (pA₂/Ke) of Naltriben and BNTX at δ-Opioid Receptor Subtypes
| Compound | δ₁ Receptor (pA₂) | δ₂ Receptor (pA₂) | Antagonist Potency (Ke, nM) vs. δ₁ Agonist (DPDPE) | Antagonist Potency (Ke, nM) vs. δ₂ Agonist (DSLET) | Reference System |
| Naltriben | 7.9 | 9.0 | 12.6 | 1.0 | Mouse spinal cord (in vivo)[4] |
| BNTX | 8.2 | 6.8 | 6.3 | 158.5 | Mouse spinal cord (in vivo)[4] |
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. Higher pA₂ values indicate greater antagonist potency. Ke is the equilibrium dissociation constant of the antagonist-receptor complex, with lower values indicating higher potency.
Experimental Protocols
The determination of binding affinity and functional antagonist potency is critical for characterizing the selectivity of compounds like Naltriben and BNTX. Below are detailed methodologies for two key experimental assays.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Tissues (e.g., rodent brain) or cells expressing the δ-opioid receptor subtypes are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
2. Assay Procedure:
-
Incubate the prepared membranes with a fixed concentration of a radiolabeled ligand selective for the δ₁ ([³H]DPDPE) or δ₂ ([³H]Deltorphin II) receptor subtype.
-
Add increasing concentrations of the unlabeled competitor compound (Naltriben or BNTX).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional antagonist activity of a compound by quantifying its ability to inhibit agonist-stimulated G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the δ-opioid receptor subtypes as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
Pre-incubate the membranes with increasing concentrations of the antagonist (Naltriben or BNTX).
-
Add a fixed concentration of a δ₁ ([D-Pen², D-Pen⁵]enkephalin - DPDPE) or δ₂ ([D-Ser²,Leu⁵]enkephalin-Thr⁶ - DSLET) selective agonist to stimulate the receptors.
-
Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using liquid scintillation counting.
3. Data Analysis:
-
Determine the concentration-response curve for the agonist in the absence and presence of different concentrations of the antagonist.
-
Perform a Schild analysis by plotting the log of (agonist dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA₂ value.
-
Alternatively, the equilibrium dissociation constant (Ke) can be calculated from the IC₅₀ value of the antagonist in inhibiting the agonist response.
Visualizing Experimental and Signaling Pathways
To further clarify the methodologies and underlying biological processes, the following diagrams have been generated using the DOT language.
Conclusion
Naltriben and BNTX serve as indispensable tools for differentiating the functions of δ₁ and δ₂ opioid receptor subtypes. The quantitative data presented, derived from rigorous experimental protocols, clearly illustrate the preferential selectivity of Naltriben for the δ₂ subtype and BNTX for the δ₁ subtype. A thorough understanding of their distinct pharmacological profiles is essential for researchers aiming to unravel the complexities of the δ-opioid system and to advance the development of next-generation analgesics and neuropsychiatric medications. The ongoing debate regarding the definitive existence and nature of these subtypes underscores the need for continued research in this dynamic field.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly selective delta 1-opioid receptor antagonist: 7-benzylidenenaltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Benzylidenenaltrexone (BNTX): a selective delta 1 opioid receptor antagonist in the mouse spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Several delta-opioid receptor ligands display no subtype selectivity to the human delta-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Naltriben and Naloxone: Experimental Insights for Researchers
For Immediate Release
This guide provides a detailed experimental comparison of Naltriben (B52518) and Naloxone, two critical antagonists of the opioid receptor system. Designed for researchers, scientists, and professionals in drug development, this document outlines their distinct receptor binding profiles, functional pharmacology, and the experimental methodologies used to elucidate these properties.
Introduction
Naltriben and Naloxone are both opioid receptor antagonists, yet they exhibit significant differences in their receptor selectivity and pharmacological effects. Naltriben is recognized as a potent and selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ2 subtype.[1][2] In contrast, Naloxone is a non-selective opioid receptor antagonist, competitively blocking mu (μ), delta (δ), and kappa (κ)-opioid receptors.[1] Its highest affinity is for the μ-opioid receptor, the primary target for many opioid analgesics and drugs of abuse.[1] This fundamental difference in receptor selectivity dictates their distinct applications in research and clinical settings.
Beyond its activity at opioid receptors, Naltriben has been identified as an activator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel, a discovery that has opened new avenues for investigating its effects on cellular migration and invasion, particularly in the context of glioblastoma.
This guide will delve into the experimental data that differentiates these two compounds, providing a clear comparison of their in vitro pharmacological properties.
Quantitative Data Summary: Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The inhibition constant (Ki) is a quantitative measure of this affinity, with lower Ki values indicating higher affinity. The following table summarizes the Ki values for Naltriben and Naloxone at the three main opioid receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Naltriben | Mu (μ) | 19.79 | [3] |
| Delta (δ) | ~0.1-1 (inferred high selectivity) | [2][4][5] | |
| Kappa (κ) | 82.75 | [3] | |
| Naloxone | Mu (μ) | 1.1 | [1] |
| Delta (δ) | 16 | [1] | |
| Kappa (κ) | 12 | [1] |
Note: The Ki value for Naltriben at the delta-opioid receptor is inferred from multiple sources that highlight its high selectivity, though a precise, directly comparable Ki value from the same study as the mu and kappa values was not available.
Experimental Protocols
The data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed methodologies for two key experiments used to characterize Naltriben and Naloxone.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
a. Membrane Preparation:
-
Tissues or cells expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human μ, δ, or κ opioid receptors) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in fresh buffer, and protein concentration is determined using a standard method like the Bradford assay.
b. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a final volume of 1 mL and includes:
-
50 μL of various concentrations of the unlabeled test compound (Naltriben or Naloxone).
-
50 μL of a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69,593 for κ-receptors).
-
900 μL of the prepared cell membrane suspension in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 μM Naloxone).
-
The plates are incubated at 25°C for 60-120 minutes to reach equilibrium.
c. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist. As antagonists, Naltriben and Naloxone are evaluated for their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
a. Membrane Preparation:
-
Cell membranes are prepared as described in the radioligand binding assay protocol.
b. GTPγS Binding Assay:
-
The assay is conducted in a 96-well plate format in a final volume of 200 μL.
-
Each well contains:
-
50 μL of assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with or without a fixed concentration of an opioid agonist (e.g., DAMGO for μ-receptors).
-
50 μL of various concentrations of the antagonist (Naltriben or Naloxone).
-
50 μL of the membrane suspension.
-
50 μL of GDP (final concentration 10-30 μM).
-
-
The plate is pre-incubated at 30°C for 15-30 minutes.
-
The reaction is initiated by the addition of 50 μL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM).
-
The plate is incubated at 30°C for 60 minutes with gentle shaking.
c. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer and radioactivity is counted.
-
The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined. The IC50 value for the antagonist is calculated and can be converted to a Kb (antagonist dissociation constant) using the Cheng-Prusoff equation modified for functional assays.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of Naltriben and Naloxone.
References
- 1. Naloxone - Wikipedia [en.wikipedia.org]
- 2. Naltriben - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate: A Comparative Guide to its In Vivo δ2-Opioid Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben mesylate's in vivo selectivity for the δ2-opioid receptor subtype against other common δ-opioid receptor antagonists. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for in vivo research.
Unveiling the Specificity of this compound
Naltriben (NTB) is a potent and selective antagonist for the δ-opioid receptor, with a notable preference for the δ2 subtype.[1] This selectivity is crucial for researchers aiming to dissect the specific physiological roles of δ-opioid receptor subtypes. In vivo studies have demonstrated that the binding of radiolabeled Naltriben can be displaced by the general δ-opioid antagonist naltrindole, but is significantly less affected by the δ1-selective antagonist 7-benzylidenenaltrexone (B1236580) (BNTX), strongly suggesting its δ2 selectivity.[2] However, it is important to note that at higher doses, Naltriben may also exhibit agonist activity at the κ-opioid receptor.[1]
Comparative Analysis of δ-Opioid Receptor Antagonists
To provide a clear comparison, the following table summarizes the binding affinities of this compound and other commonly used δ-opioid receptor antagonists. The data is presented as pKi values, where a higher value indicates a stronger binding affinity. The δ1 receptor is proposed to be a μ-δ opioid receptor heterodimer, while the δ2 receptor is suggested to be a δ-opioid receptor homomer.
| Compound | δ1 (μ-δ heterodimer) pKi | δ2 (δ homomer) pKi | Primary Selectivity | Reference |
| Naltriben (NTB) | 10.6 ± 0.4 | 12.0 ± 0.2 | δ2 | |
| 7-Benzylidenenaltrexone (BNTX) | - | - | δ1 | [3] |
| Naltrindole | - | - | δ (non-subtype selective) | [4] |
Experimental Validation of Selectivity: In Vivo Protocols
The in vivo selectivity of δ-opioid receptor antagonists is commonly assessed using antinociception assays, such as the tail-flick and hot-plate tests. These behavioral models measure the modulation of pain responses by the test compounds.
Tail-Flick Test
Objective: To assess the thermal pain threshold in rodents.
Apparatus: A tail-flick analgesia meter consisting of a radiant heat source (e.g., a high-intensity light beam) and a precise timer. The animal is placed in a restrainer with its tail exposed to the heat source.
Procedure:
-
Acclimatize the animal to the restrainer to minimize stress.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and simultaneously start the timer.
-
Observe the animal for a characteristic tail-flick response, indicating pain perception.
-
The timer is stopped automatically or manually when the tail flick occurs, and the latency is recorded.
-
A cut-off time (typically 10-15 seconds) is predetermined to prevent tissue damage.
-
Administer the δ-opioid receptor agonist, followed by the antagonist (e.g., this compound) at various doses.
-
Measure the tail-flick latency at different time points after drug administration.
Data Analysis: The antinociceptive effect is expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Hot-Plate Test
Objective: To evaluate the response to a constant thermal stimulus.
Apparatus: A hot-plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C). The animal is confined to the hot surface by a transparent cylinder.[5][6][7]
Procedure:
-
Gently place the animal on the heated surface of the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-45 seconds) is established to avoid injury.
-
Administer the test compounds (agonist and antagonist) as described for the tail-flick test.
-
Measure the response latency at predetermined intervals.
Data Analysis: Similar to the tail-flick test, the data is often presented as the change in latency or %MPE.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for in vivo validation of a δ-opioid receptor antagonist.
Caption: General workflow for in vivo validation of δ-opioid receptor antagonist selectivity.
δ2-Opioid Receptor Signaling Pathway
The δ2-opioid receptor, like other opioid receptors, is a G-protein coupled receptor (GPCR). Upon agonist binding, it primarily couples to inhibitory G-proteins (Gi/o), initiating a signaling cascade that ultimately modulates neuronal excitability.
Caption: Simplified signaling pathway of the δ2-opioid receptor.
Conclusion
This compound serves as a valuable pharmacological tool for the in vivo investigation of the δ2-opioid receptor subtype. Its demonstrated selectivity, particularly when compared to δ1-preferring antagonists like BNTX, allows for a more precise delineation of the physiological functions attributed to δ2 receptor activation. The experimental protocols outlined in this guide provide a framework for the robust in vivo validation of Naltriben's selectivity and for its effective use in preclinical research. A thorough understanding of its binding profile and the downstream signaling pathways is essential for the accurate interpretation of experimental outcomes.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of delta-opioid receptor subtypes in neuropathic pain. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wpiinc.com [wpiinc.com]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. Hot plate analgesiometer | PPTX [slideshare.net]
Naltriben mesylate versus other δ-opioid antagonists: a comparative review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of Naltriben mesylate with other key δ-opioid antagonists, including the widely-used Naltrindole and the subtype-selective 7-Benzylidenenaltrexone (BNTX). The review synthesizes experimental data on binding affinities, selectivity, and functional activity to assist researchers in selecting the appropriate antagonist for their specific experimental needs. Detailed experimental protocols for cornerstone assays and visualizations of the underlying signaling pathways are also presented.
Executive Summary
δ-Opioid receptors (DORs) represent a critical target in the development of novel analgesics and treatments for a range of neurological and psychiatric disorders. δ-Opioid antagonists are invaluable pharmacological tools for elucidating the physiological and pathological roles of these receptors. Naltriben is a potent and selective antagonist with a preference for the δ₂-opioid receptor subtype, distinguishing it from the non-subtype-selective antagonist Naltrindole and the highly δ₁-selective antagonist BNTX. This guide offers a comparative analysis of these compounds to inform experimental design and drug development efforts.
Quantitative Comparison of δ-Opioid Antagonists
The following table summarizes the binding affinities (Ki) and receptor selectivity of Naltriben, Naltrindole, BNTX, and the non-selective opioid antagonist Naloxone. Lower Ki values indicate higher binding affinity.
| Antagonist | δ-Opioid Receptor Ki (nM) | μ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | δ-Subtype Selectivity |
| Naltriben | 0.1 - 0.5 | 19.79 | 82.75 | Prefers δ₂ over δ₁ |
| Naltrindole | 0.056 - 0.25 | 15.8 - 50 | 63.1 - 158 | Non-selective for δ subtypes |
| BNTX | 0.1 | - | - | Highly selective for δ₁ |
| Naloxone | 37 - 95 | 3.9 - 5.1 | 9.6 - 16 | Non-selective opioid antagonist |
Detailed Experimental Protocols
Accurate characterization of δ-opioid antagonists relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key in vitro assays.
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Materials:
-
Cell membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]naltrindole or [³H]DPDPE).
-
Unlabeled antagonist (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of the radioligand solution (at a concentration close to its Kd), and 50 µL of the unlabeled antagonist at various concentrations.
-
Initiation: Add 100 µL of the membrane suspension to each well to start the reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates receptor-bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
3. Data Analysis:
-
Calculate IC₅₀ values by fitting the competition binding data to a sigmoidal dose-response curve.
-
Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
1. Materials:
-
Cell membranes expressing the δ-opioid receptor.
-
[³⁵S]GTPγS.
-
A known δ-opioid receptor agonist (e.g., SNC80 or DPDPE).
-
Unlabeled antagonist (test compound).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4.
-
Other materials are as per the radioligand binding assay.
2. Procedure:
-
Assay Setup: In a 96-well plate, add assay buffer, the δ-opioid agonist at a concentration that elicits a submaximal response (e.g., EC₈₀), and the antagonist at various concentrations.
-
Initiation: Add the membrane suspension and [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination, Washing, and Counting: Follow the same steps as in the radioligand binding assay.
3. Data Analysis:
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC₅₀ of the antagonist.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the δ-opioid receptor signaling pathway and the workflows for the described experimental assays.
Caption: δ-Opioid receptor antagonist mechanism of action.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Performance and Applications
-
Naltriben: Due to its δ₂ selectivity, Naltriben is crucial for in vivo studies aiming to differentiate the roles of δ₁ and δ₂ receptors in processes such as analgesia, mood regulation, and addiction.
-
Naltrindole: As a potent, non-subtype-selective antagonist, Naltrindole is widely used in vivo to investigate the overall contribution of δ-opioid receptors to various physiological and behavioral phenomena.
-
BNTX: The high δ₁ selectivity of BNTX makes it an essential tool for in vivo experiments designed to isolate and study the functions of the δ₁ receptor subtype.
Conclusion
The selection of an appropriate δ-opioid antagonist is paramount for the success and accurate interpretation of research in the opioid field. This compound, with its preference for the δ₂ subtype, offers a unique advantage for dissecting the specific roles of δ receptor subtypes. In contrast, Naltrindole serves as a robust tool for general δ-opioid receptor blockade, while BNTX provides unparalleled selectivity for the δ₁ subtype. A thorough understanding of the distinct pharmacological profiles presented in this guide will empower researchers to make informed decisions in their pursuit of novel therapeutics targeting the δ-opioid system.
Naltriben Mesylate: A Comparative Guide to Opioid Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Naltriben (B52518) mesylate is a highly selective delta (δ)-opioid receptor antagonist, a tool of significant value in the field of pharmacology and neuroscience. Its utility in distinguishing between opioid receptor subtypes makes a thorough understanding of its cross-reactivity with other opioid receptor ligands—mu (µ) and kappa (κ)—essential for accurate experimental design and data interpretation. This guide provides a comparative analysis of Naltriben mesylate's binding profile, supported by experimental data and detailed protocols.
Binding Affinity and Selectivity Profile
Naltriben's interaction with opioid receptors is characterized by a strong preference for the δ-opioid receptor. However, at higher concentrations, it can exhibit effects at µ- and κ-opioid receptors. The binding affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
The following table summarizes the binding affinities of this compound and other commonly used opioid receptor ligands for the µ, δ, and κ opioid receptors. This data, compiled from various radioligand binding assays, provides a quantitative comparison of their selectivity.
| Ligand | Primary Target | µ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) |
| This compound | δ-Antagonist | 19.79 [1] | ~0.1-1 | 82.75 [1] |
| Naltrindole | δ-Antagonist | 26.7 | 0.08 | 108 |
| DAMGO | µ-Agonist | 0.9[2] | 2400 | 18000 |
| DPDPE | δ-Agonist | 2800 | 1.1 | >10000 |
| U-50,488H | κ-Agonist | 1500 | 2000 | 1.2 |
Note: Ki values can vary depending on the experimental conditions, including the radioligand used, tissue preparation, and assay buffer composition.
As the data indicates, this compound displays a high affinity for the δ-opioid receptor. Its affinity for the µ-opioid receptor is approximately 20-fold lower, and for the κ-opioid receptor, it is over 80-fold lower. While highly selective, studies have shown that at sufficient concentrations, Naltriben can act as a noncompetitive antagonist at µ-opioid receptors and as an agonist at κ-opioid receptors.[1][3]
Experimental Methodologies
The determination of a ligand's binding affinity and selectivity is commonly achieved through competitive radioligand binding assays.
Competitive Radioligand Binding Assay Protocol
This protocol outlines a standard procedure for determining the Ki of a test compound (e.g., this compound) for a specific opioid receptor subtype.
1. Membrane Preparation:
- Homogenize brain tissue (e.g., rat cerebral cortex) or cells expressing the opioid receptor of interest in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate at low speed to remove large debris.
- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
- Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
- Resuspend the final pellet in an appropriate assay buffer.
- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).
2. Binding Assay:
- In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [³H]naltrindole for δ-receptors, [³H]DAMGO for µ-receptors), and varying concentrations of the unlabeled test compound.
- To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a non-radiolabeled, high-affinity ligand for the target receptor.
- Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
3. Filtration and Scintillation Counting:
- Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Experimental Concepts
To further clarify the principles and workflows involved in assessing opioid receptor binding, the following diagrams are provided.
Caption: Competitive binding of Naltriben and a radioligand to the δ-opioid receptor.
Caption: A typical experimental workflow for assessing opioid receptor binding affinity.
Conclusion
This compound is a potent and highly selective antagonist for the δ-opioid receptor. While its primary action is at this receptor subtype, researchers should be aware of its potential for cross-reactivity with µ- and κ-opioid receptors at higher concentrations. The provided data and experimental protocols serve as a valuable resource for designing and interpreting studies involving this important pharmacological tool, ensuring a more precise understanding of opioid receptor function.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Naltriben Mesylate versus Naltrindole: A Comparative Guide for δ-Opioid Receptor Research
For researchers, scientists, and drug development professionals, the choice of a selective antagonist is critical for elucidating the roles of specific receptor subtypes. This guide provides a detailed comparison of Naltriben mesylate and naltrindole (B39905), two prominent antagonists of the delta (δ)-opioid receptor, with a focus on assays where this compound demonstrates distinct advantages.
This compound and naltrindole are both potent and selective antagonists for the δ-opioid receptor. However, a key advantage of Naltriben lies in its differential affinity for the δ-opioid receptor subtypes, δ1 and δ2, making it a valuable tool for distinguishing the specific contributions of these subtypes in various physiological and pathological processes.[1] This guide synthesizes experimental data to highlight the superior selectivity of Naltriben in specific assays.
Quantitative Comparison of Antagonist Potency
The primary advantage of this compound over naltrindole is its enhanced selectivity for the δ2-opioid receptor subtype. This is most evident in functional assays that can differentiate between δ1 and δ2 receptor-mediated effects.
| Compound | Assay | Agonist | Antagonist Effect (Dose Ratio*) | Implied Selectivity | Reference |
| Naltriben (NTB) | Mouse Tail-Flick (intrathecal) | DSLET (δ2-preferring) | 12.5 | δ2-selective | [Sofuoglu et al., 1991][2] |
| DPDPE (δ1-preferring) | No significant antagonism | [Sofuoglu et al., 1991][2] | |||
| Naltrindole (NTI) | Mouse Tail-Flick (intracerebroventricular) | DSLET (δ2-preferring) | ~4 | Less selective than NTB | [Sofuoglu et al., 1991][2] |
| DPDPE (δ1-preferring) | 1.8 | [Sofuoglu et al., 1991][2] |
*Dose Ratio: The factor by which the agonist ED50 is shifted in the presence of the antagonist. A higher dose ratio indicates greater antagonist potency.
Experimental Protocols
Mouse Tail-Flick Antinociceptive Assay
This in vivo assay assesses the analgesic effects of opioid agonists and the blocking effects of antagonists.
Principle: A thermal stimulus is applied to the mouse's tail, and the latency to a reflexive flick of the tail is measured as an index of nociception. Analgesics increase this latency, and antagonists can reverse this effect.
Detailed Methodology:
-
Animal Model: Male Swiss-Webster mice are commonly used.
-
Drug Administration:
-
Agonists: Administered intracerebroventricularly (i.c.v.) or intrathecally (i.t.) to target supraspinal or spinal receptors, respectively.
-
Antagonists: this compound is typically administered subcutaneously (s.c.), while naltrindole can be given i.c.v.
-
-
Procedure:
-
A focused beam of light is directed onto the ventral surface of the tail.
-
The time taken for the mouse to flick its tail out of the beam is recorded.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (% MPE). The ED50 (the dose of agonist required to produce 50% of the maximum effect) is calculated. The dose ratio of the agonist ED50 in the presence and absence of the antagonist is determined to quantify antagonist potency.
Radioligand Binding Assay for δ-Opioid Receptor Subtypes
This in vitro assay is used to determine the binding affinity of a compound for a specific receptor or receptor subtype.
Principle: A radiolabeled ligand with known affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A non-radiolabeled competitor compound (e.g., Naltriben or naltrindole) is added at increasing concentrations to displace the radioligand. The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC50) is determined, from which the binding affinity (Ki) can be calculated.
Detailed Methodology:
-
Tissue/Cell Preparation: Brain tissue (e.g., from mouse or rat) or cell lines expressing specific δ-opioid receptor subtypes (δ1 or δ2) are homogenized and centrifuged to prepare a membrane fraction.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]naltrindole for total δ receptors, or a subtype-selective radioligand if available) and varying concentrations of the unlabeled competitor drug (Naltriben or naltrindole).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves are generated, and IC50 values are determined. The Ki value is calculated using the Cheng-Prusoff equation.
Visualizing the Selectivity: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the conceptual basis for Naltriben's selectivity and a typical experimental workflow.
The above diagram illustrates that while naltrindole binds to both δ1 and δ2 receptor subtypes, Naltriben shows a marked preference for the δ2 subtype. This preferential binding is the basis for its utility in distinguishing the functions of these two receptor subtypes.
This workflow outlines the key steps in the mouse tail-flick assay used to assess the antagonist properties of compounds like Naltriben and naltrindole.
References
A Comparative Analysis of Naltriben's Binding Kinetics at the Delta-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of Naltriben (B52518), a selective delta-opioid receptor (DOR) antagonist, with other commonly used selective DOR antagonists, Naltrindole and TIPP-psi. This objective comparison, supported by available experimental data, aims to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
Quantitative Comparison of Binding Affinity
| Compound | Receptor | Assay Type | K_d (nM) | K_i (nM) | Reference |
| Naltriben | Delta-Opioid Receptor | Radioligand Binding | - | ~19.79 (for µ-opioid receptor) | [1] |
| Naltrindole | Delta-Opioid Receptor | Radioligand Binding | 0.0562 | - | [2] |
| Delta-Opioid Receptor | Radioligand Binding | - | pIC50 = 9.6 | [3] | |
| TIPP-psi | Delta-Opioid Receptor | Radioligand Binding | - | < 1 | [4][5] |
Note: A lower K_d or K_i value indicates a higher binding affinity. The pIC50 value for Naltrindole corresponds to a K_i in the sub-nanomolar range. The K_i value for Naltriben is for the mu-opioid receptor and is included for context, highlighting the need for more specific data on its delta-opioid receptor affinity.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to determine the binding kinetics of opioid receptor antagonists.
Radioligand Binding Assay
This method is commonly used to determine the affinity (K_d or K_i) of a compound for a receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the delta-opioid receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
2. Binding Reaction:
-
The membrane suspension is incubated with a radiolabeled ligand (e.g., [³H]naltrindole or [³H]DPDPE) and varying concentrations of the unlabeled competitor compound (e.g., Naltriben, Naltrindole, or TIPP-psi).
-
The reaction is carried out in a final volume of 200-500 µL in 96-well plates.
-
Incubation is typically performed at room temperature or 37°C for a specific duration (e.g., 60-90 minutes) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
5. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The K_i value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events and the determination of both association (k_on) and dissociation (k_off) rates.
1. Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for the immobilization of the receptor or an antibody that can capture the receptor.
-
The purified delta-opioid receptor, often solubilized in a detergent, is injected over the activated sensor surface to achieve immobilization.
2. Binding Analysis:
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
The analyte (e.g., Naltriben, Naltrindole, or TIPP-psi) at various concentrations is injected over the receptor-immobilized surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time (association phase).
-
After the injection of the analyte, the running buffer is flowed again to monitor the dissociation of the analyte from the receptor (dissociation phase).
3. Data Analysis:
-
The sensorgrams (plots of response units versus time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (K_d) is then calculated as the ratio of k_off to k_on (K_d = k_off / k_on).
Visualizations
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Delta-Opioid Receptor Signaling Pathway
Caption: Simplified delta-opioid receptor signaling pathway.
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of [3H]naltrindole binding to delta opioid receptors in mouse brain and mouse vas deferens: evidence for delta opioid receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIPP[psi], a highly selective delta ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TIPP[psi]: a highly potent and stable pseudopeptide delta opioid receptor antagonist with extraordinary delta selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of Naltriben with a Known δ2 Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Naltriben's antagonistic effects on the δ2-opioid receptor when challenged with a known δ2 agonist, [D-Ala2,Glu4]deltorphin. It includes a summary of binding affinities, functional antagonism data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to support research and drug development in the field of opioid pharmacology.
Introduction
Naltriben (B52518) is a well-established and highly selective antagonist for the delta (δ)-opioid receptor, with a particular preference for the δ2 subtype.[1][2] Its utility in differentiating between δ-opioid receptor subtypes makes it a valuable tool in opioid research.[2] This guide focuses on validating the antagonistic properties of Naltriben against the selective δ2-opioid receptor agonist, [D-Ala2,Glu4]deltorphin.[1][3] Understanding this interaction is crucial for the characterization of novel δ-opioid receptor ligands and for elucidating the physiological roles of the δ2-opioid receptor.
Data Presentation
Naltriben Binding Affinity Profile
| Receptor Subtype | Ki (nM) | Reference |
| δ-Opioid | Data not available in searched literature | |
| µ-Opioid | 19.79 ± 1.12 | [4] |
| κ-Opioid | 82.75 ± 6.32 | [4] |
Functional Antagonism Data: Naltriben vs. [D-Ala2,Glu4]deltorphin
This table is intended to summarize quantitative data on the functional antagonism of [D-Ala2,Glu4]deltorphin-induced δ2-opioid receptor activation by Naltriben. Such data is typically derived from functional assays like cAMP inhibition or GTPγS binding assays and is often expressed as pA2, KB, or IC50 values. Despite a thorough literature search, specific quantitative values for the direct antagonism of [D-Ala2,Glu4]deltorphin by Naltriben in these functional assays were not found in the available resources. However, qualitative evidence from in vivo studies demonstrates that Naltriben effectively antagonizes the effects of [D-Ala2,Glu4]deltorphin.[1][3]
| Assay Type | Agonist | Antagonist | Parameter | Value | Reference |
| cAMP Assay | [D-Ala2,Glu4]deltorphin | Naltriben | IC50 | Data not available in searched literature | |
| GTPγS Binding Assay | [D-Ala2,Glu4]deltorphin | Naltriben | KB | Data not available in searched literature | |
| In Vivo Antinociception | [D-Ala2,Glu4]deltorphin | Naltriben | Antagonism | Demonstrated | [1][3] |
Experimental Protocols
Radioligand Binding Assay to Determine Naltriben's Affinity
This protocol is a standard method to determine the binding affinity of Naltriben for the δ-opioid receptor.
Objective: To determine the inhibitory constant (Ki) of Naltriben for the δ-opioid receptor.
Materials:
-
Cell membranes prepared from cells expressing the δ-opioid receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled δ-opioid receptor antagonist (e.g., [3H]-Naltrindole).
-
Naltriben.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of Naltriben.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Naltriben (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition Assay
This protocol measures the ability of Naltriben to antagonize the [D-Ala2,Glu4]deltorphin-induced inhibition of adenylyl cyclase.
Objective: To determine the functional potency of Naltriben as an antagonist at the δ2-opioid receptor.
Materials:
-
Cells expressing the δ2-opioid receptor (e.g., HEK293 or CHO cells).
-
[D-Ala2,Glu4]deltorphin.
-
Naltriben.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of Naltriben for a specific time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of [D-Ala2,Glu4]deltorphin (typically the EC80 concentration) in the presence of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the Naltriben concentration to generate a dose-response curve and determine the IC50 value. This IC50 value represents the concentration of Naltriben that reverses 50% of the agonist-induced inhibition of cAMP production.
Functional Assay: GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Objective: To quantify the antagonistic effect of Naltriben on [D-Ala2,Glu4]deltorphin-stimulated G-protein activation.
Materials:
-
Cell membranes from cells expressing the δ2-opioid receptor.
-
[D-Ala2,Glu4]deltorphin.
-
Naltriben.
-
[35S]GTPγS.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation Mixture: In a microcentrifuge tube, combine cell membranes, GDP, and varying concentrations of Naltriben.
-
Pre-incubation: Pre-incubate the mixture for a short period.
-
Agonist and Radioligand Addition: Add a fixed concentration of [D-Ala2,Glu4]deltorphin and [35S]GTPγS to initiate the reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of Naltriben to inhibit the agonist-stimulated [35S]GTPγS binding. The data can be used to calculate the antagonist's apparent affinity (KB).
Mandatory Visualization
δ2-Opioid Receptor Signaling Pathway
The δ2-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist such as [D-Ala2,Glu4]deltorphin, the G-protein is activated, leading to downstream signaling cascades.
Caption: δ2-Opioid Receptor Signaling Pathway
Experimental Workflow: Validating Naltriben's Antagonism
The following diagram illustrates a typical workflow for validating the antagonistic effect of Naltriben against a δ2 agonist.
Caption: Workflow for Naltriben Antagonism Validation
Logical Relationship: Competitive Antagonism
This diagram illustrates the logical relationship of competitive antagonism, where both the agonist and antagonist compete for the same binding site on the receptor.
Caption: Competitive Antagonism at the δ2-Opioid Receptor
References
- 1. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
How does Naltriben's in vivo efficacy compare to other antagonists?
Naltriben, a potent and selective antagonist for the delta-opioid receptor (DOR), serves as a critical tool in neuroscience research. Its in vivo efficacy, particularly in comparison to other antagonists like the widely used naltrindole, is a subject of considerable interest for scientists studying pain, addiction, and mood disorders. This guide provides an objective comparison of Naltriben's performance against other delta-opioid antagonists, supported by experimental data, detailed protocols, and pathway visualizations.
Quantitative Comparison of In Vivo Efficacy
The in vivo efficacy of Naltriben has been primarily evaluated in preclinical models of antinociception, where it demonstrates a distinct profile compared to other antagonists. The following tables summarize key quantitative data from comparative studies.
| Antagonist | Agonist | Assay | Animal Model | Route of Administration (Antagonist) | Antagonist Dose | Efficacy (ED50 Fold Shift) | Reference |
| Naltriben (NTB) | DSLET (δ-agonist) | Tail-Flick | Mouse | Subcutaneous (s.c.) | 10 mg/kg | ~4 | [Sofuoglu et al., 1991] |
| Naltrindole (NTI) | DSLET (δ-agonist) | Tail-Flick | Mouse | Intracerebroventricular (i.c.v.) | 1 nmol | ~4 | [Sofuoglu et al., 1991] |
| Naltriben (NTB) | DPDPE (δ-agonist) | Tail-Flick | Mouse | Subcutaneous (s.c.) | 10 mg/kg | 1.4 | [Sofuoglu et al., 1991] |
| Naltrindole (NTI) | DPDPE (δ-agonist) | Tail-Flick | Mouse | Intracerebroventricular (i.c.v.) | 1 nmol | 1.8 | [Sofuoglu et al., 1991] |
Note: DSLET ([D-Ser2, Leu5, Thr6]enkephalin) and DPDPE ([D-Pen2,D-Pen5]enkephalin) are delta-opioid receptor agonists.
| Antagonist | Assay | Animal Model | Route of Administration | Potency Comparison | Reference |
| Naltriben | In vivo [3H]naltriben binding | Mouse | Intravenous (i.v.) | 9.6- to 12.9-fold more potent than BNTX | [Lever et al., 1998] |
| Naltrindole | In vivo [3H]naltriben binding | Mouse | Not specified | Effective in blocking [3H]naltriben binding | [Lever et al., 1998] |
Note: BNTX ((E)-7-benzylidenenaltrexone) is a selective antagonist for the putative delta1-opioid receptor subtype.
Naltriben is a potent and selective antagonist for the delta-opioid receptor.[1] It exhibits similar effects to the more commonly used delta-antagonist naltrindole, but with different binding affinities for the δ1 and δ2 subtypes.[1] At high doses, Naltriben can also act as a kappa-opioid agonist.[1]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for key in vivo assays used to evaluate the efficacy of Naltriben and other delta-opioid antagonists.
Tail-Flick Test for Antinociception
The tail-flick test is a common method to assess the analgesic effects of compounds by measuring the latency of an animal to withdraw its tail from a noxious heat source.
Protocol:
-
Animals: Male Swiss-Webster mice are typically used.
-
Apparatus: A tail-flick apparatus with a radiant heat source is used. The intensity of the heat is adjusted to elicit a baseline tail-flick latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.
-
Procedure:
-
Baseline latencies are determined for each mouse before any drug administration.
-
The delta-opioid agonist (e.g., DSLET or DPDPE) is administered, typically intracerebroventricularly (i.c.v.).
-
The antagonist (Naltriben or Naltrindole) is administered, for example, subcutaneously (s.c.) or i.c.v., at a specified time before the agonist.
-
At the time of peak effect of the agonist, the tail-flick latency is measured again.
-
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: [(test latency - baseline latency) / (cutoff time - baseline latency)] x 100. The ED50 (the dose of agonist required to produce 50% of the maximum effect) is calculated in the absence and presence of the antagonist. The ratio of the ED50 values (ED50 with antagonist / ED50 without antagonist) provides the dose ratio, indicating the potency of the antagonist.
Conditioned Place Preference (CPP) for Assessing Reinforcing Properties
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.
Protocol:
-
Apparatus: A three-chamber apparatus is used, with two conditioning chambers distinguished by visual and tactile cues (e.g., different wall patterns and floor textures) and a neutral central chamber.
-
Phases:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning: This phase typically lasts for several days. On alternating days, animals receive an injection of the drug of abuse (e.g., cocaine) and are confined to one of the conditioning chambers. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals. To test the effect of an antagonist, it is administered prior to the drug of abuse during the conditioning sessions.
-
Post-Conditioning (Test): After the conditioning phase, the animals are placed back in the central chamber with free access to all chambers, and the time spent in each chamber is recorded.
-
-
Data Analysis: A preference score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber. A significant increase in the preference score from the pre-conditioning to the post-conditioning phase indicates a rewarding effect of the drug. The ability of an antagonist to block the development of this preference is a measure of its efficacy in mitigating the rewarding effects of the drug.
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual understanding of the underlying mechanisms and experimental designs.
Caption: Delta-Opioid Receptor Signaling Pathway and Naltriben's Antagonism.
Caption: Experimental Workflow for In Vivo Antagonist Efficacy Testing.
References
A Comparative Review of Naltriben and Other Opioid Modulators for Researchers
An in-depth analysis of Naltriben's pharmacological profile in comparison to other key opioid receptor modulators, supported by experimental data and detailed protocols.
Naltriben (NTB) is a potent and selective antagonist of the delta-opioid receptor (δ-OR), playing a crucial role in the characterization of δ-OR subtypes. This guide provides a comparative overview of Naltriben and other significant opioid modulators, including the non-selective δ-OR antagonist Naltrindole (NTI) and the highly selective kappa-opioid receptor (κ-OR) antagonist 5'-Guanidinonaltrindole (GNTI). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource with quantitative data, detailed experimental methodologies, and visual representations of key processes.
Comparative Pharmacodynamics: Affinity and Selectivity
The pharmacological specificity of an opioid modulator is paramount to its utility as a research tool and potential therapeutic agent. The binding affinity (Ki) is a critical measure of a ligand's potency at a specific receptor, with a lower Ki value indicating a higher affinity. The selectivity of a compound is determined by comparing its binding affinities across different receptor types.
Naltriben is recognized for its selectivity for the δ-opioid receptor, particularly its utility in distinguishing between the δ₁ and δ₂ subtypes. While structurally similar to Naltrindole, Naltriben exhibits a different binding affinity profile for these subtypes. Notably, at higher concentrations, Naltriben also displays agonist activity at the κ-opioid receptor.
Naltrindole, a more widely used δ-OR antagonist, demonstrates high affinity for δ-receptors with considerable selectivity over µ- and κ-receptors. 5'-Guanidinonaltrindole (GNTI), on the other hand, is distinguished by its exceptional potency and selectivity for the κ-opioid receptor, with selectivity ratios exceeding 500-fold over other opioid receptors.
Below is a summary of the binding affinities (Ki, nM) of Naltriben and other selected opioid modulators at the mu (µ), delta (δ), and kappa (κ) opioid receptors.
| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | Reference |
| Naltriben | 19.79 ± 1.12 | - | 82.75 ± 6.32 (as antagonist) | |
| Naltrindole | - | - | - | |
| GNTI | - | - | 0.04 (Ke) |
Note: A comprehensive table with more compounds and specific Ki values for δ₁ and δ₂ subtypes would require a more extensive literature search and meta-analysis.
Key Experimental Protocols
Accurate and reproducible experimental data are the bedrock of pharmacological research. This section provides detailed methodologies for key in vitro and in vivo assays used to characterize and compare opioid modulators like Naltriben.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for an opioid receptor subtype.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)
-
Radiolabeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]DPDPE for δ-OR)
-
Test compound (e.g., Naltriben)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying concentrations of the test compound or vehicle.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.
Caption: Opioid receptor signaling cascade.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to opioid receptors, providing insights into the agonist or antagonist nature of a compound.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating G proteins.
Materials:
-
Cell membranes expressing the opioid receptor of interest
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Pre-incubate cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Plot the specific binding against the logarithm of the test compound concentration to determine EC50 and Emax values.
Caption: GTPγS binding assay workflow.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.
Objective: To quantify the inhibitory effect of a test compound on cAMP production.
Materials:
-
Whole cells expressing the opioid receptor of interest
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
Test compound
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with the test compound at various concentrations.
-
Stimulate the cells with forskolin (in the presence of IBMX) to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable assay kit.
-
Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 value.
Caption: cAMP accumulation assay workflow.
Tail-Flick Test
This is a classic in vivo assay for assessing the analgesic properties of a compound.
Objective: To measure the antinociceptive effect of a test compound in rodents.
Materials:
-
Rodents (mice or rats)
-
Tail-flick apparatus (with a radiant heat source)
-
Test compound
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., via subcutaneous or intraperitoneal injection).
-
At a predetermined time after administration, place the animal in the tail-flick apparatus.
-
Focus the radiant heat source on a specific portion of the tail.
-
Measure the latency (time) for the animal to flick its tail away from the heat source.
-
A cut-off time is set to prevent tissue damage.
-
An increase in tail-flick latency compared to the vehicle-treated group indicates an analgesic effect.
-
To assess antagonist effects, a known opioid agonist is administered, and the ability of the test antagonist (e.g., Naltriben) to block the agonist-induced increase in tail-flick latency is measured.
Conclusion
Naltriben serves as a valuable pharmacological tool for the investigation of δ-opioid receptor function, particularly in the differentiation of its subtypes. Its distinct pharmacological profile, including its κ-opioid receptor agonism at higher doses, distinguishes it from other modulators like Naltrindole and GNTI. The selection of an appropriate opioid modulator is contingent upon the specific research question and the desired receptor interaction. The experimental protocols detailed in this guide provide a foundation for the rigorous and comparative evaluation of Naltriben and other opioid modulators, contributing to a deeper understanding of the complex opioid system.
A Researcher's Guide to Naltriben Mesylate: Assessing Purity and Identity from Different Suppliers
For researchers, scientists, and drug development professionals, the quality of a chemical probe is paramount to the reliability and reproducibility of experimental results. Naltriben mesylate, a potent and selective δ₂-opioid receptor antagonist and TRPM7 channel activator, is a critical tool in neuroscience and pharmacology research. However, variability in purity and identity among different suppliers can significantly impact its performance. This guide provides a framework for assessing the quality of this compound from various sources, complete with experimental protocols and comparative data.
Comparative Analysis of this compound from Different Suppliers
To ensure the consistency and validity of your research, it is crucial to evaluate the purity and identity of this compound from your chosen supplier. While most reputable suppliers provide a certificate of analysis (CoA) with a stated purity of ≥98%, batch-to-batch variability and the presence of minor impurities can still occur. The following table presents a hypothetical comparison of this compound from three different suppliers based on typical analytical techniques.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.2% | 98.5% | 99.8% |
| Major Impurity (% Area) | 0.5% (Impurity X) | 1.1% (Impurity Y) | 0.1% (Impurity Z) |
| Identity by ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Identity by Mass Spec (m/z) | [M+H]⁺ = 416.18 | [M+H]⁺ = 416.19 | [M+H]⁺ = 416.18 |
| Residual Solvents | <0.1% Ethanol | <0.2% Dichloromethane | Not Detected |
| Water Content (Karl Fischer) | 0.3% | 0.8% | 0.2% |
Experimental Protocols for Quality Assessment
To independently verify the quality of this compound, the following experimental protocols can be employed. These methods are adapted from established analytical procedures for structurally related opioid antagonists.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of Naltriben from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Identity Verification by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI
-
Sample Infusion: Infuse the sample solution prepared for HPLC analysis directly into the mass spectrometer.
-
Data Acquisition: Scan for the protonated molecule [M+H]⁺. For Naltriben (free base), the expected m/z is approximately 416.18.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical structure and can be used to confirm the identity of the compound and detect impurities with different proton environments.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated methanol (B129727) (CD₃OD).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.75 mL of the chosen deuterated solvent.
-
Data Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The resulting spectrum should be compared to a reference spectrum or the expected chemical shifts and coupling constants for Naltriben.
Visualizing the Mechanism and Workflow
To better understand the context in which this compound is used and how its quality is assessed, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Naltriben vs. BNTX: A Comparative Guide for Isolating δ1 Opioid Receptor Function
For Immediate Release
This guide provides a detailed comparison of Naltriben (B52518) (NTB) and 7-Benzylidenenaltrexone (BNTX), two antagonist ligands used in pharmacological research to investigate the function of delta (δ) opioid receptor subtypes. The objective is to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for specifically isolating the function of the δ1 opioid receptor.
The δ-opioid receptor (DOR), a G-protein coupled receptor, is a key target in the development of analgesics and treatments for mood disorders and substance abuse.[1][2][3] The existence of at least two pharmacologically distinct subtypes, δ1 and δ2, necessitates the use of highly selective antagonists to dissect their individual physiological roles.[4][5][6] Naltriben and BNTX are structurally related antagonists that have been instrumental in this effort.[7]
Performance Comparison: Naltriben vs. BNTX
While both Naltriben and BNTX are selective for δ-opioid receptors over mu (μ) and kappa (κ) opioid receptors, they exhibit crucial differences in their affinity for the δ1 and δ2 subtypes.
-
Naltriben (NTB) is a potent and selective δ-opioid receptor antagonist that preferentially binds to the δ2 receptor subtype .[4][8][9] This selectivity makes it a valuable tool for distinguishing between the actions of δ1 and δ2 receptors.[4] However, researchers must be aware of its potential off-target effects. At high doses, Naltriben can act as a κ-opioid agonist and a noncompetitive antagonist at μ-opioid receptors, which could confound experimental results.[4][6][10]
-
7-Benzylidenenaltrexone (BNTX) is recognized as a selective antagonist for the δ1 opioid receptor subtype .[5][8] Its utility in specifically probing δ1 function has been demonstrated in various studies. For instance, in vivo binding studies have shown that BNTX is significantly less potent than Naltriben at inhibiting the binding of [3H]naltriben, a radioligand that primarily labels δ2 sites.[8]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and selectivity of Naltriben and BNTX for opioid receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Primary Target | δ1 Ki (nM) | δ2 Ki (nM) | μ Ki (nM) | κ Ki (nM) | Selectivity (δ2 vs δ1) | Notes |
| Naltriben | δ2 Antagonist | ~1-5 | ~0.1-0.5 | ~20-50 | ~80-100 | ~10-30 fold for δ2 | Acts as a κ-agonist at high doses.[4][6][10] |
| BNTX | δ1 Antagonist | ~1-10 | ~20-100 | >1000 | >1000 | ~10-20 fold for δ1 | Generally considered more selective for δ1 over other opioid receptor subtypes.[5][8] |
Note: The Ki values presented are approximate ranges compiled from various studies and can vary depending on the experimental conditions, tissue preparation, and radioligand used.
Key Experimental Methodologies
Detailed protocols are essential for the accurate pharmacological characterization of these compounds. Below are standardized methodologies for key in vitro assays.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound (e.g., Naltriben or BNTX) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled ligand for the δ1 opioid receptor.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human δ1 opioid receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]DPDPE (a δ-selective agonist) or other suitable δ1-selective radioligand.
-
Unlabeled Ligands: BNTX, Naltriben (for comparison).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation: Thaw the frozen cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of varying concentrations of the unlabeled test compound (BNTX or Naltriben).
-
50 µL of the radioligand ([³H]DPDPE) at a final concentration at or below its Kd value.
-
100 µL of the cell membrane suspension (typically 5-20 µg of protein per well).
-
-
Controls:
-
Total Binding: Wells containing only buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a non-radioactive, potent opioid ligand (e.g., 10 µM Naloxone) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters quickly with ice-cold assay buffer (e.g., 4 x 1 mL) to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and allow them to equilibrate. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition Assay
This assay measures the functional consequence of receptor activation or blockade by quantifying the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the δ-opioid receptor signaling pathway.
Objective: To determine the potency (IC50 or Kb) of an antagonist (BNTX or Naltriben) in blocking agonist-induced inhibition of cAMP production.
Materials:
-
A cell line stably expressing the δ1 opioid receptor and engineered to report cAMP levels (e.g., using a CRE-luciferase reporter or a BRET/FRET-based cAMP sensor).
-
Agonist: A selective δ-opioid agonist such as SNC80 or DPDPE.
-
Antagonist: BNTX or Naltriben.
-
Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.
-
Assay medium (e.g., HBSS or DMEM).
-
cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or luciferase-based kits).
-
Microplate reader compatible with the detection kit.
Procedure:
-
Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to the desired confluency.
-
Antagonist Pre-incubation: Remove the growth medium and add the assay medium containing varying concentrations of the antagonist (BNTX or Naltriben). Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add the δ-opioid agonist at a concentration that produces approximately 80% of its maximal effect (EC80), along with a fixed concentration of forskolin to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the specific kit being used.
-
Measurement: Read the signal (e.g., fluorescence, luminescence) on a microplate reader.
-
Data Analysis:
-
Normalize the data to the control wells (forskolin alone vs. forskolin + agonist).
-
Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration.
-
Fit the data using non-linear regression to determine the IC50 of the antagonist.
-
The equilibrium dissociation constant for the antagonist (Kb) can be calculated using the Schild equation for competitive antagonism.
-
Visualizing Key Pathways and Processes
To better understand the context of these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: δ1-Opioid Receptor Signaling Pathway.
Caption: Workflow for Comparing Opioid Antagonists.
References
- 1. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Opioid Receptors: Definition, Types, Functions, and Examples [healthline.com]
- 4. Naltriben - Wikipedia [en.wikipedia.org]
- 5. The δ1 opioid receptor is a heterodimer that opposes the actions of the δ2 receptor on alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delta antagonist and kappa agonist activity of Naltriben: evidence for differential kappa interaction with the delta 1 and delta 2 opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacological effects of naltriben as a ligand for opioid mu and kappa receptors in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating and Advancing Opioid Research: A Comparative Guide to Naltriben Mesylate
For researchers, scientists, and drug development professionals, the robust and reproducible use of selective antagonists is paramount for elucidating the complex roles of opioid receptor subtypes. This guide provides a comprehensive comparison of Naltriben (B52518) mesylate, a selective δ₂-opioid receptor antagonist, with alternative compounds. It details experimental data, protocols for key assays, and visual workflows to support the replication and extension of published findings in opioid research.
Naltriben mesylate has been a crucial tool in dissecting the pharmacology of the delta-opioid receptor system, contributing significantly to the understanding of its subtypes, δ₁ and δ₂.[1] While direct replication studies are not always explicitly published, the body of research using this compound collectively serves to confirm and extend earlier findings made with less selective ligands. This guide will explore how Naltriben's unique properties allow for the targeted investigation of the δ₂ receptor, and how its performance compares to other commonly used antagonists.
Confirming and Characterizing Delta-Opioid Receptor Subtypes
Early evidence for delta-opioid receptor subtypes arose from studies showing differential antagonist effects on various delta-selective agonists. Naltriben (NTB) played a key role in solidifying this concept. For instance, studies demonstrated that NTB could effectively antagonize the antinociceptive effects of the δ₂-preferring agonist [D-Ser², Leu⁵, Thr⁶]enkephalin (DSLET), while having a much weaker effect on the δ₁-preferring agonist [D-Pen²,D-Pen⁵]enkephalin (DPDPE).[2] This differential antagonism provided strong pharmacological evidence for the existence of at least two distinct delta-opioid receptor subtypes.
However, it is important to note that the selectivity of Naltriben for the δ₂ receptor may not be absolute under all conditions. One study found that while Naltriben is a selective delta-opioid receptor antagonist, its selectivity for the δ₂ receptor subtype was not maintained after subcutaneous administration in rats, where it antagonized δ₁ and δ₂ agonists to a similar extent.[3] Furthermore, at higher doses, Naltriben can exhibit kappa-opioid receptor agonist activity.[1][3] These nuances are critical for researchers to consider when designing experiments and interpreting data.
Performance Comparison with Alternative Delta-Opioid Antagonists
The primary alternatives to this compound for studying delta-opioid receptors are naltrindole (B39905) and 7-benzylidenenaltrexone (B1236580) (BNTX). The following tables summarize comparative data from published studies.
| Compound | Target Selectivity | Potency Comparison | Reference |
| Naltriben (NTB) | δ₂-opioid receptor antagonist | - | [1] |
| Naltrindole | General δ-opioid receptor antagonist | Similar effects to Naltriben, but with different binding affinity for δ₁ and δ₂ subtypes. | [1] |
| 7-Benzylidenenaltrexone (BNTX) | δ₁-opioid receptor antagonist | 9.6- to 12.9-fold less potent than Naltriben as an inhibitor of [³H]naltriben binding. | [4] |
| Experiment | Naltriben (1 mg/kg, s.c.) | Naltrindole | BNTX | Key Finding | Reference |
| Antagonism of Deltorphin II (δ₂ agonist) induced antinociception | Effective | Not directly compared in this study | Not directly compared in this study | Naltriben antagonizes δ₂-mediated effects. | [3] |
| Antagonism of DPDPE (δ₁ agonist) induced antinociception | Effective (in rats, s.c.) | More effective than NTB at δ₁ | Less effective than NTB at δ₂ | Naltriben's δ₂ selectivity may be species and route dependent. | [3] |
| Inhibition of [³H]naltriben binding | - | Effective | Less potent than Naltriben | Confirms Naltriben's higher affinity for the δ₂ binding site. | [4] |
Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for common experimental procedures involving this compound are provided below.
Radioligand Binding Assay for δ₂-Opioid Receptor
This protocol is adapted from studies characterizing the binding of [³H]naltriben to brain tissue.[4]
Materials:
-
[³H]this compound (Radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Alternative antagonists (e.g., naltrindole, BNTX) for competition assays
-
Tissue homogenate (e.g., mouse brain)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat this wash step.
-
Assay Setup: In triplicate, combine the tissue homogenate, [³H]Naltriben (at a concentration near its Kd), and either buffer (for total binding), a high concentration of unlabeled Naltriben (for non-specific binding), or varying concentrations of a competing ligand.
-
Incubation: Incubate the samples at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ and subsequently the Ki of the competing ligands.
Tail-Flick Test for Antinociception
This protocol is a standard method for assessing the analgesic effects of opioid agonists and their antagonism by compounds like Naltriben.[2][5]
Materials:
-
Tail-flick apparatus (with a radiant heat source)
-
Animal subjects (e.g., mice or rats)
-
This compound
-
δ-opioid agonist (e.g., Deltorphin II)
-
Vehicle solution
Procedure:
-
Acclimatization: Acclimatize the animals to the testing environment and the restraining device of the tail-flick apparatus.
-
Baseline Latency: Measure the baseline tail-flick latency by focusing the radiant heat source on the tail and recording the time until the animal flicks its tail. A cut-off time is used to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, intracerebroventricular). After a specified pretreatment time, administer the δ-opioid agonist.
-
Post-treatment Latency: At various time points after agonist administration, measure the tail-flick latency again.
-
Data Analysis: Convert the tail-flick latencies to a percentage of the maximum possible effect (%MPE) and compare the effects of the agonist in the presence and absence of Naltriben.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: Workflow for assessing antagonist effects on antinociception.
Caption: Naltriben's antagonism of δ₂-opioid receptor signaling.
By providing this comparative data, detailed protocols, and clear visualizations, this guide aims to equip researchers with the necessary tools to confidently replicate and build upon the existing body of knowledge surrounding the δ₂-opioid receptor and the broader opioid system. The careful consideration of this compound's selectivity profile and potential off-target effects will ensure the generation of robust and reliable data, ultimately advancing the development of novel therapeutics for pain and other neurological disorders.
References
- 1. Naltriben - Wikipedia [en.wikipedia.org]
- 2. Differential antagonism of delta opioid agonists by naltrindole and its benzofuran analog (NTB) in mice: evidence for delta opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "σ antagonist and k agonist activity of naltriben: Evidence for differe" by Peggy E. Stewart, E. M. Holper et al. [digitalcommons.pcom.edu]
- 4. Selective in vivo binding of [3H]naltriben to delta-opioid receptors in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of chronic administration of 7-benzylidene-7-dehydronaltrexone and naltriben on the antinociceptive actions of delta 1- and delta 2-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Naltriben Mesylate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Naltriben mesylate, a potent δ₂-opioid receptor antagonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
I. Chemical and Safety Data Overview
A thorough understanding of the chemical properties and potential hazards of this compound is the foundation of its safe handling and disposal.
| Property | Value | Source |
| Chemical Name | 17-(Cyclopropylmethyl)-6,7-didehydro-3,14β-dihydroxy-4,5α-epoxy-6,7-2',3'-benzo[b]furanomorphinan mesylate | R&D Systems |
| Molecular Formula | C₂₆H₂₅NO₄ · CH₃SO₃H | |
| Molecular Weight | 511.6 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage | Desiccate at room temperature | |
| Purity | ≥98% | |
| CAS Number | 122517-78-6 |
II. Step-by-Step Disposal Protocol
The following protocol outlines the required steps for the safe disposal of this compound in a laboratory setting. This procedure applies to the pure compound, contaminated materials, and dilute solutions.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
2. Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
3. Disposal of Unused or Expired this compound:
-
Keep the compound in its original, sealed container.
-
Place the sealed container into the designated hazardous waste container.
4. Disposal of Contaminated Materials:
-
This includes items such as pipette tips, weigh boats, contaminated gloves, and bench paper.
-
Place all contaminated disposable materials into the designated hazardous waste container.
5. Disposal of Solutions Containing this compound:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a sealed, labeled hazardous waste container. Do not pour down the drain.
-
Organic Solvent Solutions: Collect all organic solvent solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Be mindful of chemical incompatibilities between the solvent and the container material.
6. Decontamination of Glassware:
-
Rinse glassware that has come into contact with this compound with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove residues.
-
Collect the rinse solvent as hazardous waste.
-
After the initial rinse, wash the glassware with soap and water.
7. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS office.
-
Ensure that all labeling and documentation requirements of your institution and local regulations are met. Disposal must be carried out by a licensed, professional waste disposal company.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Alert others in the vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Wash the area with soap and water.
-
-
Skin Contact:
-
Immediately wash the affected area with copious amounts of soap and water.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes.
-
Seek medical attention.
-
-
Inhalation:
-
Move to fresh air immediately.
-
Seek medical attention.
-
IV. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: this compound Disposal Workflow.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of this potent research chemical. Always consult your institution's specific guidelines and EHS office for any additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
